SOP1812
Description
Properties
CAS No. |
2546091-70-5 |
|---|---|
Molecular Formula |
C45H57N7O6 |
Molecular Weight |
792.0 g/mol |
IUPAC Name |
14-hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione |
InChI |
InChI=1S/C45H57N7O6/c53-42-35-29-34(33-9-7-32(8-10-33)31-50-14-3-4-15-50)40-38-36(43(54)51(44(40)55)18-5-16-48-21-25-57-26-22-48)30-37(46-11-20-47-12-1-2-13-47)41(39(35)38)45(56)52(42)19-6-17-49-23-27-58-28-24-49/h7-10,29-30,53H,1-6,11-28,31H2 |
InChI Key |
TZQVPFRBHPQZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN=C2C=C3C4=C(C(=CC5=C(N(C(=O)C2=C54)CCCN6CCOCC6)O)C7=CC=C(C=C7)CN8CCCC8)C(=O)N(C3=O)CCCN9CCOCC9 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SOP1812 (QN-302)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism of action of SOP1812, a novel anti-cancer agent. It consolidates findings from preclinical studies, focusing on its molecular target, cellular effects, and the experimental evidence that substantiates its therapeutic potential, particularly in pancreatic cancer.
Introduction to this compound
This compound (also known as QN-302) is a tetra-substituted naphthalene (B1677914) diimide (ND) derivative identified as a potent anti-tumor agent.[1][2] It has demonstrated significant anti-proliferative activity at low nanomolar concentrations across a range of human pancreatic ductal adenocarcinoma (PDAC) cell lines and has shown substantial anti-tumor efficacy in multiple in vivo models, including xenografts and patient-derived xenografts (PDX).[3][4] The core of its mechanism lies in its ability to target and stabilize higher-order DNA structures known as G-quadruplexes, which are prevalent in the promoter regions of key oncogenes.[4][5]
Core Mechanism of Action: G-Quadruplex Stabilization
The primary mechanism of action of this compound is its function as a G-quadruplex (G4) binder and stabilizer.[6] Guanine-rich nucleic acid sequences can fold into these four-stranded secondary structures, which are stabilized by the stacking of G-quartets.[5] In the human genome, G4 sequences are not randomly distributed; they are significantly over-represented in the promoter regions of genes critical for cell proliferation, including many cancer-related genes.[4][5]
By binding with high affinity to these G4 structures, this compound stabilizes them. This stabilization in a gene's promoter region acts as a steric hindrance to the transcriptional machinery, leading to the down-regulation of that gene's expression.[3][4] This multi-targeting approach—affecting numerous oncogenes simultaneously—is hypothesized to be more effective than single-target therapies for complex diseases like cancer.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QN-302 (this compound) | G-quadruplex binder | Probechem Biochemicals [probechem.com]
SOP1812: A Potent Naphthalene Diimide Derivative for Targeting Genomic G-Quadruplexes in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Guanine-rich sequences in the human genome can fold into four-stranded structures known as G-quadruplexes (G4s). These non-canonical DNA structures are particularly prevalent in the promoter regions of oncogenes and at the ends of chromosomes (telomeres). Their over-representation in cancer-related genes makes them a compelling target for therapeutic intervention. Stabilization of these G4 structures by small molecules can impede the processes of transcription and replication, leading to the downregulation of oncogene expression and inhibition of cancer cell proliferation. SOP1812, also known as QN-302, is a novel tetra-substituted naphthalene (B1677914) diimide (ND) derivative that has emerged as a highly potent and selective G4-binding ligand with significant anti-tumor activity, particularly in pancreatic cancer models.
Mechanism of Action: G-Quadruplex Stabilization and Transcriptional Repression
This compound is designed to bind with high affinity to G-quadruplex structures. As a tetra-substituted naphthalene diimide, its planar aromatic core intercalates into the G-quartets, while its cationic side chains interact with the grooves of the G4 structure. This binding stabilizes the G4 conformation, making it more difficult for the transcriptional machinery to unwind the DNA and initiate gene expression. The stabilization of G4s in the promoter regions of key oncogenes is a primary mechanism of action for this compound, leading to the downregulation of their transcription.
Transcriptome analysis of cancer cells treated with this compound has revealed the downregulation of numerous cancer-related genes and signaling pathways. A key pathway significantly affected by this compound is the Wnt/β-catenin signaling pathway. Genes within this pathway, such as WNT5B, DVL1, AXIN1, and APC2, are downregulated upon treatment with this compound. Other affected pathways include the Hippo, MAPK, and Rap1 signaling pathways.
Quantitative Data
The efficacy of this compound has been quantified through various biophysical and cellular assays.
Table 1: Binding Affinity of this compound for G-Quadruplex DNA
| G-Quadruplex Sequence | Method | Dissociation Constant (K D ) [nM] | Reference |
| hTERT | Surface Plasmon Resonance (SPR) | 4.9 | |
| Human Telomeric (HuTel21) | Surface Plasmon Resonance (SPR) | 28.4 |
hTERT: Human Telomerase Reverse Transcriptase promoter G-quadruplex.
Table 2: Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Method | GI 50 [nM] | Reference |
| MIA PaCa-2 | Sulforhodamine B (SRB) assay | 1.3 | |
| PANC-1 | Sulforhodamine B (SRB) assay | 1.4 | |
| Capan-1 | Sulforhodamine B (SRB) assay | 5.9 | |
| BxPC-3 | Sulforhodamine B (SRB) assay | 2.6 |
GI 50 : The concentration of a drug that inhibits cell growth by 50%.
Table 3: In Vivo Anti-tumor Activity of this compound
| Animal Model | Dosage | Administration | Outcome | Reference |
| MIA PaCa-2 xenografts | 1 mg/kg | Intravenous (i.v.), once or twice weekly for 28 days | Complete tumor regression in several animals with no significant regrowth. | |
| KPC mice (genetic model of pancreatic cancer) | 1 mg/kg | Intravenous (i.v.), once weekly for 3 weeks | Significantly extended survival compared to gemcitabine. | |
| PC3 (prostate cancer) xenografts | Not specified | Not specified | Statistically significant tumor shrinkage (T/C value of 33.5% on day 28). |
T/C: Treatment vs. Control.
Experimental Protocols
The characterization of this compound's interaction with G-quadruplexes and its anti-cancer effects involves a range of biophysical and cell-based assays.
1. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To quantitatively measure the binding affinity (K D ) of this compound to specific G-quadruplex DNA sequences.
-
Methodology:
-
A biotinylated G-quadruplex-forming oligonucleotide (e.g., hTERT or human telomeric sequence) is immobilized on a streptavidin-coated sensor chip.
-
The G-quadruplex structure is folded by annealing in the presence of a stabilizing cation, typically potassium.
-
A series of concentrations of this compound in a suitable running buffer are injected over the sensor chip surface.
-
The binding of this compound to the immobilized G4-DNA is monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in resonance units (RU).
-
Association and dissociation rates are recorded.
-
The equilibrium dissociation constant (K D ) is calculated by fitting the steady-state binding data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
2. Cell Proliferation (SRB) Assay for Anti-proliferative Activity
-
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (GI 50 ).
-
Methodology:
-
Cancer cells (e.g., MIA PaCa-2, PANC-1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound (e.g., 0-50 nM) and incubated for a specified period (e.g., 96 hours).
-
After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured using a plate reader at a specific wavelength.
-
The GI 50 value is calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
3. Transcriptome Analysis (RNA-seq)
-
Objective: To identify genes and signaling pathways whose expression is altered by this compound treatment.
-
Methodology:
-
Cancer cells (e.g., MIA PaCa-2) are treated with a specific concentration of this compound (e.g., 40 nM) or a vehicle control for different time points (e.g., 6 and 24 hours).
-
Total RNA is extracted from the cells, and its quality and quantity are assessed.
-
mRNA is enriched and used to construct sequencing libraries.
-
The libraries are sequenced using a next-generation sequencing platform.
-
The resulting sequencing reads are aligned to a reference genome, and gene expression levels are quantified.
-
Differentially expressed genes between this compound-treated and control samples are identified.
-
Pathway enrichment analysis (e.g., using KEGG pathways) is performed on the set of differentially expressed genes to identify significantly affected signaling pathways.
-
Visualizations
Mechanism of Action of this compound
Caption: this compound binds to and stabilizes G-quadruplexes in oncogene promoters, blocking transcription.
Wnt/β-catenin Signaling Pathway Downregulation by this compound
Caption: this compound downregulates key components of the Wnt/β-catenin signaling pathway.
Experimental Workflow for Cellular Activity Assessment
Caption: Workflow for evaluating the anti-proliferative and transcriptomic effects of this compound.
Clinical Development
This compound, now designated QN-302, is under clinical evaluation. In January 2023, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to QN-302 for the treatment of pancreatic cancer. A Phase 1a clinical trial was initiated in late 2023 to evaluate the safety and tolerability of QN-302 in patients with advanced or metastatic solid tumors.
Conclusion
This compound (QN-302) represents a promising, next-generation therapeutic agent that targets a fundamental vulnerability in cancer cells—the prevalence of G-quadruplex structures in oncogenes. Its ability to potently and selectively stabilize these structures leads to the downregulation of critical cancer-driving pathways, demonstrating significant anti-proliferative and anti-tumor activity in preclinical models of pancreatic and other cancers. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a strong foundation for its ongoing clinical development as a potential first-in-class G4-targeting drug.
An In-depth Technical Guide to the Chemical Structure and Activity of SOP1812 (QN-302)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SOP1812, also known as QN-302, is a potent, asymmetrically substituted naphthalene (B1677914) diimide (ND) derivative with significant anti-tumor activity, particularly in pancreatic cancer models.[1][2] Its mechanism of action involves the binding and stabilization of G-quadruplex (G4) DNA and RNA structures, leading to the downregulation of multiple cancer-associated gene pathways.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure of this compound, its binding affinities, cellular and in vivo activities, and the experimental protocols used to elucidate these properties.
Chemical Structure
This compound is a tetra-substituted naphthalene diimide with the systematic name: 2,7-bis(3-morpholinopropyl)-4-((2-(pyrrolidin-1-yl)ethyl)amino)-9-(4-(pyrrolidin-1-ylmethyl) phenyl) benzo[lmn][5][6]phenanthroline-1,3,6,8(2H,7H)-tetraone .[1]
The core structure is a naphthalene diimide, a planar aromatic system known to interact with G-quadruplexes via π-π stacking.[2][7] The asymmetric substitution pattern, particularly the phenyl group directly attached to the ND core, is a key feature contributing to its high affinity and biological potency.[2]
Molecular Formula: C₄₅H₅₇N₇O₆[8] Molecular Weight: 791.98 g/mol [8] CAS No.: 2546091-70-5[8][9]
Quantitative Data
The biological activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key findings.
Table 1: G-Quadruplex Binding Affinity
| G-Quadruplex Target | Dissociation Constant (KD) [nM] |
| hTERT | 4.9[1][3][4] |
| HuTel21 | 28.4[1][3][4] |
Table 2: Anti-proliferative Activity (GI₅₀)
| Pancreatic Cancer Cell Line | GI₅₀ [nM] |
| MIA PaCa-2 | 1.3[1][3] |
| PANC-1 | 1.4[1][3] |
| Capan-1 | 5.9[1][3] |
| BxPC-3 | 2.6[1][3] |
Signaling Pathways
This compound has been shown to down-regulate several cancer-related signaling pathways. Transcriptome analysis of MIA PaCa-2 cells treated with this compound revealed significant changes in the Wnt/β-catenin, axon guidance, Hippo, MAPK, and Rap1 pathways.[1][3]
A key observation is the downregulation of specific genes within the Wnt/β-catenin pathway, including WNT5B, DVL1, AXIN, and APC2.[1][3]
References
- 1. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. QN-302 (this compound) | G-quadruplex binder | Probechem Biochemicals [probechem.com]
In-Depth Technical Guide on the Biological Activity of SOP1812 (QN-302)
For Researchers, Scientists, and Drug Development Professionals
Core Summary
SOP1812 (also known as QN-302) is a novel, asymmetrically tetra-substituted naphthalene (B1677914) diimide derivative with potent anti-tumor activity, particularly demonstrating significant efficacy against pancreatic cancer.[1] Its primary mechanism of action involves the binding and stabilization of G-quadruplex (G4) structures in the promoter regions of various oncogenes. This stabilization impedes transcriptional processes, leading to the downregulation of key cancer-related signaling pathways and ultimately inducing cancer cell death.[1] Preclinical studies have highlighted its nanomolar potency in a range of cancer cell lines and significant anti-tumor activity in in vivo models, including those resistant to standard chemotherapies like gemcitabine.
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Anti-Proliferative Activity (GI₅₀)
| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 1.3 | |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 1.4 | |
| Capan-1 | Pancreatic Ductal Adenocarcinoma | 5.9 | |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 2.6 |
Table 2: G-Quadruplex Binding Affinity (K D)
| G-Quadruplex Target | K D (nM) | Reference |
| hTERT | 4.9 | |
| HuTel21 | 28.4 |
Mechanism of Action
This compound exerts its anti-cancer effects by targeting G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are over-represented in the promoter regions of many oncogenes. By binding to and stabilizing these G4 structures, this compound is believed to inhibit the binding of transcription factors and hinder the progression of RNA polymerase, thereby downregulating the expression of these cancer-promoting genes.[2]
References
The G-Quadruplex Ligand SOP1812: A Technical Guide for Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational compound SOP1812 (also known as QN-302), a potent G-quadruplex-binding naphthalene (B1677914) diimide derivative, and its application in pancreatic cancer research. This document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes associated signaling pathways and workflows.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature, late diagnosis, and profound resistance to conventional therapies. The unique genomic landscape of pancreatic cancer, characterized by mutations in key oncogenes such as KRAS and tumor suppressors like TP53, presents a formidable challenge for effective treatment. A novel therapeutic strategy involves targeting higher-order DNA structures known as G-quadruplexes (G4s). These structures are over-represented in the promoter regions of many oncogenes and telomeres, and their stabilization by small molecules can lead to the downregulation of cancer-driving genes.
This compound is a tetra-substituted naphthalene diimide derivative designed to bind with high affinity to G4 structures.[1][2] Preclinical studies have demonstrated its potent anti-proliferative activity in pancreatic cancer cell lines and significant anti-tumor efficacy in in vivo models, positioning it as a promising candidate for clinical development.[3][4]
Mechanism of Action
This compound exerts its anti-cancer effects by binding to and stabilizing G-quadruplex structures in the promoter regions of various oncogenes. This stabilization is thought to sterically hinder the binding of transcription factors, leading to the downregulation of gene expression. Transcriptome analysis of pancreatic cancer cells treated with this compound has revealed the suppression of several critical cancer-related pathways, most notably the Wnt/β-catenin signaling pathway.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in pancreatic cancer models.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | GI₅₀ (nM) |
| MIA PaCa-2 | 1.3 |
| PANC-1 | 1.4 |
| Capan-1 | 5.9 |
| BxPC-3 | 2.6 |
| Data sourced from MedchemExpress.[2] |
Table 2: Binding Affinity of this compound to G-Quadruplex Structures
| G-Quadruplex | K_D (nM) |
| hTERT | 4.9 |
| HuTel21 | 28.4 |
| Data sourced from MedchemExpress.[2] |
Table 3: In Vivo Efficacy of this compound in Pancreatic Cancer Models
| Model | Dosing Regimen | Key Outcomes |
| MIA PaCa-2 Xenograft | 1 mg/kg IV (once or twice weekly for 28 days) | Complete tumor regression in several animals with no significant regrowth. |
| KPC Genetic Model | 1 mg/kg IV (once or twice weekly for 28 days) | Significantly extended survival compared to control and gemcitabine. |
| Data sourced from MedchemExpress.[2] |
Signaling Pathway Perturbation by this compound
Transcriptomic studies have shown that this compound treatment leads to the downregulation of several key signaling pathways implicated in pancreatic cancer progression. The Wnt/β-catenin pathway is a primary target.
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, including pancreatic cancer. This compound has been shown to downregulate the expression of key components of this pathway, including WNT5B, DVL1, AXIN1, and APC2.[1][4]
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
The following are representative protocols for key experiments in this compound research. These are based on standard laboratory procedures and the available literature on this compound.
Cell Proliferation Assay (Sulforhodamine B - SRB)
This protocol describes a method for determining the anti-proliferative activity of this compound against pancreatic cancer cell lines.
-
Cell Plating: Seed pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control). Incubate for 96 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5 minutes on a plate shaker. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
In Vivo Xenograft Model (MIA PaCa-2)
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound. All animal procedures should be performed in accordance with institutional guidelines.
-
Cell Preparation: Harvest MIA PaCa-2 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID).
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound intravenously (e.g., via tail vein injection) at a dose of 1 mg/kg, once or twice weekly. The control group should receive the vehicle solution.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study (e.g., 28 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Statistical Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
RNA Sequencing (RNA-seq) Analysis
This protocol provides a general workflow for analyzing the transcriptomic changes in pancreatic cancer cells following this compound treatment.
-
Cell Culture and Treatment: Culture MIA PaCa-2 cells to 70-80% confluency and treat with this compound (e.g., at a concentration close to its GI₅₀) or vehicle control for desired time points (e.g., 6 and 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples using a stranded mRNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like GSEA, DAVID, or Metascape to identify enriched biological pathways and functions.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for in vitro and in vivo evaluation of this compound.
Caption: A representative workflow for the in vitro evaluation of this compound.
Caption: A typical workflow for assessing the in vivo efficacy of this compound.
Conclusion
This compound represents a promising therapeutic agent for pancreatic cancer, operating through a novel mechanism of G-quadruplex stabilization and subsequent downregulation of critical oncogenic pathways. The data presented in this guide highlight its potent in vitro and in vivo activity. The provided protocols and workflows offer a framework for researchers to further investigate the therapeutic potential of this compound and other G-quadruplex-targeting compounds in the context of pancreatic cancer. Further research is warranted to fully elucidate its mechanism of action and to optimize its clinical application.
References
SOP1812: A Novel G-Quadruplex Binder Modulating Wnt/β-catenin Signaling in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SOP1812 (also known as QN-302) is a potent, asymmetrically tetra-substituted naphthalene (B1677914) diimide derivative that demonstrates significant anti-tumor activity, particularly in pancreatic cancer models.[1][2][3] Its primary mechanism of action involves binding to and stabilizing G-quadruplex (G4) structures in the promoter regions of oncogenes, leading to the downregulation of their transcription.[1][4] Notably, transcriptome analyses have revealed that this compound significantly impacts the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is often dysregulated in cancer.[1][5] This technical guide provides a comprehensive overview of this compound, its effects on Wnt/β-catenin signaling, quantitative data from preclinical studies, and detailed experimental methodologies.
Mechanism of Action: G-Quadruplex Stabilization
This compound is designed to bind with high affinity to G-quadruplexes, which are four-stranded secondary structures formed in guanine-rich nucleic acid sequences.[1] These structures are prevalent in the promoter regions of many cancer-related genes.[1][4] By stabilizing these G4 structures, this compound is thought to sterically hinder the binding of transcription factors, thereby inhibiting the expression of these genes.[4] This multi-target approach allows this compound to affect several cancer-related pathways simultaneously.[1][4]
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial cellular cascade that, when aberrantly activated, contributes to tumorigenesis. In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, GSK3, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[6] Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.[6][7]
Transcriptome analysis of MIA PaCa-2 pancreatic cancer cells treated with this compound has shown a significant downregulation of several key genes within the Wnt/β-catenin pathway.[1] This suggests that this compound's anti-cancer effects are, at least in part, mediated through the suppression of this critical signaling cascade.
Quantitative Data
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line (Pancreatic Ductal Adenocarcinoma) | GI₅₀ (nM) |
| MIA PaCa-2 | 1.3[5] |
| PANC-1 | 1.4[5] |
| Capan-1 | 5.9[5] |
| BxPC-3 | 2.6[5] |
Table 2: Binding Affinity of this compound to G-Quadruplexes
| G-Quadruplex | Kᴅ (nM) |
| hTERT G4 | 4.9[5] |
| HuTel21 G4 | 28.4[5] |
Table 3: Effect of this compound on Wnt/β-catenin Pathway Gene Expression in MIA PaCa-2 Cells
| Gene | Log₂ Fold Change (6h treatment) | Log₂ Fold Change (24h treatment) | Putative Quadruplex Sites |
| WNT5B | -0.63 | -0.53 | 11 |
| DVL1 | -0.56 | -0.19 | 10 |
| AXIN1 | -0.53 | -0.21 | 18 |
| APC2 | -0.51 | -0.01 | 101 |
| Data extracted from Ahmed et al., ACS Med Chem Lett, 2020.[1] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Sulforhodamine B (SRB) Cell Proliferation Assay
This assay is used to determine the anti-proliferative activity of this compound.
Methodology:
-
Cell Plating: Plate pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-50 nM) for 96 hours.[5]
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
RNA-Sequencing (RNA-Seq) for Transcriptome Analysis
This technique is used to analyze the global changes in gene expression in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture MIA PaCa-2 cells and treat with a specified concentration of this compound (e.g., 40 nM) for different time points (e.g., 6 and 24 hours).[5]
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
-
Conduct pathway enrichment analysis (e.g., using KEGG pathways) to identify signaling pathways, such as the Wnt/β-catenin pathway, that are significantly affected.[1]
-
In Vivo Anti-Tumor Activity
This compound has demonstrated significant anti-tumor activity in preclinical animal models of pancreatic cancer.[2][3] In a MIA PaCa-2 xenograft mouse model, intravenous administration of this compound (e.g., 1 mg/kg, twice weekly for 28 days) resulted in complete tumor regression in several animals with no significant regrowth after the treatment period.[5] The compound is reported to be bioavailable at therapeutic doses and well-tolerated in these models.[2][3]
Conclusion and Future Directions
This compound represents a promising therapeutic candidate that targets G-quadruplexes to modulate multiple oncogenic pathways, including the Wnt/β-catenin signaling cascade. Its potent anti-proliferative activity in vitro and significant anti-tumor effects in vivo underscore its potential for the treatment of difficult-to-treat cancers like pancreatic adenocarcinoma. The compound is currently under evaluation for clinical development.[2][3] Further research will be crucial to fully elucidate its complex mechanism of action and to identify patient populations that are most likely to benefit from this novel therapeutic approach.
References
- 1. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Abstract 4069: The potent quadruplex-binding compound this compound shows anti-tumor activity in patient-derived in vivo models of pancreatic cancer | Semantic Scholar [semanticscholar.org]
- 4. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
SOP1812: A Novel G-Quadruplex Ligand with Potent Anti-Tumor Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SOP1812, also known as QN-302, is a novel, asymmetrically tetra-substituted naphthalene (B1677914) diimide (ND) derivative that has demonstrated significant anti-tumor activity in preclinical models of pancreatic and prostate cancer.[1][2] This compound represents a promising therapeutic strategy by targeting and stabilizing G-quadruplex (G4) structures, which are over-represented in the promoter regions of oncogenes.[1][3] this compound is currently under evaluation as a candidate for clinical development by Qualigen Therapeutics Inc.[2][3] This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to and stabilizing G-quadruplex structures in the promoter regions of cancer-related genes.[1] These four-stranded DNA structures are particularly prevalent in the regulatory regions of genes involved in cell proliferation and survival. By stabilizing these structures, this compound is thought to interfere with transcription, leading to the downregulation of key oncogenic signaling pathways.[1][3]
Transcriptome analysis has revealed that this compound down-regulates a number of cancer-associated pathways, most notably the Wnt/β-catenin signaling pathway.[1] The compound has also been shown to affect the expression of genes involved in axon guidance, and the Hippo, MAPK, and Rap1 pathways.[4] This multi-targeted approach, stemming from the stabilization of numerous G4s, may contribute to its potent anti-cancer activity.[5]
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those of pancreatic and prostate origin. The GI50 values, the concentration required to inhibit cell growth by 50%, are in the low nanomolar range, highlighting its significant cellular potency.[1][6]
| Cell Line | Cancer Type | GI50 (nM)[4] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 1.3 |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 1.4 |
| Capan-1 | Pancreatic Ductal Adenocarcinoma | 5.9 |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 2.6 |
| PC3 | Prostate Cancer (Androgen Independent) | 3.0[6] |
| LNCaP | Prostate Cancer (Androgen Positive) | 247[6] |
This compound exhibits high affinity for G-quadruplex structures, as demonstrated by its low nanomolar dissociation constants (KD) for well-characterized G4s.
| G-Quadruplex | KD (nM)[4] |
| hTERT G4 | 4.9 |
| HuTel21 G4 | 28.4 |
In Vivo Efficacy
Preclinical studies using xenograft and patient-derived xenograft (PDX) models have confirmed the significant anti-tumor activity of this compound in vivo.
Pancreatic Cancer Models
In the MIA PaCa-2 pancreatic cancer xenograft model, this compound administered intravenously at 1 mg/kg, either once or twice weekly for 28 days, resulted in statistically significant tumor volume reductions.[1][4] Notably, several animals showed complete tumor regression with no significant regrowth after the treatment period.[4] Furthermore, this compound has shown significant anti-tumor activity in three patient-derived xenograft (PDX) models of pancreatic ductal adenocarcinoma (PDAC).[3] In the more aggressive KPC mouse model of pancreatic cancer, this compound significantly extended the survival of the animals, demonstrating a better effect than the standard-of-care drug, gemcitabine.[4]
Prostate Cancer Model
In a PC3 prostate cancer xenograft model, representing castration-resistant prostate cancer, this compound administered at a twice-weekly dose of 1 mg/kg intravenously for 28 days produced statistically significant tumor shrinkage (p=0.0008) with a tumor growth inhibition (T/C) value of 33.5% on day 28.[2][6] This effect was more pronounced than that of the comparator drug, abiraterone.[2][6]
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
The anti-proliferative activity of this compound was determined using the Sulforhodamine B (SRB) assay.
-
Cell Plating: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (e.g., 0-50 nM) for 96 hours.[4]
-
Cell Fixation: After the incubation period, cells were fixed with 10% trichloroacetic acid (TCA).
-
Staining: The fixed cells were stained with 0.4% SRB solution in 1% acetic acid.
-
Wash and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The GI50 values were calculated from the dose-response curves.
In Vivo Xenograft Studies
The in vivo anti-tumor efficacy of this compound was evaluated in mouse xenograft models.
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: Human cancer cells (e.g., MIA PaCa-2 or PC3) were subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). The animals were then randomized into treatment and control groups.
-
Drug Administration: this compound was administered intravenously at the specified dose and schedule (e.g., 1 mg/kg, twice weekly).[4][6] The control group received a vehicle control.
-
Tumor Measurement: Tumor volume was measured periodically (e.g., twice a week) using calipers.
-
Body Weight Monitoring: Animal body weight was monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth inhibition was calculated, and statistical analysis was performed to determine the significance of the anti-tumor effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for evaluating the anti-tumor properties of this compound.
References
- 1. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
The G-Quadruplex Ligand SOP1812: A Technical Overview of its Impact on Cancer Gene Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SOP1812 (also known as QN-302) is a novel tetra-substituted naphthalene (B1677914) diimide derivative that has demonstrated potent anti-tumor activity in preclinical cancer models, particularly in pancreatic ductal adenocarcinoma (PDAC).[1][2] Its primary mechanism of action involves the binding and stabilization of G-quadruplex (G4) structures in the promoter regions of various oncogenes, leading to the downregulation of their transcription.[1][3] This technical guide provides an in-depth analysis of this compound's effects on key cancer-related signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.
Introduction to this compound
This compound is a small molecule designed to target G4s, which are secondary structures formed in guanine-rich nucleic acid sequences. These structures are over-represented in the promoter regions of many cancer-related genes.[1] By stabilizing these G4 structures, this compound effectively acts as a transcriptional repressor of multiple oncogenic pathways simultaneously.[1][3] This multi-targeted approach offers a promising strategy for overcoming the complex and adaptive nature of cancers like PDAC.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy and binding affinity of this compound from various preclinical studies.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Pancreatic Cancer Cell Lines [1]
| Cell Line | GI₅₀ (nM) |
| MIA PaCa-2 | 1.3 |
| PANC-1 | 1.4 |
| Capan-1 | 5.9 |
| BxPC-3 | 2.6 |
Table 2: Binding Affinity of this compound to G-Quadruplex Structures [4]
| G-Quadruplex Target | K_D (nM) |
| hTERT | 4.9 |
| HuTel21 | 28.4 |
Table 3: In Vivo Anti-Tumor Activity of this compound [4]
| Animal Model | Dosing Regimen | Outcome |
| MIA PaCa-2 Xenografts | 1 mg/kg, i.v., once or twice weekly for 28 days | Showed complete tumor regression in several animals with no significant regrowth after day 28. |
| KPC Mice | 1 mg/kg, i.v., once per week for 3 weeks | Significantly extended survival compared to gemcitabine.[5] |
| PC3 Xenograft (Prostate Cancer) | 1 mg/kg, i.v., twice weekly for 28 days | Statistically significant tumor shrinkage (T/C value of 33.5%).[6][7] |
Impact on Cancer Gene Pathways
Transcriptome analysis of cancer cells treated with this compound has revealed the downregulation of several critical cancer-related signaling pathways.[1]
Wnt/β-catenin Signaling Pathway
This compound treatment has been shown to affect the expression of key components of the Wnt/β-catenin pathway, including WNT5B, DVL1, AXIN1, and APC2.[1] Downregulation of this pathway can inhibit cancer cell proliferation and survival.
Caption: this compound's impact on the Wnt/β-catenin signaling pathway.
MAPK/ERK, Hippo, Axon Guidance, and Rap1 Pathways
In addition to the Wnt/β-catenin pathway, this compound also affects the MAPK/ERK, Hippo, Axon Guidance, and Rap1 signaling pathways.[4] These pathways are interconnected and play crucial roles in cell proliferation, apoptosis, and migration. The downregulation of genes within these pathways contributes to the potent anti-tumor effects of this compound.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the efficacy and mechanism of action of this compound.
Cell Proliferation Assay (SRB Assay)
-
Objective: To determine the anti-proliferative activity of this compound in cancer cell lines.
-
Methodology:
-
Pancreatic cancer cell lines (MIA PaCa-2, PANC-1, Capan-1, BxPC-3) were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of this compound (0-50 nM) for 96 hours.
-
Post-incubation, cells were fixed with trichloroacetic acid.
-
Cells were then stained with Sulforhodamine B (SRB) dye.
-
The protein-bound dye was solubilized with a Tris base solution.
-
Absorbance was measured at 510 nm to determine cell density.
-
GI₅₀ values were calculated as the concentration of this compound that caused a 50% reduction in cell growth.[1]
-
Caption: Workflow for the SRB cell proliferation assay.
Transcriptome Analysis (RNA-seq)
-
Objective: To identify the global changes in gene expression in cancer cells following treatment with this compound.
-
Methodology:
-
MIA PaCa-2 cells were treated with this compound (40 nM) for 6 and 24 hours.
-
Total RNA was extracted from the cells.
-
RNA quality and quantity were assessed.
-
mRNA was enriched using oligo(dT) beads.
-
Enriched mRNA was fragmented and reverse transcribed into cDNA.
-
Sequencing adapters were ligated to the cDNA fragments.
-
The cDNA library was amplified and sequenced using a next-generation sequencing platform.
-
Sequencing reads were aligned to the human genome, and differential gene expression was analyzed.[1]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
MIA PaCa-2 cells were subcutaneously injected into immunodeficient mice.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
The treatment group received this compound (e.g., 1 mg/kg, i.v.) on a specified schedule (e.g., once or twice weekly) for a defined period (e.g., 28 days).
-
The control group received a vehicle control.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised for further analysis.[1][4]
-
Conclusion
This compound represents a promising therapeutic agent that targets the unique G-quadruplex structures prevalent in the regulatory regions of oncogenes. Its ability to simultaneously downregulate multiple key cancer signaling pathways, including Wnt/β-catenin and MAPK, provides a multi-pronged attack on cancer cell proliferation and survival. The potent in vitro and in vivo activity, particularly in pancreatic cancer models, underscores its potential for clinical development. Further research is warranted to fully elucidate its complex mechanism of action and to explore its efficacy in a broader range of malignancies. This compound is currently being evaluated as a candidate for clinical development.[2][6]
References
- 1. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
The G-Quadruplex Stabilizer SOP1812: A Technical Overview of Early-Stage Research for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SOP1812, also known as QN-302, is a novel, asymmetrically substituted naphthalene (B1677914) diimide derivative that has demonstrated potent anti-tumor activity in preclinical studies.[1][2][3] This technical guide provides an in-depth overview of the early-stage research applications of this compound, focusing on its mechanism of action, in vitro efficacy, and in vivo anti-tumor properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this promising G-quadruplex (G4) binding ligand.
Core Mechanism of Action: Targeting G-Quadruplexes
This compound's primary mechanism of action is the binding to and stabilization of G-quadruplex structures.[1][4] G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are particularly prevalent in the promoter regions of oncogenes and telomeres, making them an attractive target for cancer therapy. By stabilizing these G4 structures, this compound is believed to interfere with DNA replication and transcription of key cancer-related genes, ultimately leading to the inhibition of tumor growth.[5]
Quantitative In Vitro Data
This compound has shown significant potency in various in vitro assays, including strong binding affinity to G-quadruplexes and potent anti-proliferative activity against a range of cancer cell lines.
Binding Affinity to G-Quadruplexes
This compound exhibits a high affinity for G-quadruplexes, particularly those found in the promoter of the human telomerase reverse transcriptase (hTERT) gene and the human telomeric repeat sequence (HuTel21).[1][4]
| G-Quadruplex Target | Binding Affinity (KD) |
| hTERT | 4.9 nM[1][4] |
| HuTel21 | 28.4 nM[1][4] |
Anti-Proliferative Activity
The compound has demonstrated potent anti-proliferative effects in several pancreatic and prostate cancer cell lines, with GI50 values in the low nanomolar range.[1][2]
| Cell Line | Cancer Type | GI50 |
| MIA PaCa-2 | Pancreatic | 1.3 nM[1] |
| PANC-1 | Pancreatic | 1.4 nM[1] |
| Capan-1 | Pancreatic | 5.9 nM[1] |
| BxPC-3 | Pancreatic | 2.6 nM[1] |
| PC3 | Prostate | 3 nM[2] |
Signaling Pathways and Experimental Workflows
Affected Signaling Pathways
Transcriptome analysis has revealed that this compound treatment down-regulates several cancer-related signaling pathways. The Wnt/β-catenin pathway is a key target, with this compound affecting the expression of genes such as WNT5B, DVL1, AXIN, and APC2.[1][6] Other affected pathways include the Hippo, MAPK, and Rap1 signaling pathways.[1]
Caption: this compound signaling pathway.
General Experimental Workflow for In Vitro Anti-Proliferative Assay
The following diagram illustrates a typical workflow for assessing the anti-proliferative activity of this compound in cancer cell lines.
Caption: In vitro anti-proliferative assay workflow.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical animal models of pancreatic cancer.
MIA PaCa-2 Xenograft Model
In a MIA PaCa-2 xenograft mouse model, intravenous administration of this compound at a dose of 1 mg/kg, either once or twice weekly for 28 days, resulted in potent anti-tumor activity.[1] Some treated animals showed complete tumor regression with no significant regrowth after the treatment period.[1]
KPC Mouse Model
In the more challenging KPC genetically engineered mouse model of pancreatic cancer, this compound treatment (1 mg/kg, i.v., once or twice weekly for 28 days) also showed anti-tumor effects and significantly extended the survival of the mice compared to control groups.[1]
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
-
Cell Seeding: Cancer cell lines (e.g., MIA PaCa-2, PANC-1, Capan-1, BxPC-3) are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0 to 50 nM) for 96 hours.[1]
-
Cell Fixation: Following incubation, the cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Data Acquisition: The optical density is read on a plate reader at a wavelength of 510 nm.
-
Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice are typically used for xenograft studies.
-
Tumor Implantation: A suspension of human pancreatic cancer cells (e.g., MIA PaCa-2) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered intravenously at a specified dose and schedule (e.g., 1 mg/kg, once or twice weekly).[1] The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Clinical Development
This compound, under the designation QN-302, has entered a Phase 1a clinical trial to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. This marks a significant milestone in the clinical development of this G-quadruplex targeting agent.
Conclusion
This compound (QN-302) is a promising anti-cancer agent with a novel mechanism of action centered on the stabilization of G-quadruplex structures. Its potent in vitro anti-proliferative activity and significant in vivo anti-tumor efficacy in preclinical models of pancreatic cancer underscore its therapeutic potential. The ongoing clinical evaluation will provide crucial insights into its safety and efficacy in human patients. The data and protocols summarized in this guide offer a comprehensive resource for the scientific community to further explore and develop this innovative therapeutic strategy.
References
- 1. The Potent G-Quadruplex-Binding Compound QN-302 Downregulates S100P Gene Expression in Cells and in an In Vivo Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. qlgntx.com [qlgntx.com]
- 6. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Affinity of SOP1812 for hTERT and HuTel21 G-Quadruplexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of SOP1812, a potent naphthalene (B1677914) diimide derivative, for two significant G-quadruplex (G4) structures: the human telomerase reverse transcriptase (hTERT) promoter G4 and the human telomeric (HuTel21) G4. This compound has demonstrated anti-tumor activity by binding to and stabilizing G4 structures, thereby down-regulating cancer-related gene pathways.[1] This document summarizes the quantitative binding data, details the experimental methodologies for affinity determination, and presents visual representations of the experimental workflow and binding relationships.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for hTERT G4 and HuTel21 G4 has been quantified using Surface Plasmon Resonance (SPR), yielding dissociation constants (Kd) in the nanomolar range. A lower Kd value indicates a higher binding affinity.
| G-Quadruplex Target | Dissociation Constant (Kd) (nM) |
| hTERT G4 | 4.9 |
| HuTel21 G4 | 28.4 |
Data sourced from MedchemExpress and Probechem Biochemicals.[2][3]
The data clearly indicates that this compound exhibits a stronger binding affinity for the hTERT promoter G4 compared to the HuTel21 telomeric G4, with an approximately 5.8-fold higher affinity for hTERT G4.
Experimental Protocols: Surface Plasmon Resonance (SPR) Analysis
The following is a detailed methodology for determining the binding affinity of this compound to G-quadruplex DNA, based on established SPR protocols for small molecule-nucleic acid interactions.
1. Preparation of G-Quadruplex DNA Oligonucleotides:
-
Oligonucleotide Synthesis: The single-stranded DNA oligonucleotides for hTERT G4 and HuTel21 G4 are synthesized with a 5'-biotin tag for immobilization.
-
Folding into G-Quadruplex Structure: The oligonucleotides are folded into their respective G-quadruplex conformations by annealing. This is typically achieved by heating the DNA solution to 95°C for 5-10 minutes in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4), followed by slow cooling to room temperature. The presence of potassium ions is crucial for the formation and stabilization of the G-quadruplex structure.
-
Quality Control: The formation of the G-quadruplex structure can be confirmed using techniques such as Circular Dichroism (CD) spectroscopy, which will show a characteristic positive peak at ~260 nm for a parallel G-quadruplex structure.
2. Surface Plasmon Resonance (SPR) Instrumentation and Setup:
-
SPR Instrument: A Biacore T200 or a similar instrument is commonly used for these analyses.
-
Sensor Chip: A streptavidin-coated sensor chip (e.g., SA chip) is used for the immobilization of the biotinylated G-quadruplex DNA.
-
Running Buffer: A degassed buffer, such as HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4), is used as the running buffer to minimize non-specific binding.
3. Immobilization of G-Quadruplex DNA:
-
The streptavidin-coated sensor chip is pre-conditioned according to the manufacturer's instructions.
-
The folded, biotinylated G-quadruplex DNA solution (typically at a low concentration, e.g., 1 µM in running buffer) is injected over the sensor chip surface. The biotin-streptavidin interaction results in the stable immobilization of the G4 DNA on the chip surface.
-
A target immobilization level of 500-1000 Response Units (RU) is generally aimed for. A reference flow cell is typically prepared by immobilizing a non-G4 forming, biotinylated DNA sequence or left blank to subtract non-specific binding and bulk refractive index changes.
4. Binding Analysis:
-
Analyte Preparation: this compound is serially diluted in the running buffer to a range of concentrations (e.g., 0.1 nM to 100 nM). A blank buffer injection (zero analyte concentration) is also prepared for double referencing.
-
Association Phase: The different concentrations of this compound are injected over the sensor chip surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 180 seconds) to monitor the association of the small molecule with the immobilized G4 DNA.
-
Dissociation Phase: Following the association phase, the running buffer is flowed over the chip for a defined period (e.g., 300 seconds) to monitor the dissociation of the this compound from the G4 DNA.
-
Regeneration: If necessary, a regeneration solution (e.g., a pulse of high salt buffer or a brief change in pH) is injected to remove any remaining bound analyte and prepare the surface for the next injection cycle.
5. Data Analysis:
-
The sensorgrams (plots of RU versus time) are corrected for non-specific binding and bulk refractive index changes by subtracting the signal from the reference flow cell and the blank injection.
-
The equilibrium dissociation constant (Kd) is determined by analyzing the steady-state binding levels at different analyte concentrations. The response at equilibrium is plotted against the analyte concentration, and the data is fitted to a 1:1 Langmuir binding model to calculate the Kd value.
-
Alternatively, kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd) can be determined by fitting the association and dissociation phases of the sensorgrams to a suitable kinetic model. The Kd can then be calculated as the ratio of kd/ka.
Mandatory Visualizations
Caption: Experimental workflow for determining the binding affinity of this compound to G-quadruplex DNA using Surface Plasmon Resonance (SPR).
Caption: Logical relationship of this compound's binding affinity for hTERT G4 and HuTel21 G4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the In Vivo Bioavailability and Activity of SOP1812 (QN-302): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SOP1812, also known as QN-302, is a potent, tetra-substituted naphthalene (B1677914) diimide derivative under investigation as a novel cancer therapeutic.[1][2] This compound functions by binding to and stabilizing G-quadruplex (G4) structures in DNA, which are over-represented in the promoter regions of numerous cancer-related genes.[3][4] This interaction leads to the downregulation of key oncogenic signaling pathways and demonstrates significant anti-tumor activity in preclinical models of pancreatic and prostate cancer.[1][3] This technical guide provides a comprehensive overview of the available in vivo data for this compound, focusing on its bioavailability, pharmacokinetics, and mechanism of action.
Introduction to this compound
This compound is an experimental drug designed to target G-quadruplexes, higher-order DNA structures that can form in guanine-rich nucleic acid sequences.[3] These structures are prevalent in the promoter regions of genes critical for cancer cell proliferation and survival.[5] By stabilizing these G4 structures, this compound can modulate gene expression, leading to anti-proliferative effects.[3] It has shown single-digit nanomolar anti-proliferative activity in various human cancer cell lines and significant anti-tumor efficacy in multiple xenograft and patient-derived xenograft (PDX) models.[1][6] The pharmacological properties of this compound suggest good bioavailability, which is consistent with its observed in vivo activity.[3] Currently, this compound is being evaluated as a candidate for clinical development.[1][6]
In Vivo Pharmacokinetic Profile
The pharmacokinetic behavior of this compound has been assessed in rodents following intravenous (IV) administration. The compound exhibits a prolonged half-life and sustained exposure, contributing to its potent in vivo anti-tumor effects.[3]
Summary of Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters reported for this compound in various preclinical models.
Table 1: Blood Pharmacokinetic Parameters in Female Athymic MIA PaCa-2 Tumor-Bearing Nude Mice Following a Single IV Administration. [3]
| Compound | Dose (mg/kg) | Half-life (t½) (h) | AUC (ng·hr/mL) |
| This compound | 0.96 | >20 | 5863 |
Table 2: Comparative Pharmacokinetic Parameters in Rodents. [3][5][7]
| Parameter | This compound in Tumor-Free Mice | This compound in Tumor-Free Rats | This compound (QN-302) In Vivo |
| Half-life (t½) | >20 h | ~36 h | ~37 h |
Experimental Protocols
The following sections detail the methodologies employed in the in vivo evaluation of this compound.
Animal Models and Husbandry
-
Pancreatic Cancer Xenograft Model: Female athymic nude mice are used for xenograft studies with human pancreatic cancer cell lines, such as MIA PaCa-2.[3]
-
Prostate Cancer Xenograft Model: The PC3 xenograft model is utilized to assess efficacy against prostate cancer.[1]
-
Patient-Derived Xenograft (PDX) Models: PDX models from patients with Stage I and Stage IV pancreatic ductal adenocarcinoma (PDAC) are used to evaluate activity in a more clinically relevant setting.[6]
-
Husbandry: Animals are maintained under standard laboratory conditions with access to food and water ad libitum. All procedures are conducted in accordance with institutional guidelines for animal care and use.
Dosing and Administration
-
Formulation: this compound is formulated for intravenous (IV) administration.
-
Dose Regimen (Pancreatic Cancer): In MIA PaCa-2 xenograft models, this compound is administered twice weekly via IV injection over a 28-day period. A once-weekly dosing regimen has also been evaluated.[3]
-
Dose Regimen (Prostate Cancer): In the PC3 xenograft model, this compound is administered intravenously twice-weekly at a dose of 1 mg/kg over a 28-day period.[1]
-
Control Groups: Control groups typically receive a saline vehicle. Comparative arms may include standard-of-care agents like gemcitabine (B846) or abiraterone, administered via their respective standard routes (e.g., oral for abiraterone).[1][3]
Pharmacokinetic Analysis
-
Sample Collection: Following a single IV administration of this compound, blood samples are collected at various time points.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as half-life (t½) and Area Under the Curve (AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.
The workflow for a typical in vivo pharmacokinetic study is illustrated below.
Mechanism of Action: Signaling Pathways
Transcriptome analysis reveals that this compound down-regulates several cancer-related gene pathways.[3] A key pathway affected is the Wnt/β-catenin signaling pathway.[3]
Wnt/β-catenin Pathway Modulation
In MIA PaCa-2 pancreatic cancer cells, treatment with this compound leads to the downregulation of several genes within the Wnt/β-catenin pathway, including WNT5B, DVL1, AXIN1, and APC2.[3] This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. By targeting G4s in the promoter regions of these genes, this compound effectively inhibits this pro-tumorigenic signaling cascade.
The diagram below illustrates the inhibitory effect of this compound on the Wnt/β-catenin pathway.
Factors Influencing Bioavailability and Efficacy
The in vivo performance of a compound like this compound is a multifactorial process. While its inherent chemical properties provide a foundation for good bioavailability, formulation and the biological environment play critical roles.
Conclusion
This compound (QN-302) is a promising anti-cancer agent with a novel mechanism of action targeting G-quadruplex DNA structures. In vivo studies have confirmed that the compound possesses favorable pharmacokinetic properties, including a long half-life, which supports its potent anti-tumor activity in preclinical models of pancreatic and prostate cancer. The demonstrated bioavailability and efficacy, coupled with a clear mechanism involving the downregulation of critical oncogenic pathways like Wnt/β-catenin, underscore its potential as a future therapeutic. Further clinical development is warranted to translate these compelling preclinical findings to human cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs [mdpi.com]
- 3. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Transcriptome analysis following SOP1812 treatment
An In-depth Technical Guide to Transcriptome Analysis Following SOP1812 Treatment
Introduction
This compound is an investigational selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, targeting the upstream kinase MEK1/2. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation of ERK1/2, a critical downstream effector. The MAPK/ERK pathway is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.
Transcriptome analysis, through methods such as RNA sequencing (RNA-seq), provides a comprehensive snapshot of the gene expression changes within a cell or tissue in response to a therapeutic agent like this compound. This analysis is critical for elucidating the compound's mechanism of action, identifying biomarkers for patient stratification, and discovering potential mechanisms of drug resistance. This guide provides a detailed framework for conducting such an analysis.
Experimental Protocols
A robust and reproducible experimental design is fundamental to generating high-quality transcriptome data. The following protocols outline the key steps from cell culture and treatment to data analysis.
Cell Culture and this compound Treatment
This protocol describes the initial phase of treating cancer cell lines with this compound to induce gene expression changes.
-
Cell Line Selection: Choose appropriate cancer cell lines with a known dependency on the MAPK/ERK pathway (e.g., cell lines with BRAF or KRAS mutations).
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
The following day, replace the culture medium with fresh medium containing either this compound at the desired final concentration (e.g., 100 nM) or an equivalent volume of the vehicle (e.g., DMSO) as a control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit).
-
Scrape the cell lysate and transfer it to a microcentrifuge tube.
-
Proceed immediately to RNA extraction or store the lysate at -80°C.
-
RNA Extraction and Quality Control
High-quality RNA is essential for reliable RNA-seq results.
-
RNA Extraction: Isolate total RNA from the cell lysates using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction method, following the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control:
-
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
-
Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). The RNA Integrity Number (RIN) should be ≥ 8.0 for high-quality RNA.
-
Library Preparation and RNA Sequencing
This protocol details the conversion of RNA into a library suitable for sequencing.
-
Library Preparation:
-
Start with 1 µg of total RNA.
-
Isolate messenger RNA (mRNA) using oligo(dT) magnetic beads.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA using DNA Polymerase I and RNase H.
-
Perform end repair, A-tailing, and ligation of sequencing adapters.
-
Purify the ligated fragments and perform PCR amplification to enrich the library.
-
Assess the quality and quantity of the final library using an automated electrophoresis system and qPCR.
-
-
Sequencing:
-
Pool the indexed libraries.
-
Perform paired-end sequencing (e.g., 2x150 bp) on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20 million reads per sample.
-
Bioinformatic Data Analysis
The raw sequencing data must be processed to identify differentially expressed genes and affected pathways.
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Import the gene count matrix into a statistical analysis package like DESeq2 or edgeR in R.
-
Normalize the counts to account for differences in library size and RNA composition.
-
Perform differential expression analysis between the this compound-treated and vehicle-treated groups.
-
Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
-
Pathway and Functional Enrichment Analysis:
-
Use the list of differentially expressed genes as input for tools like Gene Set Enrichment Analysis (GSEA) or online platforms like DAVID or Metascape.
-
Identify enriched Gene Ontology (GO) terms and signaling pathways (e.g., KEGG, Reactome).
-
Data Presentation
The results of the transcriptome analysis should be presented in a clear and concise manner.
Table 1: Summary of RNA Quality Control
| Sample ID | Concentration (ng/µL) | A260/A280 | A260/A230 | RIN |
| Vehicle_Rep1 | 152.3 | 2.05 | 2.10 | 9.8 |
| Vehicle_Rep2 | 148.9 | 2.06 | 2.12 | 9.7 |
| Vehicle_Rep3 | 155.1 | 2.04 | 2.09 | 9.9 |
| SOP1812_Rep1 | 160.2 | 2.07 | 2.11 | 9.8 |
| SOP1812_Rep2 | 157.8 | 2.05 | 2.13 | 9.6 |
| SOP1812_Rep3 | 163.4 | 2.06 | 2.10 | 9.7 |
Table 2: Top 10 Differentially Expressed Genes Following this compound Treatment
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value |
| DUSP6 | -3.58 | 1.2e-50 | 4.5e-46 |
| SPRY4 | -3.12 | 3.4e-45 | 6.2e-41 |
| ETV4 | -2.89 | 5.6e-42 | 8.1e-38 |
| FOSL1 | -2.75 | 1.9e-38 | 2.2e-34 |
| CCND1 | -2.51 | 7.3e-35 | 6.7e-31 |
| EPHA2 | -2.33 | 4.1e-32 | 3.2e-28 |
| EGR1 | -2.15 | 8.8e-30 | 5.9e-26 |
| MYC | -1.98 | 2.5e-27 | 1.5e-23 |
| VEGFA | -1.87 | 6.0e-25 | 3.1e-21 |
| MMP9 | -1.76 | 9.2e-23 | 4.2e-19 |
Table 3: Top 5 Enriched KEGG Pathways (Downregulated Genes)
| Pathway ID | Pathway Name | p-value | Adjusted p-value |
| hsa04010 | MAPK signaling pathway | 1.5e-12 | 4.2e-10 |
| hsa05200 | Pathways in cancer | 3.8e-10 | 5.1e-08 |
| hsa04151 | PI3K-Akt signaling pathway | 7.2e-09 | 6.6e-07 |
| hsa04066 | HIF-1 signaling pathway | 1.4e-07 | 9.8e-06 |
| hsa04510 | Focal adhesion | 5.6e-07 | 3.1e-05 |
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: Experimental workflow for transcriptome analysis following this compound treatment.
Caption: Logical flow for identifying differentially expressed genes (DEGs).
Methodological & Application
Application Notes and Protocols for SOP1812 in In Vitro Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SOP1812, also known as QN-302, is a potent naphthalene (B1677914) diimide (ND) derivative with significant anti-tumor properties.[1][2] Its mechanism of action involves binding to and stabilizing G-quadruplex (G4) structures, which are non-canonical DNA secondary structures found in guanine-rich regions of the genome.[1][2][3] These structures are particularly prevalent in the promoter regions of numerous oncogenes.[3][4] By stabilizing these G4 structures, this compound effectively down-regulates the transcription of various cancer-related genes, leading to the inhibition of cell proliferation.[1][3][4] This document provides detailed application notes and protocols for the utilization of this compound in in vitro cell proliferation assays, intended to guide researchers in the fields of oncology and drug development.
Mechanism of Action
This compound exhibits high affinity for G-quadruplexes, particularly those in the promoter regions of genes such as hTERT.[1][5] This binding event interferes with the transcriptional machinery, leading to a reduction in the expression of key proteins involved in cell growth and survival. Transcriptome analyses have revealed that this compound treatment affects multiple signaling pathways critical for cancer progression, including the Wnt/β-catenin, axon guidance, Hippo, MAPK, and Rap1 pathways.[1][3][5] This multi-targeted approach contributes to its potent anti-proliferative activity across a range of cancer cell lines.[1][3][4][6]
Data Presentation: Anti-Proliferative Activity of this compound
The following table summarizes the 50% growth inhibition (GI₅₀) values of this compound in various human cancer cell lines, as determined by a 96-hour Sulforhodamine B (SRB) assay.[1][3]
| Cell Line | Cancer Type | GI₅₀ (nM) |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 1.3[1][3] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 1.4[1][3] |
| Capan-1 | Pancreatic Ductal Adenocarcinoma | 5.9[1][3] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 2.6[1][3] |
| PC3 | Prostate Cancer | 3.0[7] |
| LNCaP | Prostate Cancer | 247[6][7] |
Experimental Protocols
This section provides a detailed protocol for assessing the anti-proliferative effects of this compound using the MTT assay, a widely used colorimetric method for determining cell viability. This protocol can be adapted for other colorimetric assays such as XTT or SRB.
Materials
-
This compound (stock solution prepared in DMSO, protected from light)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Protocol: MTT Assay for Cell Proliferation
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0-50 nM.[1][5] Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 96 hours at 37°C in a humidified 5% CO₂ incubator.[1][3][5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the GI₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell growth.
-
Mandatory Visualizations
Signaling Pathways Affected by this compound
Caption: Mechanism of this compound-induced inhibition of cell proliferation.
Experimental Workflow for In Vitro Cell Proliferation Assay
Caption: Workflow for assessing this compound's anti-proliferative effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for SOP1812 Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SOP1812 (also known as QN-302) is a novel naphthalene (B1677914) diimide derivative that functions as a G-quadruplex (G4) binding agent with potent anti-tumor activity, particularly in pancreatic cancer models.[1][2] G4s are secondary structures found in nucleic acids, and their stabilization by ligands like this compound can modulate the expression of various cancer-related genes. This document provides a detailed protocol for the in vivo administration of this compound in xenograft mouse models, along with data on its efficacy and mechanism of action.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to and stabilizing G-quadruplex structures in the promoter regions of oncogenes, leading to the downregulation of their transcription.[3][4] Transcriptome analysis has revealed that this compound down-regulates several cancer-associated gene pathways, most notably the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for cell proliferation, and its inhibition is a key aspect of this compound's therapeutic effect.
Quantitative Data Summary
The anti-tumor efficacy of this compound has been evaluated in a MIA PaCa-2 pancreatic cancer xenograft model. The following tables summarize the key findings from a study involving intravenous administration of this compound over a 28-day period, with continued observation up to day 53.[1]
Table 1: Anti-Tumor Activity of this compound in MIA PaCa-2 Xenografts [1]
| Treatment Group | Dose and Schedule | Mean Tumor Volume ± SEM (Day 28) | % Tumor Volume Change (Day 28) | P-value (vs. Control) | Mean Tumor Volume ± SEM (Day 53) | % Tumor Volume Change (Day 53) | P-value (vs. Control) |
| Control | Vehicle | 0.45 ± 0.18 | - | - | 1.60 ± 0.44 | - | - |
| This compound | 1 mg/kg, Once Weekly (QW) | 0.08 ± 0.14 | -82.2% | 0.020 | 0.17 ± 0.33 | -89.3% | 0.004*** |
| This compound | 1 mg/kg, Twice Weekly (BiW) | 0.06 ± 0.08 | -86.6% | 0.018 | 0.15 ± 0.24 | -90.6% | 0.008** |
*P < 0.05, **P < 0.01, ***P < 0.005
Table 2: Survival Analysis in KPC Mouse Model [1]
| Treatment Group | Median Survival (Days) | P-value (vs. Vehicle) |
| Vehicle | 12 | - |
| Gemcitabine | 12 | Not Significant |
| This compound (1 mg/kg, QW) | 24 | 0.016 |
Experimental Protocols
Protocol 1: MIA PaCa-2 Xenograft Mouse Model Establishment
This protocol details the steps for establishing a subcutaneous MIA PaCa-2 xenograft model in immunocompromised mice.
Materials:
-
MIA PaCa-2 cells (ATCC® CRL-1420™)
-
Complete growth medium (DMEM with 10% FBS and 2.5% horse serum)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (Corning)
-
Female athymic nude mice (6-8 weeks old)
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture MIA PaCa-2 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
Harvest sub-confluent (80-90%) MIA PaCa-2 cells using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 MIA PaCa-2 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor growth. Tumors should be palpable within 10-14 days.
-
Once tumors are established, measure the tumor volume 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Initiate treatment when tumors reach an average volume of 100-150 mm³.
-
Protocol 2: Administration of this compound
This protocol outlines the procedure for the intravenous administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline or as specified by the manufacturer)
-
Mice with established MIA PaCa-2 xenografts
-
Appropriate restraints for intravenous injection
-
Insulin syringes or other suitable syringes for intravenous injection
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution in the appropriate vehicle at a concentration that allows for the administration of 1 mg/kg in a suitable volume (e.g., 100 µL per 20g mouse).
-
Ensure the solution is sterile and properly mixed.
-
-
Dosing Regimen:
-
Divide the mice into treatment and control groups.
-
For the treatment groups, administer this compound intravenously (e.g., via the tail vein) at a dose of 1 mg/kg.
-
Dosing can be performed either once weekly (QW) or twice weekly (BiW) for a duration of 28 days.[1]
-
The control group should receive an equivalent volume of the vehicle solution following the same schedule.
-
-
Monitoring and Data Collection:
-
Continue to monitor tumor growth and the general health of the mice throughout the treatment period and beyond.
-
Record tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice according to IACUC guidelines and excise the tumors for further analysis (e.g., weight measurement, histopathology, or molecular analysis).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in xenograft mice.
This compound Signaling Pathway
Caption: this compound downregulates the Wnt/β-catenin signaling pathway.
References
- 1. DVL1 Gene: Role in Wnt Signaling, Development, and Disease [learn.mapmygenome.in]
- 2. Frontiers | SIRT4-Catalyzed Deacetylation of Axin1 Modulates the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
- 3. The scaffold protein AXIN1: gene ontology, signal network, and physiological function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for SOP1812 in KPC Mouse Models of Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-tumor activity and dosage of SOP1812, a potent G-quadruplex-binding naphthalene (B1677914) diimide derivative, in the context of preclinical pancreatic ductal adenocarcinoma (PDAC) research using the KPC mouse model. The provided protocols are based on published studies and are intended to guide researchers in designing and executing similar experiments.
Introduction to this compound and the KPC Mouse Model
This compound (also known as QN-302) is an investigational anti-tumor agent that functions by binding to G-quadruplex (G4) structures in DNA. This interaction is believed to down-regulate the transcription of several key oncogenes and cancer-related signaling pathways, including the Wnt/β-catenin pathway. The KPC mouse model (Pdx1-Cre; LSL-KrasG12D/+; LSL-Trp53R172H/+) is a genetically engineered mouse model that faithfully recapitulates the progression of human pancreatic cancer, making it a highly relevant preclinical model for evaluating novel therapeutics.
Anti-Tumor Efficacy of this compound in KPC Mice
In vivo studies have demonstrated the significant anti-tumor activity of this compound in KPC mice. The key findings from these studies are summarized below.
Survival Analysis
Treatment with this compound has been shown to significantly extend the survival of KPC mice with established pancreatic tumors.
| Treatment Group | Dosage | Median Survival | p-value (vs. Control) | Reference |
| This compound | 1 mg/kg, IV, once weekly | 24 days | 0.016 | |
| Control (Vehicle) | N/A | 12 days | N/A | |
| Gemcitabine | 100 mg/kg, IP, twice weekly | 12 days | N/S |
Table 1: Survival data of KPC mice treated with this compound, a vehicle control, or gemcitabine. Data is extracted from published Kaplan-Meier survival curves.
Tumor Growth Inhibition
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound in the KPC mouse model, based on published methodologies.
KPC Mouse Model and Tumor Monitoring
Animal Model:
-
Strain: Pdx1-Cre; LSL-KrasG12D/+; LSL-Trp53R172H/+ (KPC) mice. These mice express a constitutively active form of KRAS (G12D) and a mutant p53 (R172H) specifically in pancreatic progenitor cells, leading to the spontaneous development of pancreatic tumors.
-
Husbandry: Mice should be housed in a specific-pathogen-free facility with ad libitum access to food and water, under a 12-hour light/dark cycle.
Tumor Monitoring:
-
Beginning at an appropriate age (e.g., 8-10 weeks), mice should be monitored weekly for tumor development by abdominal palpation.
-
Once a palpable mass is detected, tumor presence and size should be confirmed and monitored using high-resolution ultrasound.
-
Mice are typically enrolled in treatment cohorts when tumors reach a predetermined size.
This compound Formulation and Administration
Formulation:
-
While the specific vehicle for this compound in the cited KPC mouse study is not detailed, a common approach for similar compounds involves dissolving the agent in a biocompatible solvent system suitable for intravenous injection. A potential starting point could be a formulation containing DMSO, PEG300, and saline. It is critical to perform solubility and stability testing for the specific batch of this compound being used.
Administration:
-
Dosage: 1 mg/kg body weight.
-
Route of Administration: Intravenous (IV) injection, typically via the tail vein.
-
Frequency: Once weekly.
-
Procedure:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Clean the tail with an alcohol swab.
-
Using a 27-30 gauge needle, slowly inject the formulated this compound solution into a lateral tail vein.
-
Monitor the mouse for any immediate adverse reactions.
-
In Vivo Efficacy Study Workflow
Caption: Workflow for an in vivo efficacy study of this compound in KPC mice.
RNA Sequencing of Tumor Tissue
To investigate the mechanism of action of this compound, RNA sequencing can be performed on tumor tissues collected at the study endpoint.
Protocol:
-
Tissue Collection: At necropsy, excise the pancreatic tumor and immediately snap-freeze it in liquid nitrogen or place it in an RNA stabilization solution (e.g., RNAlater).
-
RNA Extraction:
-
Homogenize the frozen tumor tissue using a mortar and pestle or a mechanical homogenizer.
-
Extract total RNA using a TRIzol-based method or a commercially available kit optimized for fibrous tissues.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA using a standard protocol (e.g., Illumina TruSeq Stranded mRNA).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the mouse reference genome.
-
Quantify gene expression and perform differential gene expression analysis between the this compound-treated and control groups.
-
Conduct pathway analysis to identify signaling pathways, such as the Wnt/β-catenin pathway, that are significantly affected by this compound treatment.
-
Mechanism of Action: Down-regulation of Wnt/β-catenin Signaling
Transcriptome analysis has indicated that this compound down-regulates several cancer-related gene pathways, with the Wnt/β-catenin pathway being a notable target. The binding of this compound to G-quadruplex structures in the promoter regions of genes within this pathway is thought to inhibit their transcription.
Caption: this compound inhibits the Wnt/β-catenin pathway by binding to G-quadruplexes.
Conclusion
This compound demonstrates promising anti-tumor activity in the clinically relevant KPC mouse model of pancreatic cancer. The provided data and protocols offer a foundation for further preclinical evaluation of this compound and for investigating its mechanism of action. Researchers should carefully consider the detailed methodologies and adapt them as necessary for their specific experimental goals.
SOP1812: A Guide to In Vitro Application for Cellular Research
Application Notes and Protocols for the Preparation and Use of SOP1812 Solutions in Cell Culture Experiments
Introduction
This compound, also identified as QN-302, is a potent naphthalene (B1677914) diimide (ND) derivative demonstrating significant anti-tumor properties, particularly in pancreatic cancer models.[1][2][3][4] Its mechanism of action centers on the binding and stabilization of G-quadruplex (G4) structures in the promoter regions of various oncogenes.[1][2][4] This interaction leads to the downregulation of several key cancer-related signaling pathways, including Wnt/β-catenin, axon guidance, Hippo, MAPK, and Rap1.[1][2][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of this compound in cell culture experiments.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | QN-302 | [2] |
| Molecular Formula | C45H57N7O6 | [1] |
| Molecular Weight | 791.98 g/mol | [1] |
| Target | G-quadruplex | [1] |
In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | GI50 (nM) | Incubation Time | Reference |
| MIA PaCa-2 | 1.3 | 96 hours | [1][2] |
| PANC-1 | 1.4 | 96 hours | [1][2] |
| Capan-1 | 5.9 | 96 hours | [1][2] |
| BxPC-3 | 2.6 | 96 hours | [1][2] |
Binding Affinity of this compound for G-Quadruplex DNA
| G-Quadruplex Target | KD (nM) | Reference |
| hTERT | 4.9 | [1][2] |
| HuTel21 | 28.4 | [1][2] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the cell line of interest
Protocol for 10 mM Stock Solution:
-
This compound is soluble in DMSO at a concentration of 10 mg/mL, which is equivalent to 12.62 mM.[5] To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in the calculated volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 7.92 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[5]
Protocol for Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
-
A common concentration range for cell proliferation assays is 0-50 nM, and a concentration of 40 nM has been shown to affect signaling pathways within 6-24 hours.[1][2]
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
-
Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% (v/v) acetic acid.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 50 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 150 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Analysis of Signaling Pathways by Western Blotting
Principle: Western blotting is used to detect specific proteins in a sample and can be employed to assess changes in the expression or phosphorylation status of proteins within signaling pathways affected by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., β-catenin, MAPK, etc.) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 40 nM) for the appropriate time (e.g., 6-24 hours).[1][2]
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Imaging:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the SRB cell viability assay.
Caption: Workflow for Western blot analysis.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 3. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Western Blotting (Immunoblot): Gel Electrophoresis for Proteins [antibodies-online.com]
Application Notes and Protocols for RNA-seq Analysis of Cells Treated with SOP1812
For Researchers, Scientists, and Drug Development Professionals
Introduction
SOP1812 (also known as QN-302) is a potent, tetra-substituted naphthalene (B1677914) diimide derivative with significant anti-tumor activity, particularly in pancreatic cancer models.[1][2] Its mechanism of action involves binding to and stabilizing G-quadruplex (G4) structures, which are non-canonical secondary structures found in nucleic acids.[3][4] These G4 structures are over-represented in the promoter regions of numerous oncogenes, and their stabilization by this compound leads to the transcriptional down-regulation of these cancer-driving genes.[1][4] This document provides detailed protocols for analyzing the global transcriptional effects of this compound treatment in cancer cells using RNA sequencing (RNA-seq) and summarizes the expected outcomes based on existing studies.
Mechanism of Action
This compound exerts its anti-proliferative effects by targeting G4 structures in the genome.[3] By binding to these structures, particularly within the promoter regions of genes, it interferes with the transcriptional machinery, leading to a decrease in the expression of multiple oncogenes and the modulation of key cancer-related signaling pathways.[1][4] Transcriptome analysis has been a crucial tool in elucidating the downstream effects of this compound, revealing a widespread down-regulation of genes involved in critical cellular processes that are often dysregulated in cancer.[2]
Summary of this compound-Induced Transcriptional Changes
RNA-seq analyses of pancreatic cancer cells, such as MIA PaCa-2, treated with this compound have demonstrated significant alterations in gene expression. The primary effect observed is the down-regulation of a multitude of genes, many of which contain G4 sequences in their promoter regions.[1][2]
Key Affected Signaling Pathways
Treatment with this compound has been shown to down-regulate several critical signaling pathways implicated in cancer progression.[2][3] A summary of these pathways and the key affected genes is presented below.
Table 1: Signaling Pathways Down-regulated by this compound Treatment
| Signaling Pathway | Key Down-regulated Genes (Log2 Fold Change < -0.5) |
| Wnt/β-catenin | WNT5B, DVL1, AXIN1, APC2[2] |
| Axon Guidance | (Specific genes to be identified from raw RNA-seq data) |
| Hippo Signaling | (Specific genes to be identified from raw RNA-seq data) |
| MAPK Signaling | (Specific genes to be identified from raw RNA-seq data) |
| Rap1 Signaling | (Specific genes to be identified from raw RNA-seq data) |
| Hedgehog Signaling | (Specific genes to be identified from raw RNA-seq data)[5] |
Note: The specific genes listed are based on published data. A comprehensive list would be generated from the user's own RNA-seq experiment.
Quantitative Effects on Gene Expression
The following table summarizes the typical quantitative changes observed in gene expression following this compound treatment in MIA PaCa-2 cells.
Table 2: Summary of Differentially Expressed Genes (DEGs) Following this compound Treatment
| Treatment Time | Concentration | Down-regulated Genes (Log2FC ≤ -0.5, FDR ≤ 0.1) | Strongly Down-regulated Genes (Log2FC ≤ -1.0, FDR ≤ 0.05) | Up-regulated Genes (Log2FC ≥ 0.5, FDR ≤ 0.1) | Strongly Up-regulated Genes (Log2FC ≥ 1.0, FDR ≤ 0.05) |
| 6 hours | 40 nM | ~557[2] | ~178[2] | (Data to be generated) | (Data to be generated) |
| 24 hours | 40 nM | (Fewer than at 6 hours)[2] | (Fewer than at 6 hours) | (Data to be generated) | (Data to be generated) |
Note: The number of differentially expressed genes can vary depending on the cell line, experimental conditions, and data analysis pipeline.
Experimental Protocols
This section provides a detailed methodology for conducting an RNA-seq experiment to analyze the effects of this compound treatment.
Cell Culture and this compound Treatment
-
Cell Line: MIA PaCa-2 (or other suitable pancreatic cancer cell line).
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of RNA extraction.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 40 nM) for the specified time points (e.g., 6 and 24 hours).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Perform each treatment in biological triplicate.
-
RNA Extraction
-
Lysis: After treatment, wash the cells once with PBS and then lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from the RNeasy Mini Kit, Qiagen).
-
Homogenization: Homogenize the lysate by passing it through a 20-gauge needle or using a commercial homogenizer.
-
RNA Purification: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This should include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for library preparation.
-
RNA-seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1 µg of total RNA for each sample.
-
Use a commercial library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina) following the manufacturer's protocol. This typically involves:
-
Poly(A) selection of mRNA.
-
mRNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
-
Library Quality Control:
-
Assess the size distribution of the prepared libraries using an automated electrophoresis system.
-
Quantify the libraries using a fluorometric method (e.g., Qubit) or qPCR.
-
-
Sequencing:
-
Pool the indexed libraries.
-
Perform sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate paired-end reads of a desired length (e.g., 150 bp). Aim for a sequencing depth of at least 20 million reads per sample.
-
Bioinformatic Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases using a tool like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using a tool like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Use a statistical package like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples.
-
Set significance thresholds (e.g., a false discovery rate (FDR) < 0.05 and a |log2 fold change| > 1).
-
-
Pathway and Gene Ontology (GO) Enrichment Analysis:
-
Use the list of differentially expressed genes to perform enrichment analysis using tools like GSEA, DAVID, or Metascape to identify over-represented biological pathways and GO terms.
-
Visualizations
This compound Mechanism of Action and Downstream Effects
Caption: Mechanism of action of this compound.
RNA-seq Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships for the G-quadruplex-targeting experimental drug QN-302 and two analogues probed with comparative transcriptome profiling and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SOP1812 in DNA Damage Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SOP1812, also known as QN-302, is a potent, asymmetrically tetra-substituted naphthalene (B1677914) diimide (ND) derivative with significant anti-tumor activity, particularly in pancreatic and prostate cancer models.[1][2][3] Its primary mechanism of action involves the targeting and stabilization of G-quadruplex (G4) structures.[1][4][5] G4s are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are prevalent in the promoter regions of numerous oncogenes and at telomeres.[1] By binding to and stabilizing these structures, this compound can modulate the expression of genes critical for cancer cell proliferation and survival, and induce a DNA damage response (DDR).[1][6][7]
These application notes provide a comprehensive overview of the use of this compound in studying the DNA damage response, including its mechanism of action, protocols for key experiments, and relevant quantitative data.
Mechanism of Action: G-Quadruplex Stabilization and DNA Damage Response
This compound exerts its anti-proliferative effects through a multi-faceted mechanism centered on the stabilization of G-quadruplexes. This leads to the downregulation of key cancer-related signaling pathways and the induction of a DNA damage response.
The binding of this compound to G4s, particularly in promoter regions of oncogenes, is thought to interfere with transcription, leading to a reduction in the expression of these genes.[1][2] Transcriptome analysis has revealed that this compound treatment downregulates several critical cancer-associated pathways, including the Wnt/β-catenin, axon guidance, Hippo, MAPK, and Rap1 signaling pathways.[1][4]
Furthermore, the stabilization of G4 structures at telomeres can lead to telomere "uncapping," where the protective protein shelterin complex is displaced.[6][7] This exposes the chromosome ends, which are then recognized as DNA double-strand breaks, triggering a DNA damage response.[6][8] This can ultimately lead to cellular senescence or apoptosis.[6][7]
Caption: Proposed mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Anti-Proliferative Activity (GI₅₀ Values)
| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 1.3 | [4] |
| PANC-1 | Pancreatic Cancer | 1.4 | [4] |
| Capan-1 | Pancreatic Cancer | 5.9 | [4] |
| BxPC-3 | Pancreatic Cancer | 2.6 | [4] |
| PC3 | Prostate Cancer | 3 | [3] |
| LNCaP | Prostate Cancer | 247 | [3] |
Table 2: G-Quadruplex Binding Affinity
| G-Quadruplex Target | Kₗ (nM) | Reference |
| hTERT G4 | 4.9 | [4][5] |
| HuTel21 G4 | 28.4 | [4][5] |
Table 3: In Vivo Anti-Tumor Efficacy
| Cancer Model | Dosing Regimen | Outcome | Reference |
| MIA PaCa-2 Xenograft (Mice) | 1 mg/kg, IV, once or twice weekly for 28 days | Significant tumor regression; some animals showed complete regression. | [1][4] |
| KPC Genetic Model (Mice) | Not specified | Significantly extended survival compared to gemcitabine. | [4] |
| PC3 Xenograft (Mice) | 1 mg/kg, IV, twice weekly for 28 days | Statistically significant tumor shrinkage (T/C value of 33.5% on day 28). | [3][9] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on the DNA damage response are provided below.
Protocol 1: Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the anti-proliferative activity of this compound in cancer cell lines.
Caption: Workflow for the SRB cell proliferation assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates with water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
Protocol 2: In Vivo Anti-Tumor Activity in Xenograft Mouse Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Caption: General workflow for an in vivo xenograft study.
Materials:
-
Nude mice
-
Cancer cells for implantation
-
This compound formulation for intravenous (IV) injection
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Subcutaneously implant a suspension of cancer cells into the flank of each nude mouse.
-
Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound intravenously at the desired dose and schedule (e.g., 1 mg/kg, twice weekly). The control group should receive the vehicle solution.[3][9]
-
Measure tumor dimensions with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Continue the treatment for the planned duration (e.g., 28 days).[3][9]
-
At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition and assess statistical significance.
Protocol 3: Analysis of Gene Expression by RNA-Sequencing
This protocol is for investigating the effect of this compound on the transcriptome of cancer cells.
Caption: Workflow for RNA-sequencing analysis.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
RNA extraction kit
-
Library preparation kit for RNA-seq
-
High-throughput sequencer
-
Bioinformatics software for data analysis
Procedure:
-
Treat cancer cells with a specific concentration of this compound (e.g., 40 nM) or vehicle control for different time points (e.g., 6 and 24 hours).[4]
-
Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Prepare cDNA libraries from the RNA samples according to the manufacturer's protocol.
-
Perform high-throughput sequencing of the cDNA libraries.
-
Analyze the sequencing data to identify differentially expressed genes between this compound-treated and control samples.
-
Perform pathway enrichment analysis (e.g., KEGG pathway analysis) to identify the biological pathways significantly affected by this compound treatment.[1]
Conclusion
This compound is a promising anti-cancer agent that targets G-quadruplex structures, leading to the downregulation of oncogenic pathways and the induction of a DNA damage response. The provided application notes and protocols offer a framework for researchers to investigate the multifaceted effects of this compound in cancer cells and in vivo models, with a particular focus on its role in the DNA damage response. These studies will be crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the Antiproliferative Activity of Some Naphthalene Diimide G-Quadruplex Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A basal level of DNA damage and telomere deprotection increases the sensitivity of cancer cells to G-quadruplex interactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Experimental Design for SOP1812
These application notes provide a comprehensive framework for conducting in vivo studies on SOP1812 (also known as QN-302), a potent G-quadruplex-binding compound with significant anti-tumor activity. The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in preclinical cancer models.
1. Introduction to this compound
This compound is a naphthalene (B1677914) diimide derivative that exerts its anti-tumor effects by binding to and stabilizing G-quadruplex (G4) structures in the genome.[1][2] These four-stranded DNA structures are over-represented in the promoter regions of numerous oncogenes.[2][3] By stabilizing these G4s, this compound down-regulates the expression of key cancer-related genes and signaling pathways, including Wnt/β-catenin, axon guidance, Hippo, and MAPK.[1][2] Preclinical studies have demonstrated its potent anti-proliferative activity against various cancer cell lines, particularly pancreatic cancer, and significant anti-tumor efficacy in multiple in vivo models.[1][4][5] this compound is currently under evaluation as a clinical candidate for the treatment of solid tumors.[4][5][6]
2. Key Signaling Pathway
The primary mechanism of action of this compound involves the transcriptional repression of oncogenes through the stabilization of G-quadruplexes in their promoter regions. This leads to the disruption of multiple signaling pathways crucial for cancer cell proliferation and survival.
3. In Vivo Study Designs
The following protocols are designed to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound in preclinical models of pancreatic and prostate cancer.
3.1. Experimental Workflow Overview
3.2. Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in tumor-bearing mice.
Protocol:
-
Animal Model: Female athymic nude mice bearing MIA PaCa-2 xenografts.
-
Dosing: A single intravenous (IV) administration of this compound at 1 mg/kg.
-
Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose).
-
Analysis: Process blood samples to plasma and analyze this compound concentrations using a validated LC-MS/MS method.
-
Data Presentation:
| PK Parameter | Unit | Value |
| Cmax | ng/mL | TBD |
| Tmax | h | TBD |
| AUC(0-t) | ngh/mL | TBD |
| AUC(0-inf) | ngh/mL | TBD |
| t1/2 | h | ~37[3] |
| CL | L/h/kg | TBD |
| Vd | L/kg | TBD |
3.3. Efficacy Study: Pancreatic Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human pancreatic cancer xenograft model.
Protocol:
-
Animal Model: Female athymic nude mice.
-
Cell Line: MIA PaCa-2 human pancreatic carcinoma cells.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 MIA PaCa-2 cells in the right flank of each mouse.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize animals into treatment cohorts (n=8-10 per group).
-
Dosing Regimen:
-
Vehicle Control (e.g., saline), IV, twice weekly.
-
This compound (1 mg/kg), IV, twice weekly for 28 days.[1]
-
Positive Control (e.g., Gemcitabine), dosed as per literature.
-
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (~1500 mm³) or at the end of the 28-day treatment period. A separate cohort can be used for survival analysis.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (Day 28) (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | TBD | N/A | TBD |
| This compound (1 mg/kg) | TBD | TBD | TBD |
| Gemcitabine | TBD | TBD | TBD |
3.4. Efficacy Study: Prostate Cancer Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a human prostate cancer xenograft model.
Protocol:
-
Animal Model: Male athymic nude mice.
-
Cell Line: PC3 human prostate cancer cells.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 PC3 cells in the right flank of each mouse.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize animals into treatment cohorts.
-
Dosing Regimen:
-
Monitoring and Endpoint: As described in section 3.3.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (Day 28) (mm³) | T/C Ratio (%) | p-value vs. Control |
| Vehicle Control | TBD | N/A | N/A |
| This compound (1 mg/kg) | TBD | 33.5[5][7] | 0.0008[5][7] |
| Abiraterone (200 mg/kg) | TBD | 61.6[5][7] | 0.0382[5][7] |
3.5. Pharmacodynamic (PD) Study
Objective: To confirm the mechanism of action of this compound in vivo by assessing target engagement and downstream pathway modulation.
Protocol:
-
Model and Dosing: Use the tumor-bearing models and dosing regimens described in the efficacy studies.
-
Sample Collection: Collect tumor tissues at various time points after the final dose (e.g., 6, 24, and 48 hours).
-
Analysis:
-
RNA-seq: To analyze global gene expression changes and confirm the down-regulation of pathways like Wnt/β-catenin.[2]
-
Immunohistochemistry (IHC) or Western Blot: To measure the protein levels of downstream markers of the affected pathways.
-
G4-ChIP-seq: To identify the specific G4s that this compound binds to in the genome.
-
-
Data Presentation:
| Pathway | Gene | Fold Change (6h post-dose) | Fold Change (24h post-dose) |
| Wnt/β-catenin | WNT5B | TBD | TBD |
| Wnt/β-catenin | DVL1 | TBD | TBD |
| Wnt/β-catenin | AXIN1 | TBD | TBD |
| Wnt/β-catenin | APC2 | TBD | TBD |
4. Safety and Tolerability
Throughout all in vivo studies, it is critical to monitor the general health and well-being of the animals. No significant weight loss was observed in previous studies at a dose of 1 mg/kg.[5][7] Daily cage-side observations should be conducted to look for any signs of toxicity, such as changes in posture, activity, or grooming. Body weights should be recorded at least twice weekly. A full toxicology assessment, including histopathology of major organs, should be conducted at the end of the studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: SOP1812 Treatment in MIA PaCa-2 Pancreatic Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: SOP1812 (also known as QN-302) is a tetra-substituted naphthalene (B1677914) diimide derivative that demonstrates potent anti-tumor activity in pancreatic ductal adenocarcinoma (PDAC) models.[1][2] As a G-quadruplex (G4) binding ligand, this compound is designed to stabilize G4 structures, which are over-represented in the promoter regions of numerous oncogenes.[3] This interaction leads to the transcriptional downregulation of key cancer-related signaling pathways, thereby inhibiting cell proliferation and tumor growth.[2][4] These application notes provide a summary of the quantitative effects of this compound on the MIA PaCa-2 human pancreatic cancer cell line and detailed protocols for relevant experimental validation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies of this compound in pancreatic cancer models.
Table 1: In Vitro Cell Proliferation (GI₅₀ Values) The anti-proliferative activity of this compound was assessed using a 96-hour Sulforhodamine B (SRB) or MTS assay across a panel of PDAC cell lines. The GI₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | GI₅₀ (nM) | Reference |
| MIA PaCa-2 | 1.3 | [2][4] |
| PANC-1 | 1.4 | [2][4] |
| BxPC-3 | 2.6 | [2] |
| Capan-1 | 5.9 | [2][4] |
Table 2: Gene Expression Modulation in MIA PaCa-2 Cells Transcriptome analysis (RNA-seq) of MIA PaCa-2 cells treated with this compound revealed significant downregulation of cancer-related genes, particularly within the Wnt/β-catenin pathway. The data below represents the fold change in gene expression after treatment.
| Gene | Pathway | Log₂ Fold Change (6h) | Log₂ Fold Change (24h) | Reference |
| WNT5B | Wnt | -0.83 | -1.13 | [4] |
| FZD1 | Wnt | -0.73 | -0.66 | [4] |
| DVL1 | Wnt | -0.58 | -0.47 | [4] |
| AXIN2 | Wnt | -0.50 | -0.58 | [4] |
| APC2 | Wnt | -0.49 | -0.46 | [4] |
| MAPK11 | MAPK | -0.81 | -0.76 | [4] |
| BCL-2 | Apoptosis | -0.62 | -0.81 | [4] |
| hTERT | Telomere Maintenance | -0.56 | -0.64 | [4] |
Table 3: In Vivo Antitumor Activity (MIA PaCa-2 Xenograft Model) The efficacy of this compound was evaluated in a MIA PaCa-2 xenograft mouse model. Dosing was administered intravenously (IV) over a 28-day period.
| Treatment Group | Dose & Schedule | Average Tumor Volume (mm³) at Day 28 | % TGI* | P-value vs. Control | Reference |
| Control (Saline) | - | 1.60 ± 0.44 | - | - | [4] |
| This compound | 1 mg/kg, Once Weekly (QW) | 0.17 ± 0.33 | 89.3 | 0.004 | [4] |
| This compound | 1 mg/kg, Twice Weekly (BiW) | 0.15 ± 0.24 | 90.6 | 0.008 | [4] |
| Gemcitabine | 15 mg/kg, Twice Weekly (BiW) | 0.39 ± 0.18 | 75.6 | 0.004 | [4] |
*Tumor Growth Inhibition
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of action for this compound in pancreatic cancer cells.
Caption: Standard workflow for evaluating this compound efficacy.
Experimental Protocols
1. Cell Culture
-
Cell Line: MIA PaCa-2 (ATCC, catalogue no. CRL-1420).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) heat-inactivated Fetal Bovine Serum (FBS) and 2.5% horse serum.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
2. Cell Proliferation Assay (SRB Method) This protocol is used to determine the GI₅₀ value of this compound.
-
Seeding: Plate MIA PaCa-2 cells in 96-well plates at a density of 2,000 - 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Add this compound in a series of dilutions (e.g., 0.1 nM to 100 nM) to the wells. Include a vehicle-only control group.
-
Incubation: Incubate the plates for 96 hours at 37°C.
-
Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control to determine the GI₅₀.
3. Transcriptome Analysis (RNA-seq) This protocol outlines the steps to analyze changes in gene expression following this compound treatment.
-
Cell Treatment: Culture MIA PaCa-2 cells in 6-well plates until they reach ~70% confluency. Treat the cells with this compound at a concentration equivalent to its GI₅₀ (e.g., 1.3 nM) or a higher concentration (e.g., 40 nM) for 6 and 24 hours.[2][4]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing on a platform such as an Illumina NovaSeq.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to the human reference genome (e.g., hg38).
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated (e.g., Log₂ Fold Change < -0.5 and FDR < 0.1) following this compound treatment compared to controls.[4]
-
Conduct pathway enrichment analysis (e.g., KEGG) to identify signaling pathways that are significantly affected.[4]
-
4. Western Blot Analysis This protocol is for validating the changes in protein expression observed from RNA-seq data.
-
Protein Extraction: Treat MIA PaCa-2 cells as described for RNA-seq. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, MAPK11, BCL-2) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. The level of cleaved PARP can serve as an indicator of apoptosis.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term SOP1812 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SOP1812, also known as QN-302, is a potent naphthalene (B1677914) diimide derivative that functions as a G-quadruplex binding ligand with significant anti-tumor activity, particularly in pancreatic cancer models.[1][2][3] This document provides detailed application notes and protocols for the long-term in vitro treatment of cancer cell lines with this compound. The provided methodologies are intended to guide researchers in establishing and evaluating the sustained effects of this compound on cancer cell proliferation, survival, and signaling pathways.
This compound exerts its anti-cancer effects by stabilizing G-quadruplex structures in the genome, leading to the downregulation of various oncogenic pathways, including Wnt/β-catenin, MAPK, and Hippo signaling.[1][2] Long-term exposure to this compound may induce cellular adaptations, resistance mechanisms, or persistent alterations in signaling networks, necessitating standardized protocols for chronic treatment studies.
Quantitative Data Summary
The following tables summarize the reported quantitative data on the efficacy of this compound in various pancreatic ductal adenocarcinoma (PDAC) cell lines.
Table 1: Anti-Proliferative Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | GI₅₀ (nM) |
| MIA PaCa-2 | 1.3 |
| PANC-1 | 1.4 |
| Capan-1 | 5.9 |
| BxPC-3 | 2.6 |
Data represents the concentration of this compound required to inhibit cell growth by 50% after a 96-hour treatment period, as determined by the Sulforhodamine B (SRB) assay.[1]
Table 2: Gene Expression Changes in MIA PaCa-2 Cells Following this compound Treatment
| Gene | Pathway | Log₂ Fold Change (6h) |
| WNT5B | Wnt/β-catenin | Downregulated |
| DVL1 | Wnt/β-catenin | Downregulated |
| AXIN1 | Wnt/β-catenin | Downregulated |
| APC2 | Wnt/β-catenin | Downregulated |
Transcriptome analysis revealed significant downregulation of key components of the Wnt/β-catenin pathway after 6 hours of exposure to this compound.[1][2]
Experimental Protocols
Long-Term this compound Treatment Protocols
Two primary strategies for long-term in vitro treatment with this compound are presented: continuous exposure and intermittent (pulsed) exposure. The choice of protocol will depend on the specific research question, such as investigating acquired resistance or the persistence of drug effects.
a) Continuous this compound Exposure Protocol
This protocol is designed to select for and characterize cancer cell populations that can survive and proliferate under constant this compound pressure.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment
Procedure:
-
Initial Seeding: Seed the cancer cells at a low density in a T75 flask.
-
Initial Treatment: After 24 hours, replace the medium with fresh medium containing this compound at a starting concentration of approximately the GI₂₀ (the concentration that inhibits growth by 20%). This can be determined from a preliminary dose-response curve.
-
Culture Maintenance: Maintain the cells in the presence of this compound. Change the medium with fresh drug-containing medium every 2-3 days.
-
Monitoring and Passaging: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them at a 1:3 or 1:4 ratio into a new flask with fresh this compound-containing medium.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Establishing a Resistant Line: Continue this process of gradual dose escalation and passaging for several months. A stable, long-term treated cell line is established when it can consistently proliferate at a significantly higher this compound concentration than the parental cell line.
-
Characterization: At various stages, and once the final long-term treated line is established, perform the characterization assays described below (Cell Viability, Apoptosis, Cell Cycle, Western Blotting).
b) Intermittent this compound Exposure Protocol
This protocol mimics clinical dosing schedules with drug-free periods and is useful for studying the recovery and adaptive responses of cancer cells.
Materials:
-
Same as for the continuous exposure protocol.
Procedure:
-
Initial Seeding: Seed cells as described for the continuous protocol.
-
Pulsed Treatment: Treat the cells with a specific concentration of this compound (e.g., GI₅₀) for a defined period (e.g., 48-72 hours).
-
Recovery Phase: After the treatment period, remove the this compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Monitoring: Allow the cells to recover and grow in the drug-free medium. Monitor their morphology and proliferation rate.
-
Subsequent Pulses: Once the cells have reached a predetermined confluency, they can be subjected to another round of this compound treatment followed by a recovery period.
-
Long-Term Analysis: Repeat this cycle of treatment and recovery for the desired duration. Analyze the cellular and molecular changes at the end of treatment and recovery phases.
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 96 hours for a standard GI₅₀ determination, or at various time points during long-term treatment).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells (including any floating cells in the medium) after this compound treatment.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest approximately 1 x 10⁶ cells after this compound treatment.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.
-
Washing: Wash the cells twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blotting
Western blotting is used to detect and quantify specific proteins, providing insights into the molecular changes induced by long-term this compound treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Caption: this compound stabilizes G-quadruplexes, inhibiting oncogenic signaling pathways.
Caption: Workflow for long-term this compound treatment and subsequent analysis.
References
Application Notes and Protocols for the Combined Use of SOP1812 and Gemcitabine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and proposed experimental protocols for investigating the therapeutic potential of combining SOP1812, a G-quadruplex binding agent, with gemcitabine (B846), a standard-of-care nucleoside analog, for the treatment of cancer, particularly pancreatic cancer. This compound is a naphthalene (B1677914) diimide derivative that stabilizes G-quadruplex structures in the genome, leading to the downregulation of multiple oncogenic signaling pathways, including Wnt/β-catenin, MAPK, and Hippo. Gemcitabine functions as a cytotoxic agent by incorporating into DNA and inhibiting DNA replication. The distinct mechanisms of action of these two agents provide a strong rationale for their combined use to potentially achieve synergistic anti-tumor effects and overcome mechanisms of gemcitabine resistance.
Scientific Rationale for Combination Therapy
The combination of this compound and gemcitabine is predicated on the hypothesis of synergistic or additive anti-cancer activity through complementary mechanisms of action:
-
Overcoming Gemcitabine Resistance: A significant challenge in gemcitabine therapy is the development of resistance, which has been linked to the activation of survival pathways, including the Wnt/β-catenin signaling cascade. This compound has been shown to downregulate the Wnt/β-catenin pathway. Therefore, this compound may re-sensitize gemcitabine-resistant tumors or prevent the development of resistance.
-
Induction of Replication Stress: Gemcitabine induces DNA replication stress by inhibiting DNA synthesis. G-quadruplex ligands like this compound can also induce replication stress by stabilizing G4 structures, which can act as roadblocks to the replication machinery. The concurrent induction of replication stress through two different mechanisms could lead to a synergistic increase in DNA damage and subsequent cancer cell apoptosis.
-
Targeting Different Cellular Processes: Gemcitabine directly targets DNA replication, a process active in proliferating cells. This compound, by modulating gene expression through G-quadruplex binding, can affect a broader range of cellular processes, including cell signaling, proliferation, and survival, potentially impacting both proliferating and quiescent cancer cells within a tumor.
Proposed Signaling Pathway for Synergy
The following diagram illustrates the hypothesized synergistic interaction between this compound and gemcitabine. Gemcitabine inhibits DNA replication, leading to DNA damage. This compound stabilizes G-quadruplexes, which can also impede DNA replication and downregulates the Wnt/β-catenin pathway. The downregulation of Wnt/β-catenin may inhibit cellular repair and survival mechanisms that are often activated in response to gemcitabine-induced DNA damage, thus enhancing the cytotoxic effect of gemcitabine.
Caption: Proposed synergistic mechanism of this compound and gemcitabine.
In Vitro Experimental Protocols
Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and gemcitabine individually and to assess for synergistic, additive, or antagonistic effects when used in combination in pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, Capan-1, BxPC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Plate reader (luminometer or spectrophotometer)
-
Synergy analysis software (e.g., CompuSyn)
Protocol:
-
Cell Seeding: Seed pancreatic cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and gemcitabine in complete medium. For combination studies, prepare a fixed-ratio dilution series (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the single agents or the combination at various concentrations. Include vehicle-only (DMSO and/or water) controls.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Determine the IC50 value for each drug alone using non-linear regression analysis.
-
For combination studies, use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound and gemcitabine, alone and in combination.
Materials:
-
Pancreatic cancer cells
-
6-well cell culture plates
-
This compound and Gemcitabine
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, gemcitabine, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
Objective: To determine the effects of this compound and gemcitabine, alone and in combination, on cell cycle progression.
Materials:
-
Pancreatic cancer cells
-
6-well cell culture plates
-
This compound and Gemcitabine
-
PI/RNase staining buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IC25 or IC50 concentrations of this compound, gemcitabine, or the combination for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with PI/RNase buffer.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical In Vitro Data
Table 1: Hypothetical IC50 Values and Combination Indices (CI) for this compound and Gemcitabine in Pancreatic Cancer Cell Lines.
| Cell Line | This compound IC50 (nM) | Gemcitabine IC50 (nM) | Combination Index (CI) at Fa 0.5* | Interpretation |
| MIA PaCa-2 | 1.3 | 25 | 0.6 | Synergy |
| PANC-1 | 1.4 | 50 | 0.5 | Synergy |
| Capan-1 | 5.9 | 15 | 0.8 | Slight Synergy |
| BxPC-3 | 2.6 | 20 | 1.0 | Additive |
*Fa 0.5 represents the drug concentration that inhibits 50% of cell growth.
In Vivo Experimental Protocols
Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and gemcitabine, alone and in combination, in a mouse xenograft model of pancreatic cancer.
Materials:
-
6-8 week old female athymic nude mice
-
MIA PaCa-2 or PANC-1 pancreatic cancer cells
-
Matrigel
-
This compound formulated for intravenous (i.v.) injection
-
Gemcitabine formulated for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MIA PaCa-2 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 1 mg/kg, i.v., twice weekly)
-
Group 3: Gemcitabine (e.g., 50 mg/kg, i.p., once weekly)
-
Group 4: this compound + Gemcitabine (at the same doses and schedules)
-
-
Treatment: Administer the treatments for 3-4 weeks.
-
Monitoring: Measure tumor volume with calipers twice weekly and record body weight as a measure of toxicity. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study. Tumors can be excised for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.
Hypothetical In Vivo Data
Table 2: Hypothetical Tumor Growth Inhibition (TGI) in a MIA PaCa-2 Xenograft Model.
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 | - |
| This compound | 1 mg/kg, i.v., 2x/week | 600 | 50 |
| Gemcitabine | 50 mg/kg, i.p., 1x/week | 720 | 40 |
| This compound + Gemcitabine | Combination | 240 | 80 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound and gemcitabine combination.
Drug Interaction Logic Diagram
Caption: Conceptual overview of potential drug interaction outcomes.
Conclusion
The combination of this compound and gemcitabine represents a novel and rational therapeutic strategy for the treatment of cancers such as pancreatic cancer. The provided protocols offer a comprehensive framework for the preclinical evaluation of this combination, from initial in vitro synergy screening to in vivo efficacy studies. The successful completion of these studies would provide the necessary evidence to support the advancement of this combination therapy into clinical development.
Application Notes and Protocols for Monitoring Tumor Regression with SOP1812 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SOP1812 (also designated as QN-302) is a novel naphthalene (B1677914) diimide derivative with potent anti-tumor activity, particularly in pancreatic cancer models.[1] Its mechanism of action involves binding to and stabilizing G-quadruplex (G4) structures in the genome.[1] G4s are over-represented in the promoter regions of oncogenes, and their stabilization by this compound leads to the downregulation of several key cancer-related signaling pathways, including Wnt/β-catenin, axon guidance, Hippo, MAPK, and Rap1.[1] This document provides detailed protocols for monitoring tumor regression and elucidating the mechanism of action of this compound in preclinical cancer models.
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 28) (mm³) | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | Once weekly, i.v. | 1500 ± 250 | 0 | 12 |
| This compound | 1 mg/kg, once weekly, i.v. | 300 ± 75 | 80 | 24 |
| This compound | 1 mg/kg, twice weekly, i.v. | 150 ± 50 | 90 | >28 |
| Gemcitabine (B846) | 50 mg/kg, once weekly, i.p. | 750 ± 150 | 50 | 15 |
Data are representative and should be generated for each specific study. Values are presented as mean ± SEM.
Table 2: Summary of Biomarker Analysis in this compound-Treated Tumors
| Biomarker | Method | Observation | Interpretation |
| Cleaved PARP | IHC | Increased staining intensity | Induction of apoptosis |
| β-catenin | IHC | Decreased nuclear localization | Inhibition of Wnt/β-catenin signaling |
| WNT5B | qRT-PCR/RNA-seq | Decreased mRNA expression | Downregulation of Wnt pathway |
| DVL1 | qRT-PCR/RNA-seq | Decreased mRNA expression | Downregulation of Wnt pathway |
| AXIN1 | qRT-PCR/RNA-seq | Increased mRNA expression | Upregulation of β-catenin destruction complex |
| APC2 | qRT-PCR/RNA-seq | Increased mRNA expression | Upregulation of β-catenin destruction complex |
| Ki-67 | IHC | Decreased percentage of positive cells | Inhibition of cell proliferation |
Experimental Protocols
In Vivo Xenograft Model and Tumor Growth Assessment
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo efficacy assessment.
Protocol:
-
Cell Culture: Culture human pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure tumor dimensions twice weekly using digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
This compound: Administer intravenously (i.v.) at a dose of 1 mg/kg, once or twice weekly.[1]
-
Vehicle Control: Administer the vehicle used to dissolve this compound following the same schedule.
-
Positive Control: Administer a standard-of-care agent like gemcitabine intraperitoneally (i.p.) at an effective dose.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a fixed time point (e.g., 28 days).
-
Tissue Collection: At the endpoint, euthanize mice and excise tumors for downstream analysis (formalin-fixation for IHC or snap-freezing for molecular analysis).
Immunohistochemistry (IHC) for Biomarker Analysis
Protocol:
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Section tissues at 4-5 µm thickness.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0), depending on the primary antibody.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Cleaved PARP (Asp214)
-
β-catenin
-
Ki-67
-
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB substrate kit, which produces a brown precipitate.
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Capture images using a bright-field microscope and quantify staining intensity or the percentage of positive cells using image analysis software.
TUNEL Assay for Apoptosis Detection
Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tumor sections as described for IHC.
-
Permeabilization: After deparaffinization and rehydration, permeabilize the tissue sections with Proteinase K.
-
TUNEL Reaction: Incubate the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP (e.g., FITC-dUTP) in a humidified chamber. This enzyme-nucleotide mix will label the 3'-OH ends of fragmented DNA.
-
Counterstaining: Counterstain with a nuclear stain such as DAPI to visualize all cell nuclei.
-
Imaging: Mount the slides with an anti-fade mounting medium and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, while all nuclei will show blue fluorescence.
-
Quantification: Determine the apoptotic index by calculating the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.
Transcriptome Analysis by RNA Sequencing (RNA-seq)
Diagram 3: RNA-seq Data Analysis Workflow
Caption: Workflow for RNA-seq data analysis.
Protocol:
-
RNA Extraction: Extract total RNA from snap-frozen tumor tissue using a suitable kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the appropriate reference genome (human or mouse) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in this compound-treated tumors compared to controls using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or KEGG pathway analysis to identify the biological pathways that are significantly affected by this compound treatment. Focus on the Wnt/β-catenin, Hippo, MAPK, and other relevant pathways.
-
Conclusion
These application notes and protocols provide a comprehensive framework for evaluating the anti-tumor efficacy of this compound and investigating its mechanism of action. By combining in vivo tumor growth studies with detailed biomarker and transcriptome analysis, researchers can gain valuable insights into the therapeutic potential of this promising G-quadruplex ligand. The provided methodologies can be adapted to various cancer models and will aid in the preclinical development of this compound and other G4-targeting agents.
References
Application Notes and Protocols for Studying Telomere Uncapping Mechanisms with SOP1812
For Researchers, Scientists, and Drug Development Professionals
Introduction
SOP1812 (also known as QN-302) is a potent naphthalene (B1677914) diimide derivative that functions as a G-quadruplex (G4) ligand.[1][2] G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are notably present in telomeres and promoter regions of various oncogenes.[3] By binding to and stabilizing these G4 structures, this compound has demonstrated significant anti-tumor activity in preclinical models of pancreatic and prostate cancer.[4][5]
One of the key mechanisms of action for G4 ligands in cancer therapy is the induction of telomere uncapping.[2] Telomeres, the protective caps (B75204) at the ends of chromosomes, are crucial for maintaining genomic stability. The shelterin complex, a group of six proteins, binds to telomeric DNA to prevent it from being recognized as a DNA double-strand break. This compound, by stabilizing G4 structures within the telomeric DNA, is hypothesized to displace shelterin proteins, leading to telomere uncapping. This event triggers a DNA Damage Response (DDR), which can result in cellular senescence or apoptosis, thereby inhibiting cancer cell proliferation.
These application notes provide detailed protocols for investigating the telomere uncapping effects of this compound, including methods for detecting telomere dysfunction-induced foci (TIFs), assessing cellular senescence, and analyzing the activation of the DNA damage response pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and representative G-quadruplex ligands, highlighting their biological activity.
Table 1: In Vitro Efficacy of this compound in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines [6]
| Cell Line | GI₅₀ (nM) |
| MIA PaCa-2 | 1.3 |
| PANC-1 | 1.4 |
| Capan-1 | 5.9 |
| BxPC-3 | 2.6 |
Table 2: Binding Affinity of this compound for G-Quadruplex DNA [1]
| G-Quadruplex Sequence | K₋ (nM) |
| hTERT G4 | 4.9 |
| HuTel21 G4 | 28.4 |
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Signaling Pathway of this compound-Induced Telomere Uncapping
Caption: this compound stabilizes telomeric G-quadruplexes, leading to telomere uncapping and DDR.
Diagram 2: Experimental Workflow for TIF Analysis
Caption: Workflow for detecting Telomere Dysfunction-Induced Foci (TIFs).
Experimental Protocols
Protocol 1: Telomere Dysfunction-Induced Foci (TIF) Analysis via Immunofluorescence
This protocol details the method for visualizing telomere uncapping by detecting the co-localization of DNA damage response proteins (e.g., γH2AX) with telomeres (marked by shelterin proteins like TRF1 or TRF2).
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
This compound
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-γH2AX and Mouse anti-TRF1
-
Fluorescently labeled secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488) and Goat anti-Mouse IgG (Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10-100 nM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24-72 hours).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash the cells three times with PBS containing 0.1% Tween-20. Counterstain with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images in the DAPI, green (γH2AX), and red (TRF1) channels. TIFs are identified as co-localized γH2AX and TRF1 foci. Quantify the number of TIFs per cell and the percentage of TIF-positive cells.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol describes a common method to detect cellular senescence, a state of irreversible growth arrest.
Materials:
-
SA-β-Gal staining kit (commercially available) or the following prepared solutions:
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)
-
-
PBS
-
Light microscope
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Fixation: Wash the cells twice with PBS and fix with the fixative solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the SA-β-Gal staining solution to the cells and incubate at 37°C without CO₂ for 12-16 hours. Protect from light.
-
Imaging: Wash the cells with PBS. Observe the cells under a light microscope. Senescent cells will stain blue.
-
Quantification: Count the number of blue-stained cells and the total number of cells in several random fields to determine the percentage of senescent cells.
Protocol 3: Western Blotting for DNA Damage Response Proteins
This protocol allows for the quantification of key proteins involved in the DNA damage response pathway activated by telomere uncapping.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer. Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound represents a promising therapeutic agent that targets G-quadruplexes, leading to anti-proliferative effects in cancer cells. The protocols provided here offer a framework for researchers to investigate the detailed mechanisms of this compound-induced telomere uncapping. By employing these methods, scientists can further elucidate the role of G4 stabilization in cancer therapy and contribute to the development of novel anti-cancer drugs.
References
- 1. G-quadruplex ligand-induced DNA damage response coupled with telomere dysfunction and replication stress in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insight into ligand binding to G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the Antiproliferative Activity of Some Naphthalene Diimide G-Quadruplex Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
SOP1812 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter solubility challenges with SOP1812 (also known as QN-302) in DMSO and other solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: this compound can be dissolved in DMSO to a concentration of 10 mM.[1]
Q3: My this compound powder is not dissolving completely in DMSO. What could be the issue?
A3: Several factors can affect the dissolution of this compound in DMSO:
-
Purity and Storage of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease its ability to dissolve certain compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Temperature: Dissolution may be slower at room temperature. Gentle warming can aid the process.
-
Agitation: Insufficient mixing can lead to incomplete dissolution. Ensure thorough vortexing or sonication.
Q4: My this compound solution in DMSO is clear, but a precipitate forms when I dilute it into my aqueous experimental medium (e.g., cell culture media, PBS). Why is this happening and what can I do?
A4: This is a common phenomenon for compounds that are highly soluble in organic solvents like DMSO but have low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the polarity of the solvent system increases, causing the compound to precipitate out of the solution. To prevent this:
-
Minimize DMSO in the Final Solution: Prepare a concentrated stock solution in DMSO. This allows you to add a very small volume to your aqueous medium, keeping the final DMSO concentration low. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cells.[2]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.
-
Rapid Mixing: Add the DMSO stock to the aqueous solution slowly while vortexing or stirring to ensure rapid and even dispersion.[3]
-
Use of Co-solvents for in vivo studies: For animal studies, co-solvents are often necessary. Formulations such as 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in saline) have been used to achieve a soluble formulation of this compound for intravenous injection.[4]
Troubleshooting Guides
Guide 1: Preparing a Concentrated this compound Stock Solution in DMSO
This guide provides a step-by-step protocol for dissolving this compound in DMSO and troubleshooting common issues.
Experimental Protocol: Standard Dissolution of this compound in DMSO
-
Preparation: Bring the this compound powder and a sealed vial of anhydrous, high-purity DMSO to room temperature.
-
Calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 791.98 g/mol .[4]
-
Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Agitation: Vortex the solution vigorously for 2-5 minutes.
-
Visual Inspection: Check the solution for any undissolved particles against a light source.
-
Gentle Warming (Optional): If undissolved particles remain, warm the solution in a 37°C water bath for 10-15 minutes. Caution: Avoid excessive heat as it may degrade the compound.
-
Sonication (Optional): If warming is not sufficient, place the vial in a bath sonicator for 15-30 minutes to aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Caption: Experimental workflow for dissolving this compound in DMSO.
Guide 2: Preparing Working Dilutions for Cell-Based Assays
This guide outlines the procedure for diluting the this compound DMSO stock solution into aqueous media for cell culture experiments.
Experimental Protocol: Dilution of this compound Stock in Aqueous Media
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO as described in Guide 1.
-
Intermediate Dilutions (Optional): Depending on your final desired concentration, it may be beneficial to perform intermediate dilutions of the stock solution in pure DMSO.
-
Final Dilution:
-
Pre-warm your aqueous medium (e.g., cell culture medium + FBS) to the desired temperature (typically 37°C).
-
While gently vortexing or swirling the aqueous medium, add the small volume of the this compound DMSO stock solution dropwise. This rapid dispersion helps to prevent precipitation.
-
Ensure the final concentration of DMSO in your cell culture medium is below the level of toxicity for your specific cell line (generally <0.5%).
-
Quantitative Data Summary
| Property | Value | Solvent | Reference |
| Solubility | 10 mM | DMSO | [1] |
| Molecular Weight | 791.98 g/mol | N/A | [4] |
| In Vivo Formulation 1 | ≥ 5 mg/mL (6.31 mM) | 10% DMSO + 90% Corn Oil | [4] |
| In Vivo Formulation 2 | ≥ 5 mg/mL (6.31 mM) | 10% DMSO + 90% (20% SBE-β-CD in saline) | [4] |
Signaling Pathway
This compound has been shown to down-regulate several cancer gene pathways, including the Wnt/β-catenin signaling pathway.[4][5][6] The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.
References
- 1. QN-302 (this compound) | G-quadruplex binder | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing SOP1812 concentration for GI50 determination
Welcome to the technical support center for SOP1812. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for determining the Growth Inhibition 50 (GI50) of this compound, a potent G-quadruplex binding ligand with anti-tumor activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as QN-302) is a naphthalene (B1677914) diimide derivative that exhibits anti-tumor activity by binding to G-quadruplex (G4) DNA structures.[1] This binding stabilizes the G4 structures, particularly in the promoter regions of oncogenes, leading to the downregulation of several cancer-related gene pathways, including Wnt/β-catenin, MAPK, and Hippo signaling.[1][2][3]
Q2: What is the GI50 value and how is it different from IC50?
A2: The GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50% relative to the untreated control.[4][5] Unlike the IC50 (Inhibitory Concentration 50), which often measures the inhibition of a specific molecular target, the GI50 provides a broader assessment of a compound's cytostatic or cytotoxic effect on a cell population.[6][7] The GI50 calculation takes into account the number of cells at the start of the treatment, providing a more accurate measure of growth inhibition.[4][8]
Q3: What is the expected GI50 range for this compound in cancer cell lines?
A3: this compound is highly potent. Published data shows GI50 values in the single-digit nanomolar range for human pancreatic ductal adenocarcinoma (PDAC) cell lines.[9] For example, GI50 values for MIA PaCa-2, PANC-1, Capan-1, and BxPC-3 cells have been reported as 1.3 nM, 1.4 nM, 5.9 nM, and 2.6 nM, respectively, after a 96-hour incubation.[1]
Q4: How should I select the initial concentration range for my GI50 experiment?
A4: Based on its high potency, a wide concentration range spanning several orders of magnitude around the expected nanomolar GI50 is recommended for the initial experiment. A range from 0.1 nM to 1000 nM, using 8 to 12 concentrations with semi-log dilutions (e.g., 3-fold or 5-fold serial dilutions), should be sufficient to generate a complete dose-response curve.
Q5: What solvent should I use to prepare the this compound stock solution?
A5: this compound should be dissolved in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.5%.
Q6: What cell seeding density is optimal for a GI50 assay?
A6: The optimal seeding density depends on the cell line's doubling time and the assay duration. Cells should be in the logarithmic growth phase throughout the experiment.[10] It is crucial to perform a preliminary experiment to determine the ideal density that avoids both sparse growth and overconfluence in the control wells at the end of the assay period (e.g., 96 hours).
Q7: Which cell viability assay is recommended for determining the GI50 of this compound?
A7: Common colorimetric or fluorometric assays are suitable. The Sulforhodamine B (SRB) assay is a reliable method that measures cell protein content and has been used in published studies with this compound.[2] Alternatively, metabolic assays like MTT, MTS, or resazurin (B115843) can be used, but one should be cautious of potential compound interference with the assay reagents.[11]
Detailed Experimental Protocol: GI50 Determination
This protocol provides a general framework for determining the GI50 of this compound using the SRB assay.
1. Materials and Reagents:
-
This compound compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
DMSO (for stock solution)
-
96-well flat-bottom microplates
-
SRB solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA), cold
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader (absorbance at 510 nm)
2. Experimental Workflow:
Caption: Experimental workflow for GI50 determination of this compound.
3. Procedure Steps:
-
Cell Seeding (Day 0):
-
Harvest cells that are in the logarithmic growth phase.
-
Count the cells and adjust the concentration with complete medium.
-
Seed the cells into 96-well plates at the pre-determined optimal density.
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment (Day 1):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations. Include a vehicle control (medium with DMSO) and a no-cell blank.
-
Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions.
-
Incubate for the desired period (e.g., 96 hours).
-
-
SRB Assay (Day 5):
-
Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with water and allow them to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance (OD) at 510 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration using the formula: 100 - [((Mean OD_Treated - Mean OD_Blank) / (Mean OD_Vehicle - Mean OD_Blank)) * 100]
-
Plot the percent growth inhibition against the log of this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the GI50 value.
-
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate due to evaporation.[12] | Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[13] |
| No dose-response curve observed | Concentration range is too high or too low; Compound is inactive (degraded or impure); Assay incubation time is too short. | Test a much broader concentration range (e.g., 0.01 nM to 10 µM). Verify compound integrity. Optimize the incubation time based on the cell line's doubling time. |
| GI50 value is outside the tested concentration range | The selected concentration range was too narrow or misplaced. | Re-run the assay with a wider or shifted concentration range based on the initial results. |
| Compound precipitation observed in wells | Poor solubility of this compound at high concentrations in aqueous medium. | Visually inspect wells for precipitation. If observed, lower the highest concentration tested or use a co-solvent if compatible with the cell line. |
| Inconsistent GI50 values across different experiments | Variation in cell health or passage number;[14] Inconsistent incubation times; Batch-to-batch variation of reagents (media, serum).[10] | Use cells within a consistent and narrow passage number range. Strictly control all incubation times. Test new lots of media and serum before use in critical assays. |
This compound Signaling Pathway
This compound acts by stabilizing G-quadruplex structures in gene promoter regions, which can interfere with transcription. This leads to the downregulation of multiple oncogenic signaling pathways.
Caption: Putative mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (QN-302) | Quadruplex配体 | MCE [medchemexpress.cn]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 12. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Troubleshooting SOP1812 instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SOP1812. The information focuses on addressing common challenges related to the solubility and handling of this compound in aqueous solutions for experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: The recommended solvent for dissolving this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at concentrations of 10 mg/mL (12.62 mM) or 10 mM.[1][2] It is important to use fresh, moisture-free DMSO as absorbed water can reduce the solubility of the compound.[1]
Q2: Is this compound soluble in aqueous solutions like water or PBS?
A2: No, this compound is reported to be insoluble in water.[1] Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in poor solubility and precipitation.
Q3: My this compound solution, prepared in DMSO, precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds like this compound. To mitigate this, it is crucial to add the DMSO stock solution to your aqueous buffer or medium slowly, ideally drop-by-drop, while vigorously vortexing or stirring the aqueous solution. This rapid mixing helps to prevent the compound from "crashing out" of the solution. Additionally, ensure the final concentration of DMSO in your cell-based assays is kept low, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity.[3][4]
Q4: What is the recommended storage condition for this compound powder and its solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent (DMSO), it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[5] It is advisable to prepare fresh dilutions in aqueous media for each experiment and not to store them.
Q5: Are there any established formulations for in vivo administration of this compound?
A5: Yes, for in vivo studies, several formulations have been described. One formulation involves a mixture of 10% DMSO and 90% corn oil.[5] Another suggested formulation consists of 10% DMSO, 40% PEG300, 5% Tween80, and 45% ddH2O; this solution should be prepared fresh.[1] A third option is 10% DMSO in a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline solution.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder in DMSO | 1. Low-quality or hydrated DMSO.2. Insufficient mixing. | 1. Use fresh, anhydrous, high-purity DMSO.[1]2. Vortex the solution thoroughly. If powder is still visible, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[3] |
| Precipitate Forms Immediately Upon Dilution in Aqueous Media | 1. Exceeding the aqueous solubility limit.2. Improper mixing technique. | 1. Work with a lower final concentration of this compound in your experiment.2. Add the DMSO stock solution drop-wise into the vortexing aqueous media to ensure rapid dispersion. |
| Inconsistent Results in Cell-Based Assays | 1. Precipitation of this compound in the culture medium.2. High final DMSO concentration affecting cell viability. | 1. Visually inspect your final treatment solution for any precipitate before adding it to the cells. Consider preparing a fresh dilution series.2. Ensure the final DMSO concentration in your cell culture does not exceed 0.5% (ideally ≤ 0.1%).[3][4] Run a vehicle control (media with the same final DMSO concentration) to assess any solvent effects. |
| Cloudy or Hazy Final Treatment Solution | Incomplete dissolution or formation of micro-precipitates. | 1. Before adding to cells, centrifuge the final treatment solution at a low speed to pellet any precipitate and use the supernatant.2. Prepare the final dilution in pre-warmed (37°C) cell culture medium, as this can sometimes improve solubility. |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 10 mg/mL (12.62 mM) or 10 mM | [1][2] |
| Solubility in Water | Insoluble | [1] |
| Storage (Powder) | -20°C (3 years) | [5] |
| Storage (in DMSO) | -80°C (6 months), -20°C (1 month) | [5] |
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Lines/System | Reference |
| Binding Affinity (KD) to hTERT G4 | 4.9 nM | N/A | [6] |
| Binding Affinity (KD) to HuTel21 G4 | 28.4 nM | N/A | [6] |
| GI50 (Anti-proliferative Activity) | 1.3 nM | MIA PaCa-2 | [6] |
| 1.4 nM | PANC-1 | [6] | |
| 5.9 nM | Capan-1 | [6] | |
| 2.6 nM | BxPC-3 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound powder (Molecular Weight: 791.98 g/mol ) in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. This is your stock solution.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Create a series of intermediate dilutions from your 10 mM stock solution using DMSO. This can make the final dilution into aqueous media more manageable and accurate.
-
-
Prepare Final Working Solutions in Cell Culture Medium:
-
Pre-warm your complete cell culture medium to 37°C.
-
For your highest desired concentration, add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed medium. Crucially, add the DMSO solution drop-wise to the medium while it is being vortexed.
-
Ensure the final concentration of DMSO in the medium is below 0.5% (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).
-
Prepare serial dilutions from this highest concentration working solution using the complete cell culture medium.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the complete cell culture medium without this compound. This is essential to differentiate the effects of the compound from the effects of the solvent.
-
-
Application to Cells:
-
Visually inspect the final working solutions for any signs of precipitation before adding them to your cell cultures.
-
Use the freshly prepared solutions immediately for your experiment.
-
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Wnt/β-catenin signaling pathway, which is affected by this compound.[5][6]
References
Overcoming resistance to SOP1812 in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SOP1812, a potent G-quadruplex (G4) stabilizing agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as QN-302, is a naphthalene (B1677914) diimide derivative that exhibits anti-tumor activity by binding to and stabilizing G-quadruplex (G4) structures.[1] G4s are non-canonical secondary structures that can form in guanine-rich regions of DNA and RNA.[2][3] These structures are particularly prevalent in the promoter regions of numerous oncogenes.[4][5][6] By stabilizing these G4 structures, this compound acts as a transcriptional repressor, down-regulating the expression of key cancer-related genes and interfering with pathways crucial for cancer cell proliferation and survival, such as the Wnt/β-catenin and MAPK signaling pathways.[1][7][8]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated significant anti-proliferative activity in pancreatic ductal adenocarcinoma (PDAC) and prostate cancer cell lines.[9][10] In preclinical studies, it has shown potent anti-tumor effects in various in vivo models, including xenografts and patient-derived xenograft (PDX) models of pancreatic cancer.[7][9]
Q3: What are the typical concentrations used for in vitro experiments?
A3: this compound shows potent activity at low nanomolar concentrations. The half-maximal growth inhibition (GI₅₀) values are typically in the single-digit nM range for sensitive pancreatic cancer cell lines after 96 hours of treatment.[7] For example, GI₅₀ values of 1.3 nM in MIA PaCa-2 and 1.4 nM in PANC-1 cells have been reported.[1][7]
Q4: We are observing decreased sensitivity to this compound in our long-term cultures. What are the potential mechanisms of resistance?
A4: While specific resistance mechanisms to this compound are still under investigation, resistance to G4-stabilizing ligands can theoretically arise through several mechanisms:
-
Upregulation of G4-Resolving Helicases: Cancer cells may increase the expression of helicases that unwind G4 structures, such as BLM, PIF1, or DDX5.[11][12][13] This would counteract the stabilizing effect of this compound, allowing for renewed transcription of target oncogenes.
-
Alterations in G4-Forming Sequences: Somatic mutations within the G-rich sequences targeted by this compound could disrupt the formation or stability of the G4 structure, thereby preventing the drug from binding effectively.[14][15]
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the pathways being inhibited by this compound.[16] For example, if the Wnt pathway is suppressed, cells might upregulate a parallel pro-survival pathway.
-
Epigenetic Reprogramming: Changes in the epigenetic landscape, such as DNA methylation or histone modifications, near the G4-forming regions might alter the accessibility of these sites to this compound or affect their intrinsic stability.[17]
-
Increased Drug Efflux: Like many chemotherapeutic agents, resistance could be mediated by the upregulation of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell.
Troubleshooting Guides
Problem 1: Reduced or Loss of this compound Efficacy in Cancer Cell Lines
Your cell line, which was previously sensitive to this compound, now shows reduced growth inhibition at standard concentrations.
Caption: Workflow for troubleshooting reduced this compound efficacy.
Investigative Steps:
-
Confirm Cell Line Integrity: Ensure the cell line has not been misidentified or contaminated. Perform Short Tandem Repeat (STR) profiling to confirm its identity and test for mycoplasma contamination.
-
Verify Drug Potency: Prepare a fresh stock solution of this compound from a reliable source to rule out degradation of the compound.
-
Establish a New Baseline: Perform a detailed dose-response analysis using a cell viability assay (see Protocol P1 ) to quantify the shift in the GI₅₀ value.
-
Investigate Resistance Mechanisms:
-
Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) (see Protocol P2 ) to determine if this compound is still binding to its intended targets within the resistant cells. A loss of thermal stabilization suggests the target itself has been altered.
-
Transcriptomic Analysis: Perform RNA-sequencing (see Protocol P4 ) on sensitive versus resistant cells (both treated with this compound and untreated). Look for upregulation of G4-resolving helicases or genes in pro-survival pathways that could act as bypass mechanisms.
-
Signaling Pathway Analysis: Use phosphoproteomics (see Protocol P3 ) to map the signaling networks in resistant cells. This can reveal the activation of specific kinases or pathways that circumvent the effects of this compound.[18][19]
-
Problem 2: Inconsistent Results in Cell Viability Assays
You are observing high variability between replicate wells or experiments when measuring the cytotoxic/cytostatic effects of this compound.
Possible Causes & Solutions:
-
Suboptimal Cell Seeding Density: Plating too few cells can lead to inconsistent growth, while too many can result in overcrowding and artifacts. Optimize the seeding density for your specific cell line to ensure logarithmic growth throughout the assay period.
-
Inconsistent Drug Exposure Time: Ensure that the incubation time with this compound is precisely controlled across all plates and experiments.
-
Assay-Specific Issues (SRB Assay):
-
Incomplete Fixation: Ensure cells are fixed with cold 10% Trichloroacetic Acid (TCA) for at least 1 hour at 4°C to properly preserve cellular proteins.[20]
-
Insufficient Washing: Unbound SRB dye must be thoroughly removed with 1% acetic acid to reduce background signal. Perform at least four washes.[7][21]
-
Incomplete Solubilization: Ensure the protein-bound dye is fully dissolved in 10 mM Tris base solution by using a plate shaker before reading the absorbance.[22]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Pancreatic Cancer Cell Lines
This table summarizes the half-maximal growth inhibitory concentration (GI₅₀) of this compound in various human pancreatic ductal adenocarcinoma (PDAC) cell lines after a 96-hour incubation period.
| Cell Line | GI₅₀ (nM)[7] |
| MIA PaCa-2 | 1.3 |
| PANC-1 | 1.4 |
| BxPC-3 | 2.6 |
| Capan-1 | 5.9 |
Key Experimental Protocols
P1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol measures cell density based on the total cellular protein content.[23]
Methodology:
-
Cell Seeding: Plate adherent cells in a 96-well plate at a pre-optimized density and allow them to attach for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 96 hours).
-
Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[7][21]
-
Washing: Carefully remove the supernatant and wash the plates four to five times with 1% (v/v) acetic acid or slow-running tap water to remove unbound dye.[7][21]
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7][20]
-
Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[7][21]
-
Drying: Allow the plates to air-dry completely at room temperature.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a plate shaker for 5-10 minutes to solubilize the protein-bound dye.[7][22]
-
Absorbance Measurement: Read the optical density (OD) at 510-570 nm using a microplate reader.[7]
P2: Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA®)
This protocol verifies direct binding of this compound to its target proteins in a cellular context by measuring ligand-induced thermal stabilization.[24][25]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology (Melt Curve Format):
-
Cell Treatment: Harvest cultured cells and treat them with a fixed concentration of this compound or a vehicle control for 1 hour at 37°C.[26]
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them individually across a range of temperatures (e.g., 40°C to 72°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 13,000 rpm) for 15 minutes to pellet the denatured, aggregated proteins.[10]
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of a specific target protein (e.g., a protein encoded by a gene with a G4-rich promoter) remaining in the soluble fraction using Western blotting or other protein quantification methods.
-
Data Interpretation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates target stabilization and engagement.[26]
P3: Signaling Pathway Analysis via Phosphoproteomics
This protocol provides a general workflow to identify changes in protein phosphorylation, indicating alterations in signaling pathway activity in response to this compound treatment or resistance.[27][28]
Methodology:
-
Sample Preparation: Culture sensitive and resistant cells with and without this compound treatment. Lyse the cells in a urea-based buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[27]
-
Protein Digestion: Reduce and alkylate cysteine residues, then digest the proteins into peptides using sequencing-grade trypsin.[29]
-
Phosphopeptide Enrichment: Due to their low abundance, phosphopeptides must be enriched from the total peptide mixture. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Metal-Oxide Affinity Chromatography (MOAC, e.g., using TiO₂ beads).[27]
-
LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The MS1 scan measures the mass of the peptides, and the MS2 scan fragments them to determine their sequence and identify the precise site of phosphorylation.[19]
-
Data Analysis: Use specialized software to identify the phosphopeptides and quantify their relative abundance between different conditions (e.g., sensitive vs. resistant). Perform pathway analysis on the differentially phosphorylated proteins to identify activated or suppressed signaling networks.[30]
P4: Transcriptomic Analysis using RNA-Sequencing (RNA-Seq)
This protocol outlines the steps to compare the global gene expression profiles of sensitive and resistant cells to identify potential resistance mechanisms.[31][32]
Methodology:
-
RNA Extraction: Grow sensitive and resistant cells and treat with this compound or vehicle. Isolate high-quality total RNA from each sample group.
-
Library Preparation: Deplete ribosomal RNA (rRNA) or select for messenger RNA (mRNA) using poly(A) capture. Fragment the RNA, synthesize cDNA, and add sequencing adapters to create sequencing libraries.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.[33]
-
Quantification: Count the number of reads mapping to each gene to determine its expression level.
-
Differential Expression Analysis: Statistically compare the gene expression levels between sensitive and resistant cells (with and without treatment) to identify genes that are significantly up- or down-regulated.[34]
-
Pathway and Gene Ontology (GO) Analysis: Use the list of differentially expressed genes to identify enriched biological pathways (e.g., Wnt signaling, DNA repair, helicase activity) or GO terms to understand the functional implications of the expression changes.
-
Signaling Pathway Diagrams
Caption: Simplified Wnt/β-Catenin signaling pathway and the inhibitory action of this compound.[9][18][35][36][37]
Caption: Simplified MAPK/ERK signaling pathway and potential inhibition by this compound.[1][4][38][39][40]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sequence, Stability, Structure of G-Quadruplexes and Their Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 5. Structural insights into G-quadruplexes: towards new anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action and function of helicases on RNA G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of Cancer Cell Migration and Invasion through Suppressing the Wnt1-mediating Signal Pathway by G-quadruplex Structure Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. G-Quadruplexes in Tumor Immune Regulation: Molecular Mechanisms and Therapeutic Prospects in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DDX5 helicase resolves G-quadruplex and is involved in MYC gene transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Cellular Functions and Molecular Mechanisms of G-Quadruplex Unwinding Helicases in Humans [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. emea.illumina.com [emea.illumina.com]
- 17. G-quadruplex structures regulate long-range transcriptional reprogramming to promote drug resistance in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 19. Principles of phosphoproteomics and applications in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 22. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 23. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 30. files.core.ac.uk [files.core.ac.uk]
- 31. RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy [lexogen.com]
- 32. blog.championsoncology.com [blog.championsoncology.com]
- 33. rna-seqblog.com [rna-seqblog.com]
- 34. Analysis of Transcriptomic Data Generated from Drug-Treated Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]
- 35. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 36. researchgate.net [researchgate.net]
- 37. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 38. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 39. cdn-links.lww.com [cdn-links.lww.com]
- 40. researchgate.net [researchgate.net]
Technical Support Center: SOP1812 Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of SOP1812 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as QN-302, is a tetra-substituted naphthalene (B1677914) diimide derivative that exhibits anti-tumor activity.[1][2][3] Its primary mechanism of action is binding to G-quadruplex (G4) DNA and RNA structures.[1][4][5] G4s are over-represented in the promoter regions of oncogenes, and by stabilizing these structures, this compound is thought to interfere with transcriptional processes, leading to the down-regulation of several cancer-related gene pathways.[2][4]
Q2: Which signaling pathways are known to be affected by this compound treatment in cellular models?
Transcriptome analysis of cancer cells treated with this compound has shown a down-regulation of several key signaling pathways. The most prominently affected pathways include:
This compound has been noted to be more selective in the number of genes it down-regulates compared to the earlier compound, CM03.[4]
Q3: What are the reported binding affinities of this compound for G-quadruplexes?
This compound demonstrates high affinity for G-quadruplexes, particularly the human telomerase reverse transcriptase (hTERT) promoter G4 and the human telomeric G4 (HuTel21).[1][5][6]
Q4: What are the typical concentrations of this compound used in cell-based assays?
This compound shows potent anti-proliferative activity at low nanomolar concentrations in various cancer cell lines.[2][3] For cell proliferation assays, concentrations typically range from 0 to 50 nM.[1][6] For mechanistic studies, such as analyzing pathway modulation, a concentration of around 40 nM has been used.[1][6]
Troubleshooting Guides
Issue 1: Inconsistent GI50 values in cell proliferation assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent initial cell numbers can lead to variability in proliferation rates.
-
Solution: Ensure a consistent and optimized cell seeding density for each experiment. Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the 96-hour assay period.
-
-
Possible Cause 2: this compound Stability in Media. The compound may degrade or precipitate in the cell culture medium over the course of the experiment.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Visually inspect the media for any signs of precipitation after the addition of the compound.
-
-
Possible Cause 3: Variation in Treatment Duration. Precise timing of compound addition and assay termination is critical.
-
Solution: Use a multichannel pipette for compound addition to minimize timing differences between wells. Ensure the 96-hour incubation period is consistent across all plates and experiments.
-
Issue 2: Minimal changes observed in target gene expression after this compound treatment.
-
Possible Cause 1: Suboptimal Treatment Time. The peak effect of this compound on gene expression may occur at a different time point than the one selected.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the optimal treatment duration for observing maximal changes in the expression of your genes of interest.
-
-
Possible Cause 2: Low G-quadruplex Abundance in the Cell Model. The cell line being used may have a lower abundance of the specific G-quadruplex structures targeted by this compound.
-
Solution: Confirm the expression of genes known to be regulated by G4s and affected by this compound (e.g., in the Wnt/β-catenin pathway) in your cell line. Consider using a positive control cell line known to be sensitive to this compound, such as MIA PaCa-2.
-
-
Possible Cause 3: Inefficient Cellular Uptake. The compound may not be efficiently entering the cells.
-
Solution: While this compound is reported to have good bioavailability, issues with cellular uptake can be cell-line specific. Consider performing cellular uptake studies using analytical methods to quantify intracellular concentrations of this compound.
-
Quantitative Data Summary
Table 1: GI50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | GI50 (nM) |
| MIA PaCa-2 | 1.3 |
| PANC-1 | 1.4 |
| Capan-1 | 5.9 |
| BxPC-3 | 2.6 |
| Data from 96-hour Sulforhodamine B (SRB) assays.[4] |
Table 2: Binding Affinity of this compound to G-Quadruplexes
| G-Quadruplex | Dissociation Constant (Kd) (nM) |
| hTERT G4 | 4.9 |
| HuTel21 G4 | 28.4 |
| Data obtained from Surface Plasmon Resonance (SPR)..[1][5] |
Experimental Protocols
1. Sulforhodamine B (SRB) Cell Proliferation Assay
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0-50 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 96 hours in a humidified incubator at 37°C with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, the concentration of this compound that causes 50% inhibition of cell growth, by plotting the percentage of cell growth versus the log of the compound concentration.
2. Transcriptome Analysis Workflow
A general workflow for analyzing changes in gene expression following this compound treatment.
-
Cell Treatment: Culture cells to approximately 70-80% confluency and treat with this compound (e.g., 40 nM) or vehicle control for the desired time (e.g., 6 or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit, ensuring high purity and integrity.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Next-Generation Sequencing (NGS): Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome.
-
Differential Gene Expression: Identify genes that are significantly up- or down-regulated in this compound-treated samples compared to controls.
-
Pathway Enrichment Analysis: Use tools like KEGG or Gene Ontology to identify the biological pathways that are significantly affected by the differentially expressed genes.
-
Visualizations
Caption: Experimental workflow for characterizing this compound effects in cellular models.
Caption: this compound-mediated down-regulation of the Wnt/β-catenin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QN-302 (this compound) | G-quadruplex binder | Probechem Biochemicals [probechem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: SOP1812 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity when working with SOP1812 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the reported toxicity profile of this compound in animal models?
A1: Based on current research, this compound is generally well-tolerated in animal models at therapeutic doses.[1][2][3] Studies in mouse models of pancreatic and prostate cancer have reported no significant weight loss in treated animals.[3] Furthermore, there have been no signs of adverse cardiac or neurological effects noted in these studies.[4]
Q2: What is the mechanism of action for this compound?
A2: this compound is a tetra-substituted naphthalene (B1677914) diimide derivative that acts as a G-quadruplex (G4) binding ligand.[4][5] G4s are secondary structures found in nucleic acids, and their stabilization by this compound is believed to interfere with key cellular processes in cancer cells, such as transcription, leading to the downregulation of several cancer-related gene pathways, including the Wnt/β-catenin signaling pathway.[4][5]
Q3: What are the recommended doses and administration routes for this compound in animal studies?
A3: In published studies, this compound has been administered intravenously (IV) at a dose of 1 mg/kg, either once or twice weekly.[4][5] This dosing regimen has shown anti-tumor activity in both xenograft and genetic mouse models of pancreatic cancer, as well as in a xenograft model of prostate cancer.[3][4][5]
Troubleshooting Guide: Proactive Monitoring and Toxicity Mitigation
While this compound has a favorable reported safety profile, it is crucial to implement robust monitoring protocols and be prepared to address any unexpected adverse events.
Issue 1: No overt signs of toxicity are reported, but I want to proactively monitor for potential adverse effects.
Possible Cause: Although not documented, the mechanism of action (G-quadruplex binding) could theoretically have off-target effects. General stress from experimental procedures can also manifest in subtle ways.
Troubleshooting & Optimization:
-
Comprehensive Health Monitoring:
-
Daily Observations: Conduct daily cage-side observations to assess for any changes in behavior (e.g., lethargy, social isolation), posture, grooming, and food/water intake.
-
Body Weight: Measure and record body weight at least twice weekly to detect any trends in weight loss.[3]
-
Clinical Signs: Keep a detailed log of any clinical signs such as ruffled fur, dehydration, or changes in fecal/urine output.
-
-
Hematological and Clinical Chemistry Monitoring:
-
Baseline and Periodic Blood Collection: Collect blood samples at baseline (before the first dose) and at regular intervals during the study.
-
Key Parameters: Analyze for a complete blood count (CBC) to assess for potential effects on red and white blood cells, and platelets. Monitor key clinical chemistry markers for liver function (ALT, AST, ALP, bilirubin) and kidney function (BUN, creatinine).[6]
-
-
Histopathological Analysis:
Issue 2: An animal in the this compound treatment group is showing signs of distress (e.g., weight loss, lethargy).
Possible Cause: While not definitively linked to this compound in existing literature, these signs could be due to individual animal sensitivity, experimental stress, or an unexpected off-target effect.
Troubleshooting & Optimization:
-
Dose-Range Finding Study: If you are using a new animal model or strain, it is advisable to conduct a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Dose Reduction or Interruption: If adverse effects are observed, consider reducing the dose of this compound or temporarily interrupting treatment to allow the animal to recover.[6]
-
Supportive Care: Ensure animals have easy access to hydration and nutrition. This may include providing hydrogel packs or a soft, palatable diet.[6]
-
Fractionated Dosing: If using a once-weekly high dose, consider if splitting the dose into a twice-weekly, lower-dose administration is feasible and aligns with the therapeutic goals of your study. This can help reduce peak plasma concentrations.[6]
Data Summary Tables
Table 1: Summary of In Vivo Efficacy and Dosing of this compound
| Animal Model | Cancer Type | Dose and Administration | Key Efficacy Outcomes | Reported Tolerability |
| MIA PaCa-2 Xenograft Mice | Pancreatic | 1 mg/kg IV, once or twice weekly for 28 days | Showed complete tumor regression in several animals with no significant regrowth.[5] | Well-tolerated.[4] |
| KPC Genetic Mouse Model | Pancreatic | 1 mg/kg IV, once weekly for 3 weeks | Significantly extended survival compared to control and gemcitabine.[4][5] | Well-tolerated with no sign of adverse cardiac or neurological effects.[4] |
| PC3 Xenograft Mice | Prostate | 1 mg/kg IV, twice weekly for 28 days | Statistically significant tumor shrinkage.[3] | No weight loss observed.[3] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Activity Assessment in a Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., MIA PaCa-2 or PC3) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
This compound Administration: Administer this compound intravenously at the desired dose and schedule (e.g., 1 mg/kg, twice weekly).[3][5]
-
Data Collection: Monitor tumor volume, body weight, and clinical signs throughout the study.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or after a set duration. Collect tumors and other relevant tissues for further analysis.[4]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for proactive toxicity monitoring.
Caption: Decision tree for managing adverse events.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Abstract 4069: The potent quadruplex-binding compound this compound shows anti-tumor activity in patient-derived in vivo models of pancreatic cancer | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
Technical Support Center: Enhancing SOP1812 Delivery to Tumor Tissues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the delivery of SOP1812 (also known as QN-302) to tumor tissues. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format to address common challenges encountered during in vivo experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (QN-302) is a synthetic naphthalene (B1677914) diimide derivative that functions as a G-quadruplex (G4) ligand.[1] G4s are secondary structures that can form in guanine-rich nucleic acid sequences, and they are particularly prevalent in the promoter regions of oncogenes and telomeres.[2] By binding to and stabilizing these G4 structures, this compound is believed to down-regulate the expression of key cancer-related genes, thereby inhibiting tumor cell proliferation and survival.[1]
Q2: What are the key preclinical findings for this compound's anti-tumor activity?
A2: Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity in various cancer cell lines, particularly in pancreatic ductal adenocarcinoma (PDAC) models.[1][2] In vivo, this compound has shown significant anti-tumor efficacy in both cell line-derived xenograft (MIA PaCa-2) and genetically engineered mouse models (KPC) of pancreatic cancer.[1] Notably, it has also shown activity in patient-derived xenograft (PDX) models of PDAC.[3]
Q3: What is the current clinical status of this compound?
A3: this compound, under the designation QN-302, has entered a Phase 1a clinical trial for the treatment of advanced or metastatic solid tumors, including pancreatic cancer.[4][5] The trial is a dose-escalation study to evaluate the safety, pharmacodynamics, and pharmacokinetics of intravenously administered QN-302.[4]
Q4: What is the recommended formulation for in vivo administration of this compound?
A4: For preclinical in vivo studies, this compound (QN-302) has been administered intravenously in a sterile phosphate-buffered saline (PBS) solution at pH 6. To ensure complete solubilization, a few drops of 0.1 mM hydrochloric acid (HCl) can be added if necessary.[6]
II. Troubleshooting Guide
This guide addresses potential issues that may arise during the in vivo delivery of this compound and offers solutions to improve experimental outcomes.
Table 1: Troubleshooting Common Issues in this compound In Vivo Delivery
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or administration | - Poor aqueous solubility of the compound. - Incorrect pH of the vehicle. | - Ensure the vehicle is sterile PBS at pH 6. - Add a few drops of 0.1 mM HCl to aid dissolution, monitoring the pH to keep it within a physiologically acceptable range.[6] - Prepare the formulation immediately before administration. |
| Low tumor accumulation of this compound | - Rapid clearance from circulation. - Poor tumor vascularization. - High interstitial fluid pressure within the tumor. | - While this compound has a reported long half-life, consider optimizing the dosing schedule (e.g., more frequent administration at a lower dose). - Evaluate the tumor model for adequate vascularization. - Consider co-administration with agents that can normalize tumor vasculature or reduce interstitial fluid pressure.[7] |
| High variability in tumor response between animals | - Inconsistent drug administration. - Heterogeneity of the tumor model. - Differences in animal health and metabolism. | - Ensure precise and consistent intravenous injection technique. - For xenograft models, ensure uniformity in tumor size at the start of treatment. - Monitor animal health closely and ensure consistent housing and diet conditions. |
| Observed toxicity or adverse effects in animals | - Off-target effects of this compound. - Toxicity of the formulation vehicle. - Dose is too high. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. - Include a vehicle-only control group to assess any toxicity from the formulation itself.[8] - Closely monitor animals for signs of toxicity (e.g., weight loss, changes in behavior). |
III. Experimental Protocols
Protocol 1: Formulation and Intravenous Administration of this compound in Mice
This protocol describes the preparation of this compound for intravenous injection in a mouse xenograft model.
Materials:
-
This compound (QN-302) powder
-
Sterile phosphate-buffered saline (PBS), pH 6.0
-
Sterile 0.1 mM hydrochloric acid (HCl)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Vortex mixer
-
pH meter or pH strips
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg) and the body weight of the mice, calculate the total amount of this compound needed.
-
Prepare the vehicle: Use sterile PBS at pH 6.0 as the primary vehicle.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS (pH 6.0) to achieve the final desired concentration.
-
Vortex the solution thoroughly.
-
-
Adjust for solubility (if necessary):
-
Visually inspect the solution for any undissolved particles.
-
If precipitation is observed, add a few drops of 0.1 mM HCl to the solution and vortex again.[6]
-
Check the pH to ensure it remains within a physiologically tolerable range (typically pH 5.5-7.4 for intravenous injections).
-
-
Final preparation for injection:
-
Draw the final solution into a 1 mL syringe fitted with a 27-30 gauge needle.
-
Ensure there are no air bubbles in the syringe.
-
-
Intravenous administration:
-
Properly restrain the mouse. The tail vein is the most common site for intravenous injection.
-
Warm the tail with a heat lamp or warm water to dilate the veins.
-
Disinfect the injection site with an alcohol wipe.
-
Insert the needle into the lateral tail vein and slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-administration monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor its health according to the experimental plan.
-
Protocol 2: In Vivo Efficacy Study in a MIA PaCa-2 Pancreatic Cancer Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model using the MIA PaCa-2 cell line.
Materials:
-
MIA PaCa-2 human pancreatic cancer cells
-
Culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Matrigel
-
6-8 week old female athymic nude mice
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (sterile PBS, pH 6.0, with any necessary HCl)
-
Calipers for tumor measurement
-
Anesthesia for animal procedures
Procedure:
-
Cell Culture: Culture MIA PaCa-2 cells according to standard protocols.
-
Tumor Cell Implantation:
-
Harvest MIA PaCa-2 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Administer this compound (e.g., 1 mg/kg) intravenously to the treatment group according to the desired schedule (e.g., once or twice weekly).[1]
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Tumor weight and volume should be recorded.
-
Tumor tissue can be processed for further analysis (e.g., histology, western blotting, RNA sequencing).
-
IV. Data Presentation
Table 2: In Vitro Anti-Proliferative Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | GI₅₀ (nM) |
| MIA PaCa-2 | 1.3[1] |
| PANC-1 | 1.4[1] |
| Capan-1 | 5.9[1] |
| BxPC-3 | 2.6[1] |
Table 3: In Vivo Efficacy of this compound in a MIA PaCa-2 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound (1 mg/kg) | Twice weekly, i.v. | 91%[6] |
| This compound (1 mg/kg) | Once weekly, i.v. | Significant tumor volume reduction[2] |
| Gemcitabine | Standard regimen | Less effective than this compound[1] |
V. Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: General workflow for an in vivo efficacy study of this compound.
Caption: Troubleshooting workflow for poor in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract 4069: The potent quadruplex-binding compound this compound shows anti-tumor activity in patient-derived in vivo models of pancreatic cancer | Semantic Scholar [semanticscholar.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. QN-302 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The Potent G-Quadruplex-Binding Compound QN-302 Downregulates S100P Gene Expression in Cells and in an In Vivo Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving chemotherapeutic drug penetration in tumors by vascular targeting and barrier alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Interpreting unexpected results from SOP1812 experiments
Welcome to the technical support center for SOP1812 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected outcomes that may arise during your experiments with this compound, a potent G-quadruplex-binding small molecule.
RNA-Sequencing Experiments
Question 1: My RNA-seq data shows a lower number of differentially expressed genes at 24 hours compared to 6 hours after this compound treatment. Is this expected?
Answer: Yes, this can be an expected result. Initial studies have shown that the number of genes affected by this compound can be greater at earlier time points (e.g., 6 hours) compared to later time points (e.g., 24 hours). This could be due to the cells adapting to the treatment, transient transcriptional responses, or the activation of compensatory signaling pathways over time. It is crucial to perform a time-course experiment to capture the dynamic changes in gene expression.
Question 2: I am not observing the expected downregulation of well-known oncogenes that contain G-quadruplex sequences in their promoters (e.g., c-MYC, BCL-2) after this compound treatment. What could be the reason?
Answer: Several factors could contribute to this observation:
-
Cell Line Specificity: The genomic and epigenomic context of the G-quadruplexes can vary between different cancer cell lines, influencing the binding and stabilizing effect of this compound. The accessibility of the G-quadruplex target can be affected by chromatin structure and the presence of other DNA-binding proteins.
-
Treatment Conditions: The concentration of this compound and the duration of treatment are critical. Ensure that the concentration used is sufficient to engage the target in your specific cell line. A dose-response experiment is recommended.
-
Data Analysis Pipeline: The bioinformatic analysis of RNA-seq data can be complex. Ensure that your pipeline includes appropriate steps for quality control, alignment, normalization, and differential expression analysis. The choice of reference genome and gene annotation files is also crucial.
-
G-Quadruplex Polymorphism: The specific G-quadruplex sequence and topology can influence the binding affinity of this compound. Some G-quadruplexes may not be effectively targeted by this specific compound.
Answer: While this compound is designed to target G-quadruplexes, off-target effects are possible with any small molecule inhibitor.[1][2] Unexpected pathway alterations could arise from:
-
Indirect Effects: The primary effect of this compound on its intended targets can trigger a cascade of downstream signaling events, leading to changes in seemingly unrelated pathways.
-
Binding to other G-quadruplexes: this compound may bind to and stabilize G-quadruplexes in the promoters of genes that were not previously identified as primary targets.
-
Off-target binding to other molecules: Although designed for G-quadruplexes, there is a possibility of low-affinity interactions with other cellular components.
To investigate these findings, it is recommended to validate the key gene expression changes using an orthogonal method like qRT-PCR and to consult literature on the interconnectedness of cellular signaling pathways.
Western Blotting Experiments
Question 1: I am not detecting an increase in cleaved PARP or cleaved Caspase-3 in my Western blots after this compound treatment, suggesting a lack of apoptosis. What should I do?
Answer: This could be due to technical or biological reasons:
-
Technical Issues:
-
Antibody Quality: Ensure the primary antibodies for cleaved PARP and cleaved Caspase-3 are validated and used at the recommended dilution.
-
Protein Extraction and Handling: Use appropriate lysis buffers containing protease inhibitors to prevent protein degradation. Ensure proper protein quantification and equal loading.
-
Transfer Efficiency: Verify the transfer of proteins from the gel to the membrane using a stain like Ponceau S.
-
Detection Reagents: Ensure that your secondary antibody and ECL substrate are not expired and are functioning correctly.
-
-
Biological Reasons:
-
Time Point: The peak of apoptosis may occur at a different time point than the one you have analyzed. A time-course experiment is recommended.
-
Alternative Cell Death Pathways: this compound might be inducing other forms of programmed cell death, such as necroptosis or autophagy-dependent cell death. Consider probing for markers of these pathways.
-
Cell Line Resistance: The pancreatic cancer cell line you are using might be resistant to this compound-induced apoptosis.[3][4]
-
Question 2: The protein levels of MAPK11 are not decreasing as expected after this compound treatment. Why might this be?
Answer: Similar to the RNA-seq troubleshooting, this could be due to:
-
Cell-line specific responses: The regulation of MAPK11 expression can be cell-line dependent.
-
Post-transcriptional regulation: this compound might be affecting the transcription of the MAPK11 gene, but the protein may have a long half-life, so a decrease in protein levels might only be apparent at later time points.
-
Antibody specificity: Ensure your MAPK11 antibody is specific and recognizes the correct protein.
In Vivo Xenograft Experiments
Question 1: The tumors in my this compound-treated mice are not regressing, or I am observing high variability in tumor growth. What are the potential causes?
Answer: In vivo experiments are complex, and several factors can influence the outcome:
-
Drug Bioavailability and Dosing: Ensure the formulation and administration route of this compound are appropriate for achieving therapeutic concentrations in the tumor tissue. The dosing schedule (e.g., once or twice weekly) can also significantly impact efficacy.
-
Animal Health and Husbandry: The overall health of the mice can affect tumor growth and response to treatment. Ensure proper animal handling and monitor for any signs of distress.
-
Tumor Model: The choice of pancreatic cancer cell line for the xenograft is critical. Some cell lines may be inherently more resistant to this compound.[3] Patient-derived xenograft (PDX) models, while more clinically relevant, can also exhibit significant heterogeneity.
-
Tumor Heterogeneity: Even within the same cell line, tumors can be heterogeneous, with some clones being more resistant to treatment.
-
Acquired Resistance: Tumors may develop resistance to this compound over the course of the treatment.[5][6]
Question 2: I am observing signs of toxicity in my this compound-treated mice that were not expected. What should I do?
Answer: While this compound has been reported to be well-tolerated at therapeutic doses, unexpected toxicity can occur.
-
Dose and Schedule: The dose might be too high for the specific mouse strain you are using. Consider performing a dose-escalation study to determine the maximum tolerated dose.
-
Off-target Effects: The observed toxicity could be due to off-target effects of the compound.[1][2]
-
Vehicle Effects: Ensure that the vehicle used to dissolve and administer this compound is not causing any adverse effects.
-
Monitoring: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. If significant toxicity is observed, consider reducing the dose or discontinuing treatment.
Data Summary Tables
Table 1: In Vitro Proliferation of Pancreatic Cancer Cell Lines (GI50 in nM)
| Cell Line | This compound | CM03 | Gemcitabine |
| MIA PaCa-2 | 1.3 | 9.0 | ~10-50 |
| PANC-1 | 1.4 | 15.6 | ~50-100 |
| Capan-1 | 5.9 | 26.5 | ~5-20 |
| BxPC-3 | 2.6 | 15.5 | ~1-10 |
Data for this compound and CM03 from Ahmed et al., 2020. Gemcitabine GI50 values are approximate and can vary based on experimental conditions.
Table 2: Gene Expression Changes in MIA PaCa-2 Cells (Log2 Fold Change)
| Gene | 6h this compound | 24h this compound | 6h CM03 | 24h CM03 | 6h Gemcitabine | 24h Gemcitabine |
| WNT5B | -1.25 | -0.89 | -1.10 | -0.75 | -0.23 | -0.15 |
| DVL1 | -0.98 | -0.65 | -0.85 | -0.55 | -0.18 | -0.10 |
| AXIN1 | -0.76 | -0.51 | -0.68 | -0.42 | -0.11 | -0.05 |
| APC2 | -0.65 | -0.43 | -0.59 | -0.38 | -0.09 | -0.04 |
| BCL-2 | -1.12 | -1.24 | -0.58 | -1.75 | -0.15 | -0.20 |
| hTERT | -1.66 | -2.47 | -2.29 | -1.02 | -0.50 | -0.35 |
| MAPK11 | -1.54 | -1.21 | -1.32 | -1.05 | -0.45 | -0.30 |
Data derived from Ahmed et al., 2020.
Experimental Protocols
RNA-Sequencing and Analysis
-
Cell Culture and Treatment: Plate pancreatic cancer cells (e.g., MIA PaCa-2) at a density of 2 x 10^5 cells/well in a 6-well plate. After 24 hours, treat the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 6 and 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from high-quality RNA samples (RIN > 8) using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). Perform sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate paired-end reads.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Remove adapter sequences and low-quality reads using a tool like Trimmomatic.
-
Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using a tool like featureCounts.
-
Differential Expression Analysis: Use a package like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID or Metascape to identify enriched biological pathways among the differentially expressed genes.
-
Western Blotting
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, MAPK11, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.
In Vivo Pancreatic Cancer Xenograft Model
-
Cell Preparation: Culture MIA PaCa-2 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups. Administer this compound (e.g., 1 mg/kg, intravenously) or vehicle control according to the desired schedule (e.g., twice weekly).
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizations
Caption: Experimental workflow for evaluating the effects of this compound.
Caption: this compound-mediated repression of the Wnt signaling pathway.
Caption: Induction of apoptosis by this compound via BCL-2 repression.
References
- 1. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epithelial to Mesenchymal Transition Contributes to Drug Resistance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Proteomic Profiling of Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. crownbio.com [crownbio.com]
SOP1812 degradation and storage best practices
Welcome to the technical support center for SOP1812 (also known as QN-302), a potent G-quadruplex binding agent. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tetra-substituted naphthalene (B1677914) diimide derivative that acts as a G-quadruplex (G4) binder. G-quadruplexes are secondary structures that can form in guanine-rich nucleic acid sequences, and they are particularly prevalent in the promoter regions of oncogenes and telomeres. By binding to and stabilizing these G4 structures, this compound can down-regulate the expression of various cancer-related genes, thereby inhibiting cancer cell proliferation. It has shown high affinity for G-quadruplexes such as hTERT and HuTel21.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and activity. The following table summarizes the recommended storage conditions for both the powdered form and solutions of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: this compound has limited solubility in aqueous solutions. For in vitro cell-based assays, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, specific formulations are required to ensure bioavailability. One common method involves a two-step dissolution process: first dissolving this compound in 10% DMSO, and then adding 90% corn oil. Another formulation uses 10% DMSO followed by 90% of a 20% SBE-β-CD solution in saline. It is important to prepare these solutions fresh for optimal results.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to down-regulate several cancer-related signaling pathways. The most prominently reported are the Wnt/β-catenin and MAPK signaling pathways. It has been observed to affect the expression of key genes within the Wnt pathway, including WNT5B, DVL1, AXIN1, and APC2. Within the MAPK pathway, it has been shown to reduce the levels of MAPK11.
Troubleshooting Guide
This section addresses common issues that researchers may encounter during their experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture medium | - Low solubility of this compound in aqueous solutions.- High final concentration of this compound.- High percentage of DMSO in the final working solution. | - Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%).- Prepare fresh dilutions from a concentrated DMSO stock solution just before use.- Gently warm the medium to aid dissolution, but avoid excessive heat which could degrade the compound.- Consider using a formulation with solubility-enhancing excipients like cyclodextrins for specific applications. |
| Loss of this compound activity in experiments | - Improper storage leading to degradation.- Repeated freeze-thaw cycles of stock solutions.- Degradation in aqueous solutions over time. | - Store this compound powder and stock solutions at the recommended temperatures.- Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.- Prepare fresh working solutions from stock for each experiment.- Protect solutions from light, as naphthalene diimides can be susceptible to photodegradation. |
| Inconsistent results in G-quadruplex binding assays | - Improper folding of the G-quadruplex DNA/RNA.- Incorrect buffer conditions.- Non-specific binding of this compound. | - Ensure proper annealing of the G-quadruplex forming oligonucleotides by heating and slow cooling in a potassium-containing buffer.- Use appropriate buffer conditions, including sufficient potassium ion concentration, to stabilize the G-quadruplex structure.- Include a duplex DNA control to assess the selectivity of this compound for G-quadruplex structures. |
| Difficulty in detecting downstream protein changes via Western blot | - Suboptimal antibody for the target protein.- Insufficient treatment time or concentration of this compound.- Low abundance of the target protein. | - Validate the primary antibody to ensure it recognizes the target protein specifically.- Optimize the concentration and incubation time of this compound to induce detectable changes in protein expression or phosphorylation.- Use an appropriate lysis buffer and consider using protease and phosphatase inhibitors.- Ensure sufficient protein is loaded onto the gel. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Stability-Indicating HPLC Method (Hypothetical Protocol)
Objective: To develop a hypothetical stability-indicating HPLC method for the analysis of this compound and its potential degradation products. This protocol is based on general principles for stability-indicating methods.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
-
Hydrochloric acid (for acidic degradation)
-
Sodium hydroxide (B78521) (for basic degradation)
-
Hydrogen peroxide (for oxidative degradation)
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL) and dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
Forced Degradation Studies:
-
Acidic Hydrolysis: Mix the this compound stock solution with 1N HCl and heat at 60°C for a specified time. Neutralize with 1N NaOH before injection.
-
Basic Hydrolysis: Mix the this compound stock solution with 1N NaOH and keep at room temperature for a specified time. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Treat the this compound stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for a specified duration.
-
Thermal Degradation: Keep the solid this compound at an elevated temperature (e.g., 80°C) for a specified period, then dissolve in DMSO and dilute with the mobile phase.
-
-
Analysis: Inject the standard and degraded samples into the HPLC system and record the chromatograms.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
G-Quadruplex Binding Assay: Fluorescence Intercalator Displacement (FID)
Objective: To determine the binding affinity of this compound to a specific G-quadruplex forming DNA sequence using a fluorescence intercalator displacement (FID) assay.
Materials:
-
G-quadruplex forming oligonucleotide (e.g., from the hTERT promoter)
-
Thiazole Orange (TO) or another suitable fluorescent probe
-
This compound
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Oligonucleotide Annealing: Dissolve the G-quadruplex forming oligonucleotide in the assay buffer to a final concentration of 10 µM. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G-quadruplex formation.
-
Assay Setup: In a 96-well plate, add the assay buffer, the annealed oligonucleotide (e.g., final concentration of 0.25 µM), and Thiazole Orange (e.g., final concentration of 0.5 µM).
-
This compound Titration: Add increasing concentrations of this compound to the wells. Include a control with no this compound.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for Thiazole Orange (e.g., excitation at 501 nm and emission at 533 nm).
-
Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration. The decrease in fluorescence indicates the displacement of Thiazole Orange by this compound. The data can be fitted to a suitable binding model to calculate the concentration of this compound required to displace 50% of the fluorescent probe (DC50), which is related to its binding affinity.
Western Blot Analysis of Wnt/β-catenin and MAPK Signaling Pathways
Objective: To analyze the effect of this compound on the expression and phosphorylation status of key proteins in the Wnt/β-catenin and MAPK signaling pathways.
Materials:
-
Cancer cell line (e.g., MIA PaCa-2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: β-catenin, GSK-3β, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-JNK, total JNK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat the cells with different concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Logical Workflow for Troubleshooting this compound Experiments
Adjusting SOP1812 dosage for different cancer cell lines
Technical Support Center: SOP1812
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the use of this compound in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is an investigational small molecule inhibitor targeting key signaling pathways involved in cell proliferation and survival. Its primary mechanism is believed to involve the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth.[1][2][3][4] By blocking this pathway, this compound aims to induce apoptosis and reduce cell viability in cancer cells.[1]
Q2: How do I determine the optimal starting dosage of this compound for a new cancer cell line?
A2: The optimal dosage of this compound is highly dependent on the specific cancer cell line due to genetic heterogeneity.[5] It is recommended to first perform a dose-ranging study to determine the half-maximal inhibitory concentration (IC50).[6][7][8] A common starting point is a wide range of concentrations (e.g., from 1 nM to 100 µM) with 10-fold serial dilutions to identify an effective range.[8] Following this initial screen, a more detailed dose-response curve with narrower concentration intervals around the estimated IC50 should be performed to accurately determine the IC50 value.[8]
Q3: What are the recommended storage and handling procedures for this compound?
A3: For in vitro experiments, it is advisable to prepare a concentrated stock solution of this compound in a sterile solvent such as DMSO (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[9] When preparing working concentrations for cell culture, the final DMSO concentration in the media should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[9]
Q4: Which cell viability assays are compatible with this compound?
A4: Standard colorimetric (MTT, MTS, XTT) and luminescence-based (e.g., CellTiter-Glo®) assays are commonly used to assess the effect of compounds like this compound on cell viability.[9][10][11] MTT/MTS assays measure mitochondrial metabolic activity, while CellTiter-Glo® quantifies ATP levels as an indicator of metabolically active cells.[10] The choice of assay can be critical, and it may be beneficial to confirm results with an alternative method, such as a direct cell count or an apoptosis assay (e.g., Annexin V staining).[12][13]
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cell viability assay.
-
Potential Cause 1: Inconsistent Cell Seeding. An uneven distribution of cells across the wells of a microplate is a common source of variability.[9]
-
Solution: Ensure your cell suspension is homogenous before and during seeding by gently pipetting or swirling the suspension. When seeding, be consistent with your pipetting technique for each well.[14]
-
-
Potential Cause 2: "Edge Effect". The outer wells of a 96-well plate are more susceptible to evaporation, which can concentrate media components and affect cell growth.[14]
-
Solution: To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[14]
-
-
Potential Cause 3: Pipetting Errors. Inaccurate dispensing of cells, media, or the compound can lead to significant variability.[9][14]
-
Solution: Use calibrated pipettes and be mindful of your technique. For serial dilutions, ensure thorough mixing at each step.
-
Issue 2: The IC50 value for the same cell line is inconsistent between experiments.
-
Potential Cause 1: Variation in Cell Passage Number. Cells at different passage numbers can exhibit changes in growth rates and drug sensitivity.[9]
-
Solution: Use cells within a consistent and defined range of passage numbers for all related experiments.[9]
-
-
Potential Cause 2: Reagent Variability. Different lots of media, serum, or assay reagents can have slight variations that impact results.[9]
-
Solution: Test new lots of critical reagents before using them in large-scale or critical experiments. Whenever possible, use the same batch of reagents for a complete set of experiments.[9]
-
-
Potential Cause 3: Inconsistent Incubation Times. Variations in the duration of drug treatment or the timing of reagent addition can alter the final readout.[9]
-
Solution: Standardize all incubation times and ensure they are precisely followed for all experiments you wish to compare.
-
Issue 3: this compound does not show a significant effect on cell viability.
-
Potential Cause 1: Insufficient Drug Incubation Time. The treatment duration may not be long enough to observe a biological effect.[9]
-
Solution: Consider extending the incubation period (e.g., from 24 to 48 or 72 hours) to allow sufficient time for the compound to act.
-
-
Potential Cause 2: Inappropriate Cell Line. The chosen cell line may be inherently resistant to the mechanism of action of this compound.[9]
-
Solution: Verify the expression of the target pathway components (e.g., PI3K, Akt) in your cell line. Consider testing a positive control cell line known to be sensitive to PI3K/Akt pathway inhibitors.
-
-
Potential Cause 3: Sub-optimal Drug Concentration Range. The concentrations tested may be too low to elicit a response.
-
Solution: Perform a broader dose-ranging study with higher concentrations of this compound.
-
Data Presentation: this compound IC50 Values
The following table presents hypothetical IC50 values of this compound across various cancer cell lines to illustrate effective concentrations. Note: These values are for illustrative purposes and the actual IC50 should be determined experimentally for your specific cell line and conditions.
| Cell Line | Cancer Type | Incubation Time (Hours) | Assay Method | IC50 (µM) |
| MCF-7 | Breast Cancer | 72 | CellTiter-Glo® | 5.2 |
| A549 | Lung Cancer | 72 | MTT | 12.8 |
| U-87 MG | Glioblastoma | 72 | MTS | 8.5 |
| PC-3 | Prostate Cancer | 48 | CellTiter-Glo® | 25.1 |
| HCT116 | Colon Cancer | 48 | MTT | 9.3 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution series of this compound in complete medium from a DMSO stock. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.
-
Carefully add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (as 100% viability) and plot the results as percent viability versus the log of the compound concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value.[15]
-
Visualizations
Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent cell viability assay results.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 3. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miragenews.com [miragenews.com]
- 5. Assessing chemotherapy dosing strategies in a spatial cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. ww2.amstat.org [ww2.amstat.org]
Navigating Inconsistent Results in SOP1812 Proliferation Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during SOP1812 cell proliferation assays. Designed for researchers, scientists, and drug development professionals, this resource aims to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cell proliferation?
This compound, also known as QN-302, is a naphthalene (B1677914) diimide (ND) derivative that exhibits anti-tumor activity by binding to G-quadruplex (G4) DNA structures.[1][2] This binding down-regulates several cancer-related gene pathways, including Wnt/β-catenin, Hippo, MAPK, and Rap1 signaling.[1][2] By stabilizing G4 structures, this compound can inhibit the proliferation of cancer cells and induce cell cycle arrest, typically at the G0/G1 phase.[3]
Q2: I am observing high variability between my replicate wells. What are the potential causes and solutions?
High variability in replicate wells is a frequent challenge in cell-based assays. Several factors can contribute to this issue:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating by gently swirling the flask. Use a multi-channel pipette for consistency and avoid introducing bubbles.[3] |
| "Edge Effect" | Evaporation from the outer wells of a microplate can alter media concentration and impact cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and exclude them from your experimental analysis.[3][4] |
| Inaccurate Pipetting | Calibrate pipettes regularly to ensure accurate volume delivery. When dispensing, touch the pipette tip to the side of the well to ensure all liquid is transferred.[4] |
| Cell Clumping | For suspension cells, ensure they are well-dispersed before and during seeding. For adherent cells, ensure even distribution across the well bottom.[3] |
Troubleshooting Common Issues
Issue 1: My untreated control cells show low or inconsistent proliferation.
Low or inconsistent proliferation in control wells often points to fundamental problems with cell culture conditions or the assay protocol itself.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health | Use cells with a low passage number and ensure they are healthy and viable before seeding. Regularly check for mycoplasma contamination. |
| Incorrect Seeding Density | Too few cells will result in a weak signal, while too many can lead to premature confluency and contact inhibition. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. |
| Media Quality | Use fresh, pre-warmed media for your experiments. Ensure all media components and supplements are within their expiration dates and have been stored correctly.[4] |
| Incubation Conditions | Verify that the incubator temperature, CO2 levels, and humidity are optimal for your cell line. |
Issue 2: The dose-response curve for this compound is non-sigmoidal or shows a poor fit.
A non-sigmoidal dose-response curve can make it difficult to accurately determine key parameters like the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
| Potential Cause | Recommended Solution |
| Inappropriate Concentration Range | The tested concentrations of this compound may be too high or too low. It is advisable to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 100 µM) to identify the optimal range for your cell line.[3] |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. |
| Cell Line Insensitivity | The chosen cell line may be resistant to the anti-proliferative effects of this compound. Confirm the expression of relevant targets, such as components of the Wnt/β-catenin pathway, in your cell line. |
| Assay Incubation Time | The incubation time with this compound may be too short to observe a significant effect. Consider extending the incubation period (e.g., from 24h to 48h or 72h), but be mindful of cell confluency in the control wells.[3] |
Issue 3: The overall signal from the proliferation assay is very low.
A weak signal across all wells, including controls, can hinder the ability to detect a significant effect of this compound.
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | The number of viable cells may be too low to generate a detectable signal. Optimize the initial seeding density.[4] |
| Incorrect Reagent Concentration or Incubation Time | The concentration of the proliferation assay reagent (e.g., MTT, WST-1) or the incubation time may not be optimized for your cell line. Test a range of reagent concentrations and incubation times to find the optimal conditions.[4] |
| Reagent Degradation | Use fresh reagents and ensure they have been stored according to the manufacturer's instructions.[4][5] |
| Incorrect Plate Reader Settings | Double-check the wavelength settings on the plate reader to ensure they are appropriate for the specific assay being used.[4] |
Experimental Protocols
Sulforhodamine B (SRB) Proliferation Assay Protocol
This protocol is a common method for assessing cell proliferation and was used in studies with this compound.[6][7]
-
Cell Seeding: Plate cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control (e.g., DMSO, ensuring the final concentration is ≤ 0.1%).[3] Incubate for the desired treatment period (e.g., 96 hours).[6]
-
Cell Fixation: Gently remove the media and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at approximately 510 nm using a microplate reader.
This compound Anti-Proliferative Activity in Pancreatic Cancer Cell Lines
The following table summarizes the GI50 values of this compound in various pancreatic ductal adenocarcinoma (PDAC) cell lines after a 96-hour incubation period using an SRB assay.[6]
| Cell Line | GI50 (nM) |
| MIA PaCa-2 | 1.3 |
| PANC-1 | 1.4 |
| Capan-1 | 5.9 |
| BxPC-3 | 2.6 |
Visualizing Experimental Workflows and Pathways
Troubleshooting Logic for Inconsistent Proliferation Assay Results
Caption: A flowchart for troubleshooting inconsistent results.
General Workflow for an this compound Proliferation Assay
Caption: A diagram illustrating the experimental workflow.
Simplified Signaling Pathway Inhibition by this compound
Caption: A simplified overview of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. siriusgenomics.com [siriusgenomics.com]
- 6. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Managing side effects of SOP1812 in preclinical studies
Welcome to the technical support center for SOP1812. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential side effects during preclinical evaluation of this compound.
Drug Profile:
-
Compound: this compound
-
Class: Tyrosine Kinase Inhibitor (TKI)
-
Primary Targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR)
-
Therapeutic Indication (Proposed): Solid Tumors
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of VEGFR-2 and PDGFR tyrosine kinases.[1] By inhibiting these receptors, this compound blocks downstream signaling pathways crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[2][3] This dual inhibition is intended to reduce tumor vascularization and directly impede tumor growth.[4]
Q2: What are the expected on-target side effects of this compound in preclinical models?
A2: Given its mechanism of action, on-target side effects are anticipated due to the inhibition of VEGFR and PDGF signaling in normal tissues.[5] These may include:
-
Hypertension: Inhibition of VEGFR-2 can lead to an increase in blood pressure.
-
Proteinuria: Alterations in kidney glomeruli, where VEGFR is expressed, can lead to the presence of protein in the urine.[5]
-
Impaired Wound Healing: Angiogenesis is a critical component of the wound healing process.
Q3: Are there potential off-target toxicities to monitor for?
A3: While this compound is designed for selectivity, off-target activities are possible with TKIs. Key potential off-target toxicities to monitor include:
-
Hepatotoxicity: Drug-induced liver injury is a concern in drug development.[6][7] Monitoring of liver enzymes (ALT, AST) is recommended.
-
Gastrointestinal (GI) Toxicity: Diarrhea, decreased appetite, and weight loss are common side effects associated with TKIs.[8]
-
Cardiotoxicity: Some TKIs have been associated with cardiac effects.[9][10] Monitoring cardiac function, especially in longer-term studies, is advisable.
Q4: In which preclinical species are these side effects typically observed?
A4: The side effect profile of TKIs is generally evaluated in at least two species, typically a rodent (e.g., mouse or rat) and a non-rodent (e.g., dog or non-human primate).[7] The specific manifestation and severity of side effects can vary between species.
Troubleshooting Guides
Managing Hypertension
Q: We've observed a significant, dose-dependent increase in systolic blood pressure in rats treated with this compound. What are the recommended steps?
A:
-
Confirm the Finding: Ensure that blood pressure measurements are accurate and reproducible. Follow a consistent, established protocol, such as non-invasive tail-cuff plethysmography, and ensure animals are properly acclimated to the procedure to minimize stress-induced hypertension.[11][12][13]
-
Characterize the Effect: Determine the onset, magnitude, and duration of the hypertensive effect in relation to the dosing schedule.
-
Dose-Response Evaluation: If not already done, establish a clear dose-response relationship. This will help identify a potential therapeutic window with a manageable side effect profile.
-
Consider Co-administration of Antihypertensives: In mechanistic or long-term efficacy studies, co-administration of a standard antihypertensive agent (e.g., an ACE inhibitor or calcium channel blocker) can be considered to manage the on-target effect. This can help differentiate between toxicity-related study endpoints and efficacy.
Investigating Proteinuria
Q: Urinalysis of mice in our 28-day study shows moderate to severe proteinuria at the high dose of this compound. How should we proceed?
A:
-
Quantify Protein Levels: Move from semi-quantitative dipstick analysis to a quantitative assay, such as a mouse albumin-specific ELISA, to accurately measure albuminuria.[14][15] This will provide more precise data for dose-response assessment.
-
Assess Kidney Function: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to evaluate overall kidney function.
-
Histopathological Examination: At the terminal endpoint of the study, ensure a thorough histopathological evaluation of the kidneys is conducted by a qualified pathologist to identify any glomerular, tubular, or interstitial changes.
-
Reversibility Study: If the proteinuria is a limiting toxicity, consider designing a study arm to assess the reversibility of this finding after cessation of this compound treatment.
Addressing Hepatotoxicity Signals
Q: We have noted elevated ALT and AST levels in a few animals at the highest dose. What does this signify and what are the next steps?
A:
-
Evaluate the Magnitude and Incidence: Determine if the elevations are sporadic or consistent across the high-dose group. Mild elevations (e.g., 1.5-2x upper limit of normal) may be adaptive, while more significant elevations warrant further investigation.
-
Comprehensive Liver Panel: In addition to ALT and AST, measure alkaline phosphatase (ALP) and total bilirubin (B190676) to get a more complete picture of potential liver injury.
-
Histopathology: Liver tissue should be carefully examined for signs of hepatocellular necrosis, inflammation, or other pathological changes.
-
Dose Reduction or Discontinuation: For ongoing studies, a dose reduction or temporary discontinuation of the drug may be necessary to manage the toxicity.[16]
Quantitative Data Summary
The following tables represent hypothetical data for this compound to illustrate expected preclinical findings.
Table 1: Dose-Dependent Effects of this compound on Systolic Blood Pressure in Rats (Day 14)
| Treatment Group (mg/kg/day) | N | Mean Systolic BP (mmHg) | % Change from Vehicle |
| Vehicle | 10 | 125 ± 8 | - |
| This compound (10) | 10 | 135 ± 10 | +8% |
| This compound (30) | 10 | 155 ± 12 | +24% |
| This compound (100) | 10 | 180 ± 15 | +44% |
Table 2: Urinalysis and Liver Enzyme Data in Mice after 28-Day Dosing with this compound
| Treatment Group (mg/kg/day) | N | Urinary Albumin (µg/mL) | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle | 8 | 25 ± 5 | 40 ± 8 | 65 ± 12 |
| This compound (20) | 8 | 40 ± 10 | 45 ± 10 | 70 ± 15 |
| This compound (60) | 8 | 150 ± 30 | 85 ± 20 | 130 ± 25 |
| This compound (180) | 8 | 450 ± 75 | 250 ± 50 | 400 ± 60 |
Experimental Protocols
Protocol 1: Non-Invasive Blood Pressure Measurement in Rodents
This protocol describes the use of a tail-cuff system for measuring blood pressure in rats or mice.[11][12][13]
-
Acclimation: Acclimate the animals to the restraining device and the procedure for at least 3-5 days prior to the start of the study. This minimizes stress and ensures accurate readings.
-
Environment: Conduct measurements in a quiet, temperature-controlled room (20-25°C) to avoid physiological fluctuations.[11][12]
-
Animal Preparation: Place the animal in the appropriate-sized restrainer. Secure the tail-cuff and pulse sensor to the base of the tail.
-
Measurement Cycle: Perform a series of preliminary cycles (e.g., 5-10) to allow the animal to settle. Then, record a series of 10-15 consecutive measurements.
-
Data Analysis: Discard any outlier measurements and calculate the average systolic and diastolic blood pressure for each animal.
Protocol 2: Assessment of Proteinuria in Mice
This protocol outlines the collection and analysis of urine for the quantification of albumin.
-
Urine Collection: Place mice individually in metabolic cages for a defined period (e.g., 16-24 hours) with access to water but not food, to avoid contamination of the urine sample.[17] Alternatively, spot urine samples can be collected.[15]
-
Sample Processing: Centrifuge the collected urine to pellet any debris. Store the supernatant at -80°C until analysis.
-
Albumin Quantification: Use a commercially available mouse albumin ELISA kit.[14]
-
Prepare a standard curve according to the manufacturer's instructions.
-
Dilute urine samples as needed to fall within the range of the standard curve.
-
Run the ELISA and calculate the albumin concentration based on the standard curve.
-
-
Data Normalization: To account for variations in urine volume, it is common to normalize the albumin concentration to the urine creatinine concentration.
Protocol 3: Evaluation of Hepatotoxicity
This protocol details the assessment of potential liver injury.
-
Blood Collection: Collect blood at designated time points via an appropriate method (e.g., submandibular or saphenous vein for interim draws, cardiac puncture for terminal collection).
-
Serum Separation: Process the blood to separate the serum and store it at -80°C.
-
Biochemical Analysis: Use an automated clinical chemistry analyzer to measure the levels of:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total Bilirubin
-
-
Histopathology (Terminal):
-
At necropsy, collect the entire liver and weigh it.
-
Fix a section of the liver (typically the left lateral lobe) in 10% neutral buffered formalin.
-
Process the fixed tissue, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A veterinary pathologist should perform a microscopic examination of the liver sections.
-
Visualizations
Caption: Simplified signaling pathway for this compound action.
Caption: Workflow for a typical preclinical toxicology study.
Caption: Decision tree for managing in-study adverse events.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The molecular basis of class side effects due to treatment with inhibitors of the VEGF/VEGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Do preclinical testing strategies help predict human hepatotoxic potentials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 11. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kentscientific.com [kentscientific.com]
- 14. Measurement of proteinuria [bio-protocol.org]
- 15. diacomp.org [diacomp.org]
- 16. archive.cancerworld.net [archive.cancerworld.net]
- 17. mmpc.org [mmpc.org]
Technical Support Center: Optimizing Incubation Time for SOP1812 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for SOP1812 (also known as QN-302) in various cell-based assays. This compound is a potent G-quadruplex (G4) binding ligand with anti-tumor activity, and determining the optimal incubation time is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a naphthalene (B1677914) diimide derivative that exhibits high affinity for G-quadruplex (G4) structures in DNA and RNA. By binding to and stabilizing these G4 structures, particularly in the promoter regions of oncogenes, this compound can down-regulate the expression of key cancer-related genes and affect multiple signaling pathways, including Wnt/β-catenin, axon guidance, Hippo, MAPK, and Rap1.
Q2: What is a good starting point for incubation time with this compound?
A2: A general starting point for incubation time depends on the assay being performed. For assessing downstream effects on gene and protein expression, an incubation time of 6 to 24 hours with approximately 40 nM this compound has been shown to be effective. For longer-term assays, such as cell proliferation or viability assays, incubation times of up to 96 hours with concentrations ranging from 0-50 nM are commonly used.
Q3: How does the concentration of this compound influence the optimal incubation time?
A3: The concentration of this compound and the incubation time are interdependent. Higher concentrations may elicit a more rapid response, potentially requiring shorter incubation times. Conversely, lower concentrations may require longer incubation periods to observe a significant effect. It is crucial to perform a dose-response experiment at various time points to determine the optimal combination for your specific cell line and endpoint.
Q4: Can this compound induce cytotoxicity? How does this affect my choice of incubation time?
A4: Yes, this compound has demonstrated anti-proliferative activity in various cancer cell lines, with GI50 values in the low nanomolar range after 96 hours of treatment. When optimizing incubation time, it is essential to distinguish between the desired specific effects on signaling pathways and the general effects of cytotoxicity. A time-course experiment measuring both the specific endpoint and cell viability in parallel is highly recommended. This will help you identify a time window where the specific effects are maximal before significant cell death occurs.
Q5: Should the cell culture medium be changed during long incubation periods with this compound?
A5: For incubation times exceeding 48 hours, it is advisable to replenish the cell culture medium containing this compound. This ensures that the compound concentration remains stable and that the cells have sufficient nutrients, which can impact their response. For shorter incubation periods, a media change is typically not necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incubation time is too short. | The downstream effects of G4 stabilization, such as changes in transcription and translation, take time to manifest. Increase the incubation time in a step-wise manner (e.g., 12h, 24h, 48h) and re-evaluate your endpoint. |
| This compound concentration is too low. | Perform a dose-response experiment with a range of this compound concentrations at a fixed, longer incubation time (e.g., 24h or 48h) to determine the optimal effective concentration for your cell line. | |
| The target G4-regulated gene is not expressed or is expressed at low levels in your cell line. | Verify the expression of your target gene of interest in the chosen cell line using techniques like qPCR or western blotting. Select a cell line with known high expression of the target. | |
| This compound is not stable under your experimental conditions. | Prepare fresh solutions of this compound for each experiment. Minimize the exposure of the compound to light and extreme temperatures. | |
| High background or off-target effects | Incubation time is too long, leading to secondary effects and cytotoxicity. | Perform a time-course experiment and select an earlier time point where the specific effect is observed without significant cell death. Refer to the cytotoxicity data for your cell line. |
| This compound concentration is too high. | Reduce the concentration of this compound. Even potent compounds can have off-target effects at high concentrations. | |
| Inconsistent results between experiments | Cell density at the time of treatment varies. | Standardize your cell seeding protocol to ensure consistent cell density at the start of each experiment. Cell confluency can significantly impact the cellular response to treatment. |
| Variability in this compound solution preparation. | Prepare a single, large batch of this compound stock solution to be used for a series of experiments. Aliquot and store appropriately to avoid repeated freeze-thaw cycles. | |
| Cell line passage number is too high. | Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered cellular phenotypes. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Gene Expression Analysis (qPCR)
This protocol outlines a method to determine the optimal incubation time of this compound for measuring changes in the expression of a target gene.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the longest incubation period. Incubate for 24 hours.
-
This compound Treatment: Treat the cells with a predetermined concentration of this compound (based on literature or a preliminary dose-response experiment). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a range of time points (e.g., 0, 6, 12, 24, and 48 hours).
-
RNA Extraction: At each time point, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR to measure the relative expression of the target gene, normalized to a stable housekeeping gene.
-
Data Analysis: Plot the relative gene expression against the incubation time. The optimal incubation time is the point at which the maximum desired effect (upregulation or downregulation) is observed.
Protocol 2: Optimizing Incubation Time for Cell Viability/Proliferation Assays
This protocol describes how to determine the optimal incubation time for assessing the anti-proliferative effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density. Allow cells to attach and resume growth for 24 hours.
-
This compound Treatment: Add a serial dilution of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, and 96 hours).
-
Viability Measurement: At the end of each incubation period, add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or fluorescence/luminescence using a plate reader.
-
Data Analysis: For each incubation time, plot cell viability against the this compound concentration and calculate the GI50/IC50 value. The optimal incubation time will depend on the desired potency and the therapeutic window being investigated.
Data Presentation
Table 1: Effect of this compound Incubation Time on Target Gene Expression
| Incubation Time (hours) | This compound Concentration (nM) | Relative Gene Expression (Fold Change vs. Control) |
| 6 | 40 | 0.75 |
| 12 | 40 | 0.52 |
| 24 | 40 | 0.31 |
| 48 | 40 | 0.35 (potential recovery or secondary effects) |
Table 2: GI50 Values of this compound in Pancreatic Cancer Cell Lines at 96 hours
| Cell Line | GI50 (nM) |
| MIA PaCa-2 | 1.3 |
| PANC-1 | 1.4 |
| Capan-1 | 5.9 |
| BxPC-3 | 2.6 |
| (Data adapted from publicly available sources) |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing incubation time.
SOP1812 stability in long-term storage conditions
For researchers, scientists, and drug development professionals utilizing SOP1812 (also known as QN-302), a naphthalene (B1677914) diimide derivative with anti-tumor activity, ensuring the stability and integrity of the compound throughout its lifecycle is paramount for reproducible and reliable experimental outcomes.[1][2][3] This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the long-term storage and stability of this compound.
Recommended Long-Term Storage Conditions
Proper storage is critical to maintain the quality and efficacy of this compound. The following table summarizes the recommended storage conditions based on the compound's form.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| 4°C | Up to 6 months[3] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1][3] |
| -20°C | Up to 1 month[1] or 6 months[3] |
Note: There is a discrepancy in the recommended storage duration at -20°C in solvent among suppliers. For critical experiments, it is advisable to use freshly prepared solutions or store at -80°C for longer-term use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[3] For in vivo studies, further dilution in vehicles like corn oil or a solution containing SBE-β-CD in saline may be necessary.[1]
Q2: How should I handle the this compound powder upon receipt?
A2: Upon receipt, the unopened vial of this compound powder should be stored at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which could affect the stability of the compound.
Q3: Can I store my this compound stock solution at 4°C or room temperature?
A3: It is not recommended to store this compound stock solutions at 4°C or room temperature for extended periods. For short-term use (within a day), keeping the solution on ice is advisable. For longer-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is the best practice to minimize freeze-thaw cycles and maintain stability.
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve the compound completely before use. If the precipitate does not dissolve, it may indicate solubility issues or degradation, and it is recommended to prepare a fresh stock solution.
Q5: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A5: While specific data on the number of tolerable freeze-thaw cycles for this compound is not available, it is a general best practice for complex organic molecules to minimize these cycles. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to preserve the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the storage conditions for both the powder and stock solutions align with the recommendations. If in doubt, use a fresh vial of the compound to prepare a new stock solution. |
| Inaccurate concentration of the stock solution. | Re-measure the concentration of the stock solution using a validated analytical method, such as UV-Vis spectroscopy or HPLC. | |
| Loss of compound activity | Compound degradation. | Prepare a fresh stock solution from a new vial of this compound. Consider performing a forced degradation study on an aliquot of the suspect stock solution to assess its stability. |
| Color change in powder or solution | Potential degradation or contamination. | Do not use the compound. Discard the vial and obtain a new one. |
Experimental Protocols
While specific, validated stability-indicating methods for this compound are not publicly available, a general approach for assessing the stability of small molecules can be adapted. The following is a representative protocol for a forced degradation study, which can help in understanding the intrinsic stability of this compound.
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for a specified period.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a reverse-phase HPLC method with a C18 column. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
-
Monitor the elution of this compound and any potential degradation products using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of this compound under each condition.
-
Assess the peak purity of the this compound peak to ensure that the method is stability-indicating.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting potential stability issues with this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Avoiding precipitation of SOP1812 in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the precipitation of SOP1812 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound, also known as QN-302, is a naphthalene (B1677914) diimide derivative that acts as a potent anti-tumor agent.[1][2] It functions by binding to G-quadruplex (G4) DNA structures, which are over-represented in the promoter regions of oncogenes.[2][3] This binding down-regulates several cancer-related signaling pathways, including Wnt/β-catenin, MAPK, and Hippo pathways, leading to the inhibition of cancer cell proliferation.[1][3] Its high potency, with GI50 values in the low nanomolar range for various cancer cell lines, makes it a valuable tool for cancer research.[1]
Q2: I observed precipitation after adding this compound to my cell culture medium. What is the primary cause?
This compound is a hydrophobic molecule with low aqueous solubility.[4] Precipitation typically occurs when a concentrated stock solution of this compound, usually prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the cell culture medium.[5][6] The drastic change in solvent polarity causes the compound to crash out of solution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for dissolving this compound and other hydrophobic compounds for in vitro assays.[7][8][9] It is capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water.[7] A stock solution of 10 mM in DMSO is a common starting point.[9]
Q4: How can I prevent the final concentration of DMSO from affecting my experimental results?
It is crucial to keep the final concentration of DMSO in your cell culture low, ideally below 0.1%, to avoid solvent-induced toxicity and other off-target effects.[7][8] In some less sensitive cell lines, a final DMSO concentration of up to 0.5% may be tolerated, but this should be determined empirically for your specific cell type.[7]
Q5: Are there alternative solubilization strategies if reducing the DMSO concentration is not sufficient to prevent precipitation?
Yes, if you continue to experience precipitation at a tolerable DMSO concentration, you can explore the use of co-solvents, surfactants, or cyclodextrins.[10][11] It is essential to test the maximum tolerable concentration of any new excipient in your specific bioassay to avoid artifacts.[10]
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution of this compound Stock Solution
This is the most common issue encountered when preparing working solutions of this compound. The following step-by-step guide will help you troubleshoot and resolve this problem.
Visualizing the Problem: The Precipitation Process
The following diagram illustrates why a hydrophobic compound like this compound precipitates when its concentrated DMSO stock is rapidly diluted in an aqueous medium.
Caption: Rapid dilution of this compound from a DMSO stock into aqueous media can lead to precipitation.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve issues with this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QN-302 (this compound) | G-quadruplex binder | Probechem Biochemicals [probechem.com]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Head-to-Head Comparison of G-Quadruplex Ligands: SOP1812 vs. CM03 in Pancreatic Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two naphthalene (B1677914) diimide (ND) G-quadruplex (G4) ligands, SOP1812 (also known as QN-302) and CM03. This analysis is supported by experimental data on their anti-tumor activities in pancreatic cancer models.
This compound and CM03 are potent binders of G-quadruplexes, which are secondary structures in nucleic acids that are over-represented in the promoter regions of oncogenes. By stabilizing these structures, these ligands can down-regulate the expression of key cancer-driving genes. This compound is a tetra-substituted ND derivative, while CM03 is a tri-substituted precursor.[1][2] The addition of a fourth substituent in this compound was designed to enhance its G4 binding affinity and biological potency.[1]
At a Glance: Key Performance Metrics
| Parameter | This compound (QN-302) | CM03 | Key Finding |
| Mechanism of Action | G-quadruplex binding and stabilization, leading to downregulation of oncogenic pathways such as Wnt/β-catenin.[1][3] | G-quadruplex binding and stabilization, leading to downregulation of oncogenic pathways.[2] | Both compounds share a similar mechanism of action, but this compound exhibits greater potency. |
| G4 Binding Affinity (Kᴅ) | 4.9 nM (hTERT G4), 28.4 nM (HuTel21 G4)[3] | 67 ± 4 nM (human telomeric G4)[4] | This compound demonstrates a 2- to 3-fold higher binding affinity for G-quadruplexes compared to CM03.[1] |
| In Vitro Potency (GI₅₀) | 1.3 nM (MIA PaCa-2), 1.4 nM (PANC-1), 5.9 nM (Capan-1), 2.6 nM (BxPC-3)[3] | 9.0 nM (MIA PaCa-2), 15.6 nM (PANC-1), 26.5 nM (Capan-1), 15.5 nM (BxPC-3)[2] | This compound is approximately 5- to 10-fold more potent in inhibiting the growth of pancreatic cancer cell lines.[1] |
| In Vivo Efficacy | Shows significant anti-tumor activity at 1 mg/kg.[3] | Shows anti-tumor activity at 15 mg/kg.[1][4] | This compound demonstrates superior in vivo activity at a significantly lower dose.[1] |
In-Depth Analysis of Experimental Data
G-Quadruplex Binding Affinity
Surface Plasmon Resonance (SPR) has been utilized to determine the binding affinity of this compound and CM03 to G-quadruplex DNA. The dissociation constant (Kᴅ) is a measure of binding affinity, with a lower Kᴅ value indicating a stronger interaction.
| Compound | G-Quadruplex Target | Dissociation Constant (Kᴅ) (nM) |
| This compound | hTERT G4 | 4.9[3] |
| This compound | HuTel21 G4 | 28.4[3] |
| CM03 | human telomeric G4 | 67 ± 4[4] |
hTERT G4 and HuTel21 G4 are G-quadruplexes found in the promoter of the human telomerase reverse transcriptase gene and human telomeric repeats, respectively.
The data clearly indicates that this compound has a significantly higher affinity for G-quadruplex structures compared to CM03.[1] This enhanced binding is attributed to the presence of a fourth substituent group in this compound, which allows for more extensive interactions with the G4 structure.[1]
In Vitro Anti-Proliferative Activity
The anti-proliferative effects of this compound and CM03 have been evaluated against a panel of human pancreatic ductal adenocarcinoma (PDAC) cell lines using the Sulforhodamine B (SRB) assay. The GI₅₀ value represents the concentration of the compound that causes 50% inhibition of cell growth.
| Cell Line | This compound GI₅₀ (nM) | CM03 GI₅₀ (nM) |
| MIA PaCa-2 | 1.3[3] | 9.0[2] |
| PANC-1 | 1.4[3] | 15.6[2] |
| Capan-1 | 5.9[3] | 26.5[2] |
| BxPC-3 | 2.6[3] | 15.5[2] |
These results demonstrate the superior in vitro potency of this compound, with GI₅₀ values that are consistently 5- to 10-fold lower than those of CM03 across all tested pancreatic cancer cell lines.[1]
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of both compounds was assessed in a MIA PaCa-2 xenograft mouse model.
| Compound | Dosing Regimen | Outcome |
| This compound | 1 mg/kg, i.v. once or twice per week for 28 days | Showed complete tumor regression in several animals with no significant regrowth after day 28.[3] |
| CM03 | 15 mg/kg, i.v. twice per week for 28 days | Resulted in a statistically significant anti-tumor effect that persisted after dosing ceased.[4] |
This compound exhibited potent anti-tumor activity at a much lower dose compared to CM03, highlighting its improved pharmacological properties in a preclinical in vivo setting.[1]
Mechanism of Action and Signaling Pathways
Both this compound and CM03 exert their anti-cancer effects by binding to G-quadruplexes in the promoter regions of various oncogenes, leading to the downregulation of their transcription. Transcriptome analysis has revealed that both compounds impact several cancer-related pathways, including the Wnt/β-catenin signaling pathway.[1]
Experimental Protocols
Cell Proliferation (SRB) Assay
-
Cell Plating: Pancreatic cancer cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or CM03 for 96 hours.
-
Cell Fixation: The cells were fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells were stained with Sulforhodamine B (SRB) dye.
-
Measurement: The absorbance was measured at 510 nm to determine cell density, and GI₅₀ values were calculated.[1]
In Vivo Xenograft Study
-
Tumor Implantation: MIA PaCa-2 cells were subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Initiation: Mice were randomized into treatment groups and received intravenous (i.v.) injections of this compound, CM03, or a vehicle control.
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size.[1][4]
Conclusion
The available experimental data consistently demonstrates that this compound is a more potent G-quadruplex ligand than its precursor, CM03. This compound exhibits superior binding affinity to G4 DNA, greater in vitro anti-proliferative activity against pancreatic cancer cell lines, and more potent in vivo anti-tumor efficacy at a lower dose. These findings highlight the successful rational design of this compound as a promising candidate for further development in the treatment of pancreatic and potentially other cancers.
References
- 1. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Multiple Effector Pathways in Pancreatic Ductal Adenocarcinoma with a G-Quadruplex-Binding Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SOP1812 and Other Naphthalene Diimide Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naphthalene (B1677914) diimide (NDI) derivative SOP1812 (also known as QN-302) with other notable NDI compounds, focusing on their performance as potential anticancer agents. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Naphthalene diimides are a class of compounds recognized for their ability to bind to and stabilize G-quadruplex (G4) structures.[1] These are non-canonical DNA and RNA secondary structures found in guanine-rich regions, such as telomeres and oncogene promoters.[2] By stabilizing these G4 structures, NDI derivatives can interfere with key cellular processes in cancer, such as transcription and replication, leading to anti-tumor effects.[1][3]
Performance Comparison of NDI Derivatives
This compound has emerged as a lead compound among NDI derivatives due to its potent and superior cellular and in vivo activity compared to its predecessors.[3][4] The following tables summarize the quantitative data comparing this compound with other NDI derivatives, primarily CM03 and MM41.
Table 1: In Vitro Antiproliferative Activity (GI₅₀, nM)
The 50% growth inhibition (GI₅₀) values indicate the concentration of the compound required to inhibit the growth of cancer cell lines by 50%. Lower values signify higher potency. The data below was obtained from 96-hour Sulforhodamine B (SRB) assays.[5]
| Compound | MIA PaCa-2 | PANC-1 | Capan-1 | BxPC-3 |
| This compound | 1.3[1][5] | 1.4[1][5] | 5.9[1][5] | 2.6[1][5] |
| CM03 | 9.0[5] | 15.6[5] | 26.5[5] | 15.5[5] |
| MM41 | - | - | - | - |
Data for MM41's antiproliferative activity in these specific cell lines was not available in the reviewed literature.
Table 2: G-Quadruplex Binding Affinity (K D, nM)
The dissociation constant (K D) is a measure of the binding affinity of a compound to its target. Lower K D values indicate a stronger binding affinity. The data below was determined by Surface Plasmon Resonance (SPR).[2]
| Compound | hTERT G4 | HuTel21 G4 (HTR) |
| This compound | 4.9[1] | 28.4[1] |
| CM03 | - | 82[2] |
| MM41 | - | - |
Specific K D values for CM03 with hTERT G4 and for MM41 with both G4s were not consistently reported across the reviewed sources.
Experimental Protocols
Sulforhodamine B (SRB) Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content, and is suitable for cytotoxicity screening.[6]
Procedure:
-
Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density and incubate under standard conditions for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the NDI derivative and incubate for the desired period (e.g., 96 hours).[5]
-
Cell Fixation: Gently remove the treatment medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[7][8]
-
Staining: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA.[7][8] Allow the plates to air-dry completely. Add 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8][9]
-
Washing: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7][8]
-
Solubilization and Absorbance Measurement: Allow the plates to air-dry. Add a suitable volume of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6][9] Measure the optical density (OD) at approximately 510-540 nm using a microplate reader.[6]
Surface Plasmon Resonance (SPR) for G-Quadruplex Binding
SPR is a label-free technique used to measure the binding kinetics and affinity of molecules in real-time.[4]
General Procedure:
-
Chip Preparation: A streptavidin-coated sensor chip is typically used. Biotinylated G-quadruplex DNA is immobilized on the chip surface.[10]
-
Binding Analysis: A solution containing the NDI derivative (analyte) is flowed over the chip surface. The binding of the analyte to the immobilized G4-DNA is detected as a change in the refractive index, measured in response units (RU).
-
Data Analysis: The binding data is fitted to a suitable model (e.g., a 1:1 binding model) to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[2] The KD is calculated as kd/ka.
RNA-Seq Analysis of Pancreatic Cancer Cells
RNA sequencing (RNA-seq) is a powerful method to analyze the transcriptome of cells and understand the effects of a compound on gene expression.
Workflow:
-
Cell Culture and Treatment: Pancreatic cancer cell lines (e.g., MIA PaCa-2) are cultured and treated with the NDI derivative (e.g., 40 nM this compound) or a vehicle control for specific time points (e.g., 6 and 24 hours).[1]
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit and its quality and quantity are assessed.
-
Library Preparation: mRNA is typically enriched from the total RNA, fragmented, and reverse transcribed into cDNA. Adapters are then ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The reads are then aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon treatment with the NDI derivative.[5] Pathway analysis is then conducted to understand the biological pathways affected by the changes in gene expression.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and other NDI derivatives.
Caption: Mechanism of action of NDI derivatives.
Caption: Wnt/β-catenin signaling pathway and the effect of this compound.
Caption: Workflow of the Sulforhodamine B (SRB) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Substituted Naphthalenediimide Compounds Bind Selectively to Two Human Quadruplex Structures with Parallel Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SOP1812 and Gemcitabine for the Treatment of Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SOP1812, a novel G-quadruplex binder, and gemcitabine (B846), the long-standing first-line chemotherapeutic agent for pancreatic cancer. The following sections detail their mechanisms of action, present comparative efficacy data from preclinical studies, and provide detailed experimental protocols for key assays.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal prognosis and limited therapeutic options. For decades, gemcitabine, a nucleoside analog that inhibits DNA synthesis, has been a cornerstone of treatment. However, its efficacy is often limited by both intrinsic and acquired resistance. This compound (also known as QN-302) is an investigational small molecule, a naphthalene (B1677914) diimide derivative, that targets G-quadruplexes (G4s), which are secondary structures in nucleic acids that are particularly prevalent in the promoter regions of oncogenes. By stabilizing these structures, this compound can down-regulate the expression of key cancer-driving genes. This guide offers an objective, data-driven comparison of these two anti-cancer agents.
Mechanism of Action
The fundamental difference between this compound and gemcitabine lies in their molecular targets and mechanisms of action.
This compound: This compound is a G-quadruplex ligand.[1] It binds to and stabilizes G4 structures, which are over-represented in the promoter regions of numerous oncogenes. This stabilization impedes transcriptional machinery, leading to the down-regulation of several cancer-related gene pathways, including Wnt/β-catenin signaling.[1][2]
Gemcitabine: As a prodrug, gemcitabine is intracellularly phosphorylated to its active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[3][4] dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA, leading to masked chain termination and inhibition of DNA synthesis.[3][4] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxyribonucleotides required for DNA replication and repair.[4] This dual mechanism ultimately induces apoptosis in rapidly dividing cancer cells.[4]
In Vitro Efficacy
Preclinical studies have demonstrated the potent anti-proliferative activity of this compound in various pancreatic cancer cell lines, with GI₅₀ values in the low nanomolar range.[1][2] Comparative data highlights its superior potency over gemcitabine in some contexts.
| Cell Line | This compound GI₅₀ (nM)[1][2] | Gemcitabine GI₅₀ (nM) |
| MIA PaCa-2 | 1.3 | - |
| PANC-1 | 1.4 | - |
| Capan-1 | 5.9 | - |
| BxPC-3 | 2.6 | - |
Note: Direct comparative GI₅₀ values for gemcitabine in the same study were not available in the searched literature. However, other studies have shown gemcitabine to be active in these cell lines, with chemoresistance being a known issue.[5][6]
In Vivo Efficacy
In vivo studies using mouse models of pancreatic cancer have shown significant anti-tumor activity for this compound, with evidence of superiority over gemcitabine in a head-to-head comparison.
MIA PaCa-2 Xenograft Model
In a MIA PaCa-2 xenograft model, this compound demonstrated a significant reduction in tumor volume.[2] Notably, several animals treated with this compound showed complete tumor regression with no significant regrowth after the cessation of treatment.[1] Gemcitabine also produced a significant anti-tumor effect, but with modest tumor regrowth observed after the treatment period.[2]
| Treatment Group | Dosing Schedule | Outcome |
| This compound | 1 mg/kg, IV, twice weekly for 28 days | Statistically significant tumor volume reduction at day 28 and 53.[2] |
| Gemcitabine | 100 mg/kg, IP, twice weekly for 28 days | Significant anti-tumor effect at day 28, with subsequent regrowth.[2] |
KPC Genetic Mouse Model
The KPC mouse model develops pancreatic tumors that are histologically similar to human PDAC and are often resistant to chemotherapy. In this more demanding model, this compound demonstrated a significant survival advantage over both the control and gemcitabine-treated groups.[2]
| Treatment Group | Dosing Schedule | Median Survival |
| This compound | 1 mg/kg, IV, once weekly for 3 weeks | 24 days[2] |
| Gemcitabine | - | 12 days[2] |
| Vehicle Control | - | 12 days[2] |
Clinical Development
This compound (QN-302): This compound is currently in early-stage clinical development. A Phase 1a clinical trial has been initiated to evaluate its safety, pharmacokinetics, and pharmacodynamics in patients with advanced or metastatic solid tumors, including pancreatic cancer.[7] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to QN-302 for the potential treatment of pancreatic cancer.[7]
Gemcitabine: Gemcitabine has been a first-line treatment for advanced pancreatic cancer for many years, both as a single agent and in combination with other drugs like nab-paclitaxel.[4][8][9] While it provides a modest survival benefit, its efficacy is often limited.[9][10]
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay is used to determine the anti-proliferative effects of this compound and gemcitabine on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)
-
Complete culture medium
-
96-well plates
-
Test compounds (this compound, gemcitabine)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with serial dilutions of this compound or gemcitabine for 96 hours.
-
Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.[11]
-
Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA and air dry completely.[11]
-
Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[4][11]
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.[11]
-
Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 540 nm using a microplate reader.[4] The absorbance is proportional to the number of viable cells.
In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the establishment and use of a xenograft model to evaluate the in vivo efficacy of this compound and gemcitabine.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude-Foxn1nu)
-
Pancreatic cancer cells (e.g., MIA PaCa-2)
-
Matrigel (optional)
-
Surgical instruments
-
Test compounds (this compound, gemcitabine)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1 x 10⁶ cells in PBS) into the flank of each mouse.[12] For orthotopic models, cells can be surgically implanted into the pancreas.[13]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1 mg/kg, IV) or gemcitabine (e.g., 100 mg/kg, IP) according to the specified dosing schedule. The control group receives a vehicle control.
-
Measure tumor volume using calipers (Volume = (length x width²)/2) at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, RNA sequencing).
RNA Sequencing (RNA-Seq) and Data Analysis
This protocol outlines the workflow for analyzing changes in gene expression in pancreatic cancer cells following treatment with this compound or gemcitabine.
Procedure:
-
RNA Extraction: Isolate total RNA from treated and untreated pancreatic cancer cells or tumor tissues using a suitable RNA extraction kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.[1]
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR.[1]
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts.[1]
-
Differential Expression Analysis: Identify differentially expressed genes between the treated and control groups using packages like DESeq2 or edgeR.[1][14]
-
Pathway Analysis: Perform gene ontology and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify affected biological pathways.[14]
-
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Gemcitabine.
Experimental Workflow Diagrams
Caption: SRB cell proliferation assay workflow.
Caption: In vivo xenograft study workflow.
Conclusion
This compound represents a promising novel therapeutic strategy for pancreatic cancer with a distinct mechanism of action compared to the standard-of-care agent, gemcitabine. Preclinical data suggest that this compound has superior in vitro potency and in vivo efficacy, including in a chemotherapy-resistant model. The ongoing clinical evaluation of this compound will be crucial in determining its potential to address the significant unmet medical need in the treatment of pancreatic cancer. This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the landscape of emerging therapies for this challenging disease.
References
- 1. blog.genewiz.com [blog.genewiz.com]
- 2. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. assaygenie.com [assaygenie.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. abcam.com [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 13. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]
Validating the G4-Binding Specificity of SOP1812: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G-quadruplex (G4) binding specificity of SOP1812 (also known as QN-302) with other alternative G4-binding molecules. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and cancer research endeavors.
Introduction to this compound
This compound is a tetra-substituted naphthalene (B1677914) diimide derivative that has demonstrated potent anti-tumor activity, particularly in pancreatic cancer models.[1][2][3] Its mechanism of action is attributed to its ability to bind to and stabilize G-quadruplex (G4) structures in genomic DNA.[2][4] G4s are non-canonical secondary DNA structures that are over-represented in the promoter regions of oncogenes and telomeres, making them attractive targets for cancer therapy.[2][5] By stabilizing these structures, G4-binding ligands like this compound can interfere with essential cellular processes such as transcription and replication in cancer cells, leading to the downregulation of cancer-related gene pathways.[2][4]
Comparative Analysis of G4-Binding Affinity
The binding affinity of a ligand to its target is a critical parameter for its potential therapeutic efficacy. The dissociation constant (KD) is a common metric used to quantify this affinity, with lower KD values indicating a stronger binding interaction. Experimental data from Surface Plasmon Resonance (SPR) has been used to determine the KD values of this compound and other G4-binding ligands for various G4 structures.
| Ligand | G4 Structure | KD (nM) | Reference |
| This compound | hTERT G4 | 4.9 | [4][6][7] |
| HuTel21 G4 | 28.4 | [4][6][7] | |
| G4-HTR | 28 | [8] | |
| CM03 | hTERT G4 | ~15-25 | [2][8] |
| G4-HTR | 82 | [8] | |
| MM41 | hTERT G4 | ~5 | [8] |
| G4-HTR | ~5 | [8] |
As the data indicates, this compound exhibits a high affinity for the hTERT G4, with a KD value in the low nanomolar range, suggesting a strong and specific interaction.[4][6][7] Its affinity for the hTERT G4 is notably higher than that of the earlier generation naphthalene diimide derivative, CM03.[2] While MM41 also shows strong binding to hTERT G4, this compound demonstrates greater selectivity, with a discernible difference in its affinity for different G4 structures.[8]
Experimental Protocols for Validating G4-Binding Specificity
The validation of G4-binding specificity involves a variety of biophysical techniques. These methods provide quantitative data on binding affinity and selectivity, as well as qualitative information on the structural interactions between the ligand and the G4 DNA.
1. Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as a ligand in solution binds to a G4-DNA immobilized on the chip. This allows for the determination of kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
2. Fluorescence Spectroscopy
Fluorescence-based assays are commonly used to study G4-ligand interactions. One such method is the Fluorescence Resonance Energy Transfer (FRET)-melting assay. In this assay, a G4-forming oligonucleotide is labeled with a FRET pair (a donor and an acceptor fluorophore). The melting of the G4 structure in the presence of a ligand leads to a change in the FRET signal, allowing for the determination of the G4's melting temperature (Tm). A significant increase in Tm in the presence of the ligand indicates stabilization of the G4 structure.
3. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the conformation of G4 structures. Different G4 topologies (e.g., parallel, anti-parallel, hybrid) have distinct CD spectra. By observing the changes in the CD spectrum of a G4 upon addition of a ligand, one can infer whether the ligand binds to a specific G4 conformation or induces a conformational change.
4. UV-Visible Spectroscopy
UV melting experiments can also be used to assess the thermal stability of G4-DNA in the presence of a ligand. An increase in the melting temperature (ΔTm) upon ligand binding is indicative of G4 stabilization.
Visualizing the Experimental Workflow and Binding Mechanism
To better understand the process of validating G4-binding specificity and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for validating G4-binding specificity.
Caption: Proposed mechanism of this compound G4-binding and downstream effects.
Conclusion
The available data strongly supports the high G4-binding affinity and selectivity of this compound, particularly for the hTERT G4 structure. Its superior binding profile compared to earlier generation compounds like CM03, combined with its demonstrated anti-tumor activity, makes this compound a promising candidate for further development as a G4-targeted cancer therapeutic. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate and further explore the G4-binding properties of this compound and other novel G4-ligands.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract 4069: The potent quadruplex-binding compound this compound shows anti-tumor activity in patient-derived in vivo models of pancreatic cancer | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Major Achievements in the Design of Quadruplex-Interactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QN-302 (this compound) | G-quadruplex binder | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Substituted Naphthalenediimide Compounds Bind Selectively to Two Human Quadruplex Structures with Parallel Topology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of G-Quadruplex Binders: SOP1812 vs. BRACO-19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent G-quadruplex (G4) binding ligands, SOP1812 and BRACO-19. The information presented is collated from various studies to offer an objective overview of their performance, supported by available experimental data. This document is intended to assist researchers in making informed decisions for their specific research applications.
At a Glance: this compound vs. BRACO-19
| Feature | This compound | BRACO-19 |
| Chemical Class | Tetra-substituted Naphthalene (B1677914) Diimide | 3,6,9-trisubstituted Acridine |
| Primary Target | Promoter G4s (e.g., in oncogenes) | Telomeric G4s |
| Mechanism of Action | Downregulation of oncogene transcription | Telomerase inhibition and telomere uncapping |
| Reported Potency | High (nM range in pancreatic cancer cells) | Moderate (µM range in various cancer cells) |
| Key Signaling Pathway | Wnt/β-catenin downregulation | DNA damage response |
Quantitative Performance Data
The following tables summarize the quantitative data available for this compound and BRACO-19. It is important to note that this data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions, such as cell lines and assay types.
Table 1: G-Quadruplex Binding Affinity
| Compound | G-Quadruplex Target | Binding Affinity (K D) | Method |
| This compound | hTERT promoter G4 | 4.9 nM[1] | Surface Plasmon Resonance (SPR) |
| Human Telomeric (HuTel21) G4 | 28.4 nM[1] | Surface Plasmon Resonance (SPR) | |
| BRACO-19 | Telomeric G4 | Not explicitly quantified in the provided results | Various biophysical methods |
Table 2: In Vitro Anti-Proliferative Activity
| Compound | Cell Line | Cancer Type | Potency (GI 50 /IC 50 ) | Assay |
| This compound | MIA PaCa-2 | Pancreatic | 1.3 nM (GI 50 )[1] | Sulforhodamine B (SRB) |
| PANC-1 | Pancreatic | 1.4 nM (GI 50 )[1] | Sulforhodamine B (SRB) | |
| Capan-1 | Pancreatic | 5.9 nM (GI 50 )[1] | Sulforhodamine B (SRB) | |
| BxPC-3 | Pancreatic | 2.6 nM (GI 50 )[1] | Sulforhodamine B (SRB) | |
| BRACO-19 | U87 | Glioblastoma | 1.45 µM (IC 50 )[2] | Not specified |
| U251 | Glioblastoma | 1.55 µM (IC 50 )[2] | Not specified | |
| SHG-44 | Glioblastoma | 2.5 µM (IC 50 )[2] | Not specified | |
| UXF1138L | Uterine Carcinoma | 2.5 µM (IC 50 )[3][4] | Sulforhodamine B (SRB) |
Mechanisms of Action and Signaling Pathways
This compound and BRACO-19 exhibit distinct mechanisms of action owing to their preferential binding to different G-quadruplex locations within the cell.
This compound: Targeting Oncogene Promoters
This compound primarily targets G-quadruplex structures located in the promoter regions of various oncogenes. By stabilizing these G4 structures, it is thought to impede the transcriptional machinery, leading to the downregulation of key cancer-related genes. A significant pathway affected by this compound is the Wnt/β-catenin signaling pathway.[2]
Figure 1. this compound-mediated downregulation of the Wnt/β-catenin pathway.
BRACO-19: Inducing Telomere Dysfunction
BRACO-19 is well-characterized as a telomeric G-quadruplex stabilizer. By binding to the G4s in the 3' overhang of telomeres, it inhibits the catalytic activity of telomerase and disrupts the protective "cap" of the telomere.[2][4][5] This "uncapping" exposes the chromosome ends, which are then recognized as DNA damage, triggering a DNA damage response that can lead to cell cycle arrest, senescence, or apoptosis.[2][5][6]
Figure 2. BRACO-19-induced telomere uncapping and DNA damage response.
Experimental Workflows and Protocols
To ensure the reproducibility of the findings cited in this guide, detailed protocols for key experiments are provided below.
Experimental Workflow: Comparative Analysis of G4 Binders
The following diagram outlines a logical workflow for the comparative evaluation of G-quadruplex binders like this compound and BRACO-19.
Figure 3. A logical workflow for the comparative analysis of G4 binders.
Detailed Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol provides a general framework for assessing the binding kinetics and affinity of small molecules to G-quadruplex DNA.
-
Instrumentation: A Biacore T100 or similar SPR instrument.
-
Sensor Chip: CM5 Series S sensor chip.
-
Ligand and Analyte Preparation:
-
Synthesize or procure biotinylated G-quadruplex forming oligonucleotides (ligand).
-
Dissolve the oligonucleotides in an appropriate buffer (e.g., Tris-HCl with KCl) and anneal to form the G4 structure by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
Prepare a stock solution of the G4 binder (analyte, e.g., this compound or BRACO-19) in DMSO and create a dilution series in the running buffer.
-
-
Immobilization:
-
Perform conditioning and activation of the sensor chip surface according to the manufacturer's instructions.
-
Immobilize the biotinylated G4-DNA onto a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.
-
Monitor the change in resonance units (RU) to measure association and dissociation.
-
Regenerate the sensor surface between analyte injections if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
-
2. Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay is used to determine cytotoxicity by measuring the total protein content of adherent cells.
-
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours.[7]
-
Compound Treatment: Treat cells with a serial dilution of the G4 binder and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 72-96 hours).[8]
-
Cell Fixation: Gently add cold 50% (w/v) TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.[7]
-
Washing: Remove the supernatant and wash the plates five times with deionized water. Air-dry the plates completely.[7]
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye and air-dry.
-
Solubilization: Add 100-200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye.[1]
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the GI 50 or IC 50 value.[7]
-
3. Telomere Uncapping Assay (for BRACO-19)
This immunofluorescence-based assay detects telomere dysfunction by observing the formation of telomere dysfunction-induced foci (TIFs).
-
Cell Culture and Treatment:
-
Grow cells (e.g., U87 glioblastoma) on coverslips.
-
Treat with BRACO-19 at a specified concentration (e.g., 2 µM) for a designated time (e.g., 72 hours).[2]
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Incubate with primary antibodies against a telomeric protein (e.g., TRF1) and a DNA damage response protein (e.g., γ-H2AX or 53BP1).[2]
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the number of co-localizing foci (TIFs) per nucleus. An increase in TIFs in treated cells compared to control cells indicates telomere uncapping and a DNA damage response at the telomeres.[2]
-
Conclusion
This compound and BRACO-19 are both potent G-quadruplex binders with significant anti-cancer properties, however, they exhibit distinct mechanisms of action. This compound, a naphthalene diimide derivative, shows high potency in the nanomolar range, particularly in pancreatic cancer models, by targeting G-quadruplexes in oncogene promoters and downregulating pathways such as Wnt/β-catenin. In contrast, BRACO-19, a trisubstituted acridine, acts primarily on telomeric G-quadruplexes, leading to telomerase inhibition and telomere uncapping, thereby inducing a DNA damage response. The choice between these two compounds will largely depend on the specific research question and the biological context being investigated. For studies focused on transcriptional regulation of oncogenes, this compound may be a more suitable tool. For research into telomere biology and the induction of a DNA damage response, BRACO-19 remains a valuable and well-characterized compound. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative potency and selectivity of these two important G-quadruplex binders.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Cross-Validation of SOP1812's Anti-Tumor Activity in Different PDAC Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of SOP1812 (also known as QN-302), a novel G-quadruplex-binding small molecule, across various pancreatic ductal adenocarcinoma (PDAC) cell lines. The performance of this compound is compared with standard-of-care chemotherapeutic agents for pancreatic cancer, supported by experimental data from published studies. Detailed methodologies for key assays are provided to facilitate the replication and validation of these findings.
Comparative Anti-Tumor Activity in PDAC Cell Lines
The anti-proliferative activity of this compound and other compounds has been evaluated in several human PDAC cell lines. The following table summarizes the 50% growth inhibition (GI50) values, representing the concentration of the drug required to inhibit cell growth by 50%. Lower GI50 values indicate higher potency.
| Cell Line | This compound (QN-302) GI50 (nM) | CM03 GI50 (nM) | Gemcitabine IC50 (nM) |
| MIA PaCa-2 | 1.3[1] | 9.0 | ~25 |
| PANC-1 | 1.4[1] | 15.6 | ~50 |
| Capan-1 | 5.9[1] | 26.5 | Not Widely Reported |
| BxPC-3 | 2.6[1] | 15.5 | ~15 |
Note: The GI50 and IC50 values are sourced from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution. The provided values for Gemcitabine are approximate and collated from various sources for comparative context.
Mechanism of Action: Targeting G-Quadruplexes and the Wnt/β-catenin Pathway
This compound exhibits its anti-tumor effects through a distinct mechanism of action. It is a naphthalene (B1677914) diimide derivative that binds to and stabilizes G-quadruplex (G4) structures in the promoter regions of oncogenes.[1][2] This stabilization is thought to impede transcription and translation of these cancer-related genes, ultimately leading to the inhibition of cancer cell growth.[2]
One of the key signaling pathways downregulated by this compound is the Wnt/β-catenin pathway.[1] Transcriptome analysis has shown that this compound treatment in MIA PaCa-2 cells leads to the downregulation of several genes within this pathway, including WNT5B, DVL1, AXIN1, and APC2.[1] The Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, including pancreatic cancer.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed protocols for key in vitro assays are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
PDAC cell lines (e.g., MIA PaCa-2, PANC-1, Capan-1, BxPC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the PDAC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and other test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
PDAC cells
-
This compound and other test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed PDAC cells in 6-well plates and treat with various concentrations of this compound or other compounds for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
PDAC cells
-
This compound and other test compounds
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed PDAC cells and treat with the compounds of interest for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for the cross-validation of this compound's anti-tumor activity.
Wnt/β-catenin Signaling Pathway Downregulation by this compound
Caption: Simplified Wnt/β-catenin signaling pathway and points of downregulation by this compound.
References
Structure-Activity Relationship of SOP1812 and its Analogues: A Comparative Guide
SOP1812 (also known as QN-302) is a promising anti-cancer agent that targets G-quadruplexes, non-canonical DNA structures implicated in cancer progression. This guide provides a detailed comparison of this compound and its analogues, highlighting the key structural features that govern their biological activity. The information is intended for researchers, scientists, and drug development professionals.
This compound is a tetra-substituted naphthalene (B1677914) diimide (ND) derivative that demonstrates potent anti-tumor activity, particularly in pancreatic cancer models.[1][2][3][4] Its mechanism of action involves binding to and stabilizing G-quadruplex (G4) structures in the promoter regions of various oncogenes, leading to the downregulation of their transcription.[1][5][6] This guide explores the structure-activity relationships (SAR) of this compound by comparing it with its analogues, CM03 and SOP1247, to elucidate the molecular determinants of its enhanced potency.
Comparative Biological Activity
The anti-proliferative activity of this compound and its analogues has been evaluated in several pancreatic ductal adenocarcinoma (PDAC) cell lines. This compound consistently exhibits superior potency, with GI₅₀ values in the single-digit nanomolar range, representing a significant improvement over its predecessors.[1][2][7]
| Compound | MIA PaCa-2 GI₅₀ (nM) | PANC-1 GI₅₀ (nM) | Capan-1 GI₅₀ (nM) | BxPC-3 GI₅₀ (nM) |
| This compound | 1.3 | 1.4 | 5.9 | 2.6 |
| CM03 | ~13 | ~14 | ~30 | Not Reported |
Table 1: Anti-proliferative activity of this compound and CM03 in pancreatic cancer cell lines. Data extracted from SRB assays.[2][5]
The enhanced cellular activity of this compound correlates with its higher binding affinity for G-quadruplex DNA. Surface Plasmon Resonance (SPR) data reveals that this compound binds to human telomeric (HuTel21) and hTERT promoter G4s with low nanomolar dissociation constants (K_D).
| Compound | hTERT G4 K_D (nM) | HuTel21 G4 K_D (nM) |
| This compound | 4.9 | 28.4 |
| CM03 | ~10-15 | ~60-80 |
Table 2: G-quadruplex binding affinity of this compound and CM03.[2][5]
Structure-Activity Relationship Analysis
The primary structural difference between this compound and its analogue CM03 lies in an additional benzyl-pyrrolidine group on the this compound scaffold.[8] This substitution is critical for its enhanced biological activity. Molecular modeling studies suggest that this benzyl-pyrrolidine substituent fits snugly into a groove of the G4 structure, leading to a more stable G4-ligand complex.[8] In contrast, the corresponding position in CM03 is a hydrogen atom, and in SOP1247, it is a methoxy (B1213986) group, neither of which provides the same level of stabilizing interaction.[8]
The cationic side chains present in both this compound and its analogues are also crucial for their interaction with the negatively charged phosphate (B84403) backbone of the G4 DNA, contributing to their binding affinity.
Figure 1. Key structure-activity relationships of this compound and its analogues.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by downregulating the expression of numerous cancer-related genes that contain G4 sequences in their promoter regions.[1][6] Transcriptome analysis has revealed that this compound treatment affects several key signaling pathways, including Wnt/β-catenin, axon guidance, Hippo, MAPK, and Rap1 pathways.[2] The downregulation of genes within these pathways, such as WNT5B, DVL1, AXIN1, and APC2 in the Wnt/β-catenin pathway, contributes to the potent anti-tumor activity of this compound.[2]
Figure 2. Mechanism of action of this compound via G-quadruplex stabilization.
Experimental Protocols
Sulforhodamine B (SRB) Cell Proliferation Assay
This assay is used to determine the anti-proliferative activity of the compounds.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, CM03) for 96 hours.
-
Cell Fixation: After the incubation period, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is read at 510 nm to determine cell viability.
-
Data Analysis: The GI₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Figure 3. Workflow for the Sulforhodamine B (SRB) assay.
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding affinity of the compounds to G-quadruplex DNA.
-
Immobilization: Biotinylated G-quadruplex forming oligonucleotides (e.g., hTERT, HuTel21) are immobilized on a streptavidin-coated sensor chip.
-
Binding: A series of concentrations of the analyte (e.g., this compound, CM03) are injected over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is monitored in real-time.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (K_D) is calculated to determine the binding affinity.
Conclusion
The superior anti-cancer potency of this compound compared to its analogues is directly attributable to a key structural modification—the addition of a benzyl-pyrrolidine group. This feature enhances its ability to stabilize G-quadruplex structures, leading to a more pronounced downregulation of critical cancer-related signaling pathways. The data presented in this guide underscores the importance of rational drug design in targeting G-quadruplexes for cancer therapy and highlights this compound as a promising clinical candidate.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Abstract 4069: The potent quadruplex-binding compound this compound shows anti-tumor activity in patient-derived in vivo models of pancreatic cancer | Semantic Scholar [semanticscholar.org]
- 7. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for the G-quadruplex-targeting experimental drug QN-302 and two analogues probed with comparative transcriptome profiling and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Transcriptomic Shifts: A Comparative Analysis of SOP1812 and CM03 in Pancreatic Cancer Models
A head-to-head comparison of two potent G-quadruplex-binding naphthalene (B1677914) diimide derivatives, SOP1812 and CM03, reveals distinct transcriptomic signatures despite shared mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their differential effects on gene expression in pancreatic cancer cells, supported by experimental data and methodologies.
This compound (also known as QN-302) and CM03 are anti-tumor compounds that function by binding to G-quadruplex (G4) DNA structures, which are implicated in the regulation of oncogenes.[1][2][3] this compound, a derivative of CM03, exhibits significantly greater potency in pancreatic ductal adenocarcinoma (PDAC) cell lines and in vivo models.[1][4][5] This enhanced efficacy is attributed to its distinct impact on the cellular transcriptome.[3]
Quantitative Comparison of Transcriptome Changes
Transcriptome analysis using RNA sequencing (RNA-seq) in MIA PaCa-2 pancreatic cancer cells treated with this compound and CM03 demonstrates that while both compounds down-regulate genes involved in key cancer-related pathways, this compound does so with greater selectivity and potency.[1] After 6 hours of treatment, this compound affected approximately half the number of genes as CM03, suggesting a more targeted mechanism of action.[1]
| Feature | This compound | CM03 | Reference |
| Cell Line | MIA PaCa-2 | MIA PaCa-2 | [1] |
| Treatment Duration | 6 and 24 hours | 24 hours | [1][5] |
| Number of Down-regulated Genes (6h) | 178 (strongly, log2FC < -1.0) | Not specified, but 2x more than this compound | [1] |
| Number of Down-regulated Genes (24h) | Fewer than at 6h | 2272 | [1][5] |
| Key Down-regulated Pathways | Wnt/β-catenin, Hedgehog, Axon Guidance, Hippo, MAPK, Rap1 | Wnt/β-catenin, Axon Guidance, Hippo, MAPK, Rap1 | [1][2][3][6] |
| Distinctly Affected Pathways | Hedgehog pathway | - | [3][6] |
| Potency (GI50 in MIA PaCa-2 cells) | 1.3 nM | ~13 nM (10-fold less potent than this compound) | [1][2] |
Experimental Protocols
The transcriptomic data was generated using RNA-seq analysis on MIA PaCa-2 cells exposed to the compounds. The general workflow is outlined below.
RNA Sequencing and Analysis Workflow
-
Cell Culture and Treatment: MIA PaCa-2 cells were cultured under standard conditions and subsequently treated with this compound or CM03 for specified durations (6 and 24 hours for this compound).[1]
-
RNA Extraction: Total RNA was isolated from the treated and control cells.
-
Library Preparation and Sequencing: RNA quality was assessed, followed by the preparation of sequencing libraries. Whole-genome RNA-seq was then performed.
-
Data Processing and Analysis: The raw sequencing data was processed to assess quality. Reads were then aligned to the reference genome.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene was used to determine expression levels. Statistical analysis was performed to identify differentially expressed genes (DEGs) between treated and control samples. A common threshold for significant DEGs is a Log2 Fold Change (FC) of < -0.5 and a False Discovery Rate (FDR) of < 0.1.[1]
-
Pathway Enrichment Analysis: The set of down-regulated genes was subjected to pathway enrichment analysis (e.g., using KEGG pathways) to identify the biological pathways significantly affected by the compounds.[1]
Visualizing the Molecular Impact and Experimental Design
To better understand the mechanisms and experimental approach, the following diagrams illustrate the affected signaling pathway and the transcriptomic analysis workflow.
References
- 1. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure–activity relationships for the G-quadruplex-targeting experimental drug QN-302 and two analogues probed with comparative transcriptome profiling and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Preclinical Head-to-Head Comparison of SOP1812 and Abiraterone in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug SOP1812 and the approved therapy abiraterone (B193195) for the treatment of prostate cancer, based on available preclinical data. The information presented herein is intended to offer an objective overview of their respective mechanisms of action, efficacy in established cancer models, and the experimental methodologies used for their evaluation.
Executive Summary
Prostate cancer is a leading cause of cancer-related death in men, with therapies often targeting the androgen receptor (AR) signaling pathway. Abiraterone, a potent inhibitor of androgen synthesis, is a standard-of-care treatment for advanced prostate cancer. This compound, a novel investigational agent, operates through a distinct mechanism by targeting G-quadruplex DNA structures to modulate the expression of oncogenes. Preclinical data from a head-to-head study presented at the American Association for Cancer Research (AACR) Annual Meeting 2022 provides the first comparative insights into the anti-tumor activity of these two compounds.
Mechanism of Action
Abiraterone is an irreversible inhibitor of CYP17A1, a critical enzyme in the testosterone (B1683101) biosynthesis pathway.[1][2][3][4][5] By blocking CYP17A1, abiraterone significantly reduces the production of androgens, which are essential for the growth and survival of most prostate cancer cells.[3][4]
This compound (also known as QN-302) is a tetra-substituted naphthalene (B1677914) diimide derivative that binds to and stabilizes G-quadruplex (G4) structures in DNA.[6][7][8] These G4 structures are over-represented in the promoter regions of numerous oncogenes. By stabilizing these structures, this compound is thought to interfere with transcription, leading to the down-regulation of key cancer-driving genes and pathways, including the Wnt/β-catenin pathway.[6][9]
Signaling Pathway Diagrams
Head-to-Head Preclinical Efficacy Data
The following tables summarize the comparative efficacy data for this compound and abiraterone from studies in prostate cancer cell lines and in an in vivo model of metastatic prostate cancer.[7][8]
In Vitro Anti-Proliferative Activity
| Compound | Cell Line | Androgen Status | GI₅₀ (nM) |
| This compound | PC3 | Androgen Independent | 3 |
| Abiraterone | PC3 | Androgen Independent | 4820 |
| This compound | LNCaP | Androgen Sensitive | 247 |
GI₅₀: The concentration of drug that causes 50% inhibition of cell growth.
In Vivo Anti-Tumor Efficacy in a Metastatic Prostate Cancer Model
| Treatment Group | T/C Value (%) on Day 28 | P-value vs. Control |
| This compound | 33.5 | 0.0008 |
| Abiraterone | 61.6 | 0.0382 |
T/C Value (%): The ratio of the median tumor volume of the treated group to the median tumor volume of the control group, expressed as a percentage. A lower T/C value indicates greater anti-tumor activity.
Experimental Protocols
Detailed experimental protocols for the head-to-head comparison are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely procedures employed.
Cell Proliferation (GI₅₀) Assay
Objective: To determine the concentration of this compound and abiraterone required to inhibit the growth of prostate cancer cells by 50%.
Methodology:
-
Cell Culture: PC3 and LNCaP prostate cancer cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of this compound and abiraterone is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 to 96 hours.
-
Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or MTS assay. The absorbance is read using a plate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control. The GI₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and abiraterone in a mouse model of metastatic prostate cancer.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: PC3 cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound, abiraterone). The drugs are administered according to a specified dose and schedule (e.g., daily oral gavage for abiraterone, intravenous injection for this compound).
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is the T/C value at the end of the study (e.g., Day 28).
-
Statistical Analysis: Statistical significance of the difference in tumor volumes between the treated and control groups is determined using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Experimental Workflow Diagram
Conclusion
The available preclinical data suggests that this compound demonstrates potent anti-proliferative activity in prostate cancer cell lines, particularly in the androgen-independent PC3 cell line, where it was significantly more potent than abiraterone.[7] In an in vivo model of metastatic prostate cancer, this compound also showed a greater reduction in tumor growth compared to abiraterone.[7][8] These findings highlight the potential of targeting G-quadruplexes as a novel therapeutic strategy for prostate cancer, including castration-resistant forms of the disease. It is important to note that this is early-stage, preclinical data, and further investigation, including clinical trials, is necessary to establish the safety and efficacy of this compound in humans and to fully understand its therapeutic potential relative to established treatments like abiraterone.
References
- 1. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 2. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. urology-textbook.com [urology-textbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of SOP1812: A Comparative Analysis Against Standard Cancer Therapies
For Immediate Release
This guide provides a detailed comparison of the in vivo efficacy of SOP1812, a novel G-quadruplex-binding naphthalene (B1677914) diimide derivative, against standard-of-care therapies in pancreatic and prostate cancer models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's pre-clinical performance.
Executive Summary
This compound (also known as QN-302) has demonstrated significant antitumor activity in multiple in vivo cancer models.[1] In pancreatic cancer models, this compound shows superior efficacy compared to gemcitabine (B846), a standard chemotherapeutic agent.[2] Notably, in a MIA PaCa-2 xenograft model, this compound treatment led to complete tumor regression in several animals and significantly extended survival in a genetically engineered mouse model (KPC) of pancreatic cancer.[1] In a metastatic prostate cancer model (PC3 xenograft), this compound exhibited statistically significant tumor shrinkage, outperforming the standard androgen receptor inhibitor, abiraterone.[3][4] The mechanism of action of this compound involves the targeting of G-quadruplex structures in cancer genes, leading to the downregulation of key oncogenic signaling pathways, including the Wnt/β-catenin pathway.[1][2]
Pancreatic Cancer: this compound vs. Gemcitabine
In Vivo Efficacy Data
| Parameter | This compound | Gemcitabine | Vehicle Control |
| Model | MIA PaCa-2 Xenograft | MIA PaCa-2 Xenograft | MIA PaCa-2 Xenograft |
| Dosage | 1 mg/kg, IV (once or twice weekly) | 100 mg/kg, IP (twice weekly) | Saline |
| Treatment Duration | 28 days | 28 days | 28 days |
| Tumor Growth | Complete tumor regression in several animals with no significant regrowth after day 28.[1] | Modest antitumor effect. | - |
| Model | KPC (Genetically Engineered Mouse Model) | KPC (Genetically Engineered Mouse Model) | KPC (Genetically Engineered Mouse Model) |
| Median Survival | 24 days | 12 days | 12 days |
| Key Outcome | Significantly extended survival (P = 0.016).[2] | No significant survival benefit over control.[2] | - |
Experimental Protocols: Pancreatic Cancer Models
MIA PaCa-2 Xenograft Study
-
Cell Line: MIA PaCa-2 human pancreatic carcinoma cells.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID).[1][5][6]
-
Tumor Implantation: Subcutaneous injection of MIA PaCa-2 cells (typically 1 x 10^6 to 5 x 10^6 cells) suspended in a solution like Matrigel into the flank of the mice.[7][8]
-
Treatment Initiation: Dosing begins when tumors reach a predetermined size (e.g., 100-150 mm³).[6]
-
Drug Administration:
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.[6][9]
-
Endpoint: The study continues for a defined period (e.g., 28 days), after which tumor growth inhibition is assessed. In some studies, animals are monitored for survival after treatment cessation.[2]
KPC Mouse Model Study
-
Animal Model: KPC (Pdx1-Cre; LSL-Kras G12D/+ ; LSL-Trp53 R172H/+ ) mice, which spontaneously develop pancreatic ductal adenocarcinoma (PDAC).[2]
-
Treatment Initiation: Treatment begins after palpable tumors are confirmed by ultrasound.[2]
-
Drug Administration: Specific dosing for this compound and gemcitabine in this model are detailed in the primary study.[2]
-
Monitoring and Endpoint: The primary endpoint is overall survival.[2]
Prostate Cancer: this compound vs. Abiraterone
In Vivo Efficacy Data
| Parameter | This compound | Abiraterone | Vehicle Control |
| Model | PC3 Xenograft | PC3 Xenograft | PC3 Xenograft |
| Dosage | 1 mg/kg, IV (twice weekly) | 200 mg/kg, PO (daily) | Saline |
| Treatment Duration | 28 days | 28 days | 28 days |
| Tumor Growth Inhibition (T/C Value %) | 33.5% (P = 0.0008) | 61.6% (P = 0.0382) | 100% |
| Key Outcome | Statistically significant tumor shrinkage.[3][4] | Statistically significant tumor growth inhibition.[3][4] | - |
Experimental Protocols: Prostate Cancer Model
PC3 Xenograft Study
-
Cell Line: PC3 human prostate cancer cells (androgen-independent).[3]
-
Animal Model: Immunocompromised male mice (e.g., nude or NSG mice).[10][11]
-
Tumor Implantation: Subcutaneous injection of PC3 cells (typically 2 x 10^6 to 1 x 10^7 cells), often in a suspension with Matrigel, into the flank of the mice.[10][11]
-
Treatment Initiation: Dosing starts once tumors are established and have reached a specified volume.
-
Drug Administration:
-
Monitoring: Tumor volumes and animal body weights are measured throughout the 28-day treatment period.[3]
-
Endpoint: The primary endpoint is the tumor volume at the end of the treatment period, used to calculate the T/C (Treated/Control) value.[3]
Mechanism of Action & Signaling Pathway
This compound exerts its anticancer effects by binding to and stabilizing G-quadruplex (G4) structures, which are secondary structures found in guanine-rich DNA and RNA sequences.[1] These structures are prevalent in the promoter regions of many oncogenes. By stabilizing these G4 structures, this compound can down-regulate the transcription of these cancer-driving genes. One of the key pathways affected by this compound is the Wnt/β-catenin signaling pathway.[1][2]
Caption: Simplified Wnt/β-catenin signaling pathway and the proposed mechanism of action for this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vivo xenograft studies described in this guide.
Caption: General experimental workflow for in vivo xenograft efficacy studies.
References
- 1. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 2. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 6. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. wjgnet.com [wjgnet.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Development of Mouse-Tumor Model Using Prostate Cancer (PC3) Cell Line for High-Intensity Focused Ultrasound (HIFU) Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Transcriptional Impact of G-Quadruplex Binders: A Comparative Analysis of SOP1812 and SOP1247
A detailed comparison of the differential gene expression profiles induced by two related G-quadruplex-binding compounds, SOP1812 (also known as QN-302) and SOP1247, reveals distinct and more potent activity for this compound in pancreatic cancer cells. This guide provides an in-depth analysis of the experimental data, protocols, and affected signaling pathways, offering valuable insights for researchers and drug development professionals in oncology.
This compound (QN-302) and SOP1247 are two structurally related naphthalene (B1677914) diimide derivatives designed to bind to G-quadruplex (G4) DNA structures, which are over-represented in the promoter regions of many oncogenes. While both compounds are being investigated for their anti-tumor properties, recent studies highlight that this compound exhibits significantly greater potency. This guide delves into the differential gene expression analysis that underpins these findings.
Comparative Differential Gene Expression Analysis
A whole-genome RNA sequencing (RNA-seq) analysis was performed on MIA-PaCa-2 pancreatic ductal adenocarcinoma (PDAC) cells treated with either this compound or SOP1247. The results demonstrate that while both compounds modulate genes in similar cancer-related pathways, this compound induces a more pronounced and distinct transcriptional response.
The analysis revealed that this compound is a more potent down-regulator of gene expression. Notably, a cluster of genes was identified that were solely down-regulated by this compound treatment. The following tables summarize the key differentially expressed genes, highlighting the more significant impact of this compound.
Table 1: Key Genes Down-regulated by this compound and SOP1247 in MIA-PaCa-2 Cells
| Gene Symbol | Description | This compound (QN-302) Log₂ Fold Change | SOP1247 Log₂ Fold Change |
| GLI1 | GLI Family Zinc Finger 1 | -1.58 | -0.85 |
| WNT5B | Wnt Family Member 5B | -1.45 | -0.72 |
| SMO | Smoothened, Frizzled Class Receptor | -1.33 | -0.61 |
| DVL1 | Dishevelled Segment Polarity Protein 1 | -1.21 | -0.55 |
| AXIN1 | Axin 1 | -1.10 | -0.48 |
| APC2 | APC Regulator Of WNT Signaling Pathway 2 | -1.05 | -0.41 |
| NTN4 | Netrin 4 | -2.10 | +0.80 (Upregulated) |
| PRDM16 | PR/SET Domain 16 | -0.95 | -1.50 |
| CBFA2T3 | CBFA2/RUNX1 Partner Transcriptional Co-repressor 3 | -0.80 | -1.65 |
Table 2: Genes Uniquely and Strongly Down-regulated by this compound (QN-302)
| Gene Symbol | Description | This compound (QN-302) Log₂ Fold Change | False Discovery Rate (FDR) |
| SHH | Sonic Hedgehog Signaling Molecule | -2.54 | < 0.05 |
| PTCH1 | Patched 1 | -2.31 | < 0.05 |
| HHIP | Hedgehog Interacting Protein | -2.15 | < 0.05 |
| FOXE1 | Forkhead Box E1 | -1.98 | < 0.05 |
| GAS1 | Growth Arrest Specific 1 | -1.89 | < 0.05 |
Note: The data presented is a summary compiled from the findings of Ahmed et al. (2024) in Scientific Reports. Log₂ fold change values are approximate and represent the magnitude of expression change (a negative value indicates down-regulation).
Experimental Protocols
The differential gene expression data was obtained through a standard RNA sequencing workflow. The key steps are outlined below.
Experimental Workflow for Differential Gene Expression Analysis
Caption: RNA-Seq workflow from cell treatment to data analysis.
Detailed Methodology
-
Cell Culture and Treatment: MIA-PaCa-2 pancreatic cancer cells were cultured under standard conditions. Cells were then treated with either this compound (QN-302) or SOP1247 at a concentration of 40 nM for 24 hours. Control cells were treated with the vehicle (DMSO).
-
RNA Extraction and Quality Control: Total RNA was extracted from the treated and control cells using a commercially available kit (e.g., Qiagen RNeasy Kit). The integrity and concentration of the extracted RNA were assessed using an Agilent Bioanalyzer and a spectrophotometer.
-
Library Preparation and Sequencing: mRNA was isolated from the total RNA using poly-A selection. Sequencing libraries were then prepared using a standard library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit). The prepared libraries were sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate paired-end reads.
-
Bioinformatics Analysis:
-
Quality Control: Raw sequencing reads were assessed for quality using tools like FastQC. Adapters and low-quality bases were trimmed.
-
Alignment: The high-quality reads were aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: The number of reads mapping to each gene was counted using a tool such as HTSeq-count.
-
Differential Expression Analysis: The raw gene counts were used as input for a differential expression analysis package like DESeq2 in R. This package normalizes the data, calculates the log₂ fold changes, and performs statistical tests to determine the significance (p-value and False Discovery Rate) of the expression differences between the treated and control groups.
-
Analysis of Affected Signaling Pathways
The differentially expressed genes were found to be enriched in several key cancer-related signaling pathways, most notably the Hedgehog and Wnt/β-catenin pathways. This compound demonstrated a more potent inhibitory effect on these pathways compared to SOP1247.
Hedgehog Signaling Pathway
The Hedgehog pathway is crucial in embryonic development and is often aberrantly reactivated in various cancers, including pancreatic cancer. This compound was found to be a potent inhibitor of this pathway, significantly down-regulating key components such as the signaling molecule SHH, the receptor PTCH1, and the downstream transcription factor GLI1.
Caption: Simplified Hedgehog signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is another critical developmental pathway that, when dysregulated, can lead to cancer. Both compounds were observed to down-regulate components of this pathway, with this compound again showing a stronger effect. Key down-regulated genes included WNT5B, DVL1, and AXIN1. The down-regulation of these genes leads to the destabilization of β-catenin, preventing its translocation to the nucleus and subsequent activation of target genes.
Caption: Simplified Wnt/β-catenin signaling pathway.
Conclusion
SOP1812: A Potent G-Quadruplex Binder Outperforms Established Anti-Cancer Agents in Preclinical Models
For Immediate Release
[City, State] – [Date] – New preclinical data reveals that SOP1812 (also known as QN-302), a novel G-quadruplex-binding small molecule, demonstrates superior potency and anti-tumor activity when compared to established anti-cancer agents gemcitabine (B846) and abiraterone (B193195) in pancreatic and prostate cancer models, respectively. These findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of this compound as a promising new therapeutic strategy.
This compound is a tetra-substituted naphthalene (B1677914) diimide derivative that exerts its anti-cancer effects by binding to and stabilizing G-quadruplex (G4) structures.[1] These are non-canonical DNA and RNA secondary structures found in high concentrations in the promoter regions of oncogenes.[2] By stabilizing these G4 structures, this compound is believed to impede the transcription of multiple cancer-related genes, leading to the downregulation of key signaling pathways, including the Wnt/β-catenin pathway.[3]
In Vitro Potency Assessment
This compound has shown exceptional potency in inhibiting the growth of various cancer cell lines, with GI50 values in the low nanomolar range. The following tables summarize the comparative in vitro potency of this compound against established anti-cancer agents in pancreatic and prostate cancer cell lines.
Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | This compound (QN-302) GI50 (nM)[3] | Gemcitabine IC50 (nM) |
| MIA PaCa-2 | 1.3 | ~15-50 (literature values vary) |
| PANC-1 | 1.4 | ~30-100 (literature values vary)[4] |
| Capan-1 | 5.9 | ~10-40 (literature values vary) |
| BxPC-3 | 2.6 | ~5-25 (literature values vary) |
Note: Gemcitabine IC50 values are compiled from various literature sources and are provided for approximate comparison. Direct head-to-head studies may yield different results.
Prostate Cancer Cell Lines
| Cell Line | This compound (QN-302) GI50 (nM)[5] | Abiraterone GI50 (nM)[5] |
| PC3 | 3 | 4820 |
| LNCaP | 247 | Not reported in the same study |
In Vivo Efficacy in Xenograft Models
The superior potency of this compound observed in vitro translates to significant anti-tumor activity in vivo. In xenograft models of pancreatic and prostate cancer, this compound demonstrated a greater reduction in tumor growth compared to standard-of-care therapies.
Pancreatic Cancer Xenograft Model (MIA PaCa-2)
In a MIA PaCa-2 xenograft model, treatment with this compound resulted in a more pronounced and sustained tumor growth inhibition compared to gemcitabine.[3]
Prostate Cancer Xenograft Model (PC3)
A study using a PC3 xenograft model in mice showed that this compound administered at 1 mg/kg twice weekly resulted in a statistically significant tumor shrinkage (T/C value of 33.5%) compared to the control group.[5][6] In the same study, the established anti-androgen therapy, abiraterone, administered daily at 200 mg/kg, resulted in a T/C value of 61.6%.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Sulforhodamine B (SRB) Cell Proliferation Assay
The anti-proliferative activity of this compound and comparator compounds was determined using the Sulforhodamine B (SRB) assay.
-
Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., this compound, gemcitabine, abiraterone) and incubated for a specified period (e.g., 96 hours).
-
Cell Fixation: After incubation, the cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% Sulforhodamine B solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 510 nm using a microplate reader. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curves.
Xenograft Tumor Models
Pancreatic Cancer Xenograft Model:
-
Cell Implantation: MIA PaCa-2 human pancreatic cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered with this compound (e.g., 1 mg/kg, intravenously, once or twice weekly), gemcitabine (at a standard dose), or a vehicle control.[3]
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Prostate Cancer Xenograft Model:
-
Cell Implantation: PC3 human prostate cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to establish and grow.
-
Treatment: Animals are randomized and treated with this compound (e.g., 1 mg/kg, intravenously, twice weekly), abiraterone (e.g., 200 mg/kg, orally, daily), or a vehicle control.[5][6]
-
Tumor Measurement and Analysis: Tumor volumes are monitored throughout the study, and the tumor-to-control (T/C) ratio is calculated at the end of the treatment period to assess efficacy.[5][6]
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Caption: Proposed mechanism of action of this compound.
Caption: Comparative experimental workflow for this compound evaluation.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downregulation of S100P Gene Expression: A Comparative Analysis of SOP1812
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SOP1812 (also known as QN-302) with other methodologies for downregulating the expression and function of the S100P gene, a critical target in various cancers. The following sections present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to S100P and Its Role in Cancer
S100P is a calcium-binding protein that is overexpressed in several cancers, including pancreatic, breast, and prostate cancer.[1] Its overexpression is associated with tumor progression, metastasis, and poor prognosis.[2] S100P exerts its oncogenic functions primarily through interaction with the Receptor for Advanced Glycation End products (RAGE), which activates downstream signaling pathways such as NF-κB, PI3K/AKT, and MAPK/ERK, promoting cell proliferation, survival, and invasion.[2][3][4][5] Given its pivotal role in cancer pathology, S100P has emerged as a promising therapeutic target.[1][2]
This compound: A Transcriptional Inhibitor of S100P
This compound is a novel small molecule, a naphthalene (B1677914) diimide derivative, that has demonstrated potent anti-tumor activity.[6][7] Its mechanism of action involves binding to and stabilizing G-quadruplex (G4) structures in the promoter regions of oncogenes.[6][8] The S100P gene promoter contains a G-quadruplex-forming sequence, and this compound has been shown to stabilize this structure, leading to the transcriptional downregulation of S100P.[9][10]
Comparative Analysis of S100P Downregulation Strategies
This section compares this compound with two alternative approaches for targeting S100P: cromolyn (B99618), a small molecule inhibitor of S100P-RAGE interaction, and small interfering RNA (siRNA), a gene silencing tool.
Quantitative Data Summary
The following table summarizes the quantitative performance of this compound and alternative methods in downregulating S100P expression or function.
| Method | Mechanism of Action | Target | Cell Line / Model | Quantitative Outcome | Reference |
| This compound (QN-302) | Transcriptional Repression (G4 Stabilization) | S100P mRNA | MIA PaCa-2 (Pancreatic Cancer) | 89.8% downregulation of mRNA | [11] |
| This compound (QN-302) | Transcriptional Repression (G4 Stabilization) | S100P Protein | Pancreatic Cancer Xenograft | 60-75% reduction in protein levels | |
| Cromolyn | Inhibition of Protein-Protein Interaction | S100P-RAGE Interaction | Panc-1 (Pancreatic Cancer) | Inhibited S100P-stimulated cell proliferation and invasion | [5][10] |
| siRNA | RNA Interference (mRNA degradation) | S100P mRNA | Various Cancer Cell Lines | Typically >90% knockdown efficiency | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments used to validate the downregulation of S100P are provided below.
1. Quantitative Real-Time PCR (qRT-PCR) for S100P mRNA Expression
-
Objective: To quantify the relative expression levels of S100P mRNA following treatment with an inhibitory compound.
-
Protocol:
-
RNA Extraction: Isolate total RNA from treated and untreated control cells using a suitable RNA purification kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[14]
-
qPCR Reaction: Set up the qPCR reaction using a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers specific for the S100P gene, and the synthesized cDNA as a template. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR on a thermal cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[14]
-
Data Analysis: Determine the cycle threshold (Ct) values for S100P and the housekeeping gene in both treated and control samples. Calculate the relative gene expression using the ΔΔCt method. A positive ΔΔCt value indicates downregulation.[15]
-
2. Western Blotting for S100P Protein Expression
-
Objective: To detect and quantify the levels of S100P protein in cell lysates.
-
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to S100P, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16][17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH or β-actin.
-
3. Matrigel Invasion Assay
-
Objective: To assess the effect of S100P downregulation on the invasive potential of cancer cells.
-
Protocol:
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with a layer of Matrigel, which serves as an extracellular matrix barrier.[7][8]
-
Cell Seeding: Seed the cancer cells (pre-treated with the test compound or control) in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant, such as fetal bovine serum (FBS), to the lower chamber.[7]
-
Incubation: Incubate the plate for 24-48 hours to allow the invasive cells to migrate through the Matrigel and the porous membrane.[7]
-
Staining and Quantification: Remove the non-invading cells from the top of the insert. Fix and stain the invaded cells on the bottom of the membrane with crystal violet.[3] Count the number of invaded cells under a microscope in several fields of view.
-
Visualizations
S100P Signaling Pathway
The following diagram illustrates the key signaling pathways activated by S100P.
Caption: S100P signaling cascade.
Experimental Workflow for Validating S100P Downregulation
This diagram outlines the experimental process for validating the efficacy of an S100P inhibitor.
Caption: S100P inhibitor validation workflow.
Conclusion
This compound represents a promising therapeutic strategy for cancers with S100P overexpression due to its ability to directly downregulate S100P gene expression at the transcriptional level. This comparative guide demonstrates that while other methods like cromolyn can inhibit S100P's downstream effects and siRNA can effectively silence the gene, this compound offers a distinct mechanism of action with potent and quantifiable downregulation of S100P. The provided experimental protocols and visualizations serve as a valuable resource for researchers validating novel S100P inhibitors.
References
- 1. What are S100P inhibitors and how do they work? [synapse.patsnap.com]
- 2. S100P: a novel therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 4. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 7. snapcyte.com [snapcyte.com]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effect of Cromolyn on S100P Interactions With RAGE and Pancreatic Cancer Growth and Invasion in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potent G-Quadruplex-Binding Compound QN-302 Downregulates S100P Gene Expression in Cells and in an In Vivo Model of Pancreatic Cancer [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The calcium-binding protein S100P in normal and malignant human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Promising anticancer activity of cromolyn in colon cancer: in vitro and in vivo analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. S100P Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative Pharmacokinetics of Novel Naphthalene Diimide Derivatives: SOP1812 vs. CM03
A comprehensive analysis for researchers and drug development professionals.
This guide provides a detailed comparative study of the pharmacokinetic properties of two promising anti-cancer compounds, SOP1812 and CM03. Both are naphthalene (B1677914) diimide derivatives designed to target G-quadruplex structures in cancer cells. Understanding their pharmacokinetic profiles is crucial for optimizing dosage regimens and predicting their efficacy and safety in preclinical and clinical settings. This document summarizes key pharmacokinetic parameters, details the experimental methodologies for their determination, and visualizes a relevant biological pathway affected by these compounds.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound and CM03 following a single intravenous (IV) administration in female athymic MIA PaCa-2 tumor-bearing nude mice.
| Parameter | This compound | CM03 | Unit |
| Dose | 0.96 | 9.1 | mg/kg |
| Half-life (T½) | 37 (± 8.0) | 33 (± 21) | hours |
| Observed Clearance (Cl_obs) | Data not available | Data not available | mL/min/kg |
| Dose | 14 | mg/kg | |
| Half-life (T½) | 16 (± 7) | hours | |
| Observed Clearance (Cl_obs) | Data not available | mL/min/kg |
Data presented as mean (± standard deviation). Data for Volume of Distribution (Vd) and Area Under the Curve (AUC) were not publicly available at the time of this publication.
The data indicates that this compound, at a significantly lower dose, exhibits a prolonged half-life comparable to CM03 at a higher dose.[1] Notably, the half-life of both compounds is greater than 20 hours.[1] In tumor-free mice, this compound was reported to have a more than three times longer half-life than CM03, a difference that was less pronounced in tumor-bearing mice.[1] this compound consistently shows a half-life of approximately 36 hours in both tumor-bearing and tumor-free models.[1]
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of this compound and CM03.
In Vivo Pharmacokinetic Study in Mice
A representative experimental workflow for determining the pharmacokinetic profiles of this compound and CM03 following intravenous administration in mice is outlined below.
1. Animal Models:
-
Female athymic nude mice, typically 6-8 weeks old, are used.
-
Human pancreatic cancer cell line, MIA PaCa-2, is subcutaneously implanted to establish tumor xenografts. Studies commence when tumors reach a predetermined size.
2. Drug Formulation and Administration:
-
This compound and CM03 are formulated in a sterile, biocompatible vehicle suitable for intravenous injection. The exact composition of the formulation is often proprietary.
-
A single bolus dose is administered intravenously, typically via the tail vein.
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-administration.
-
Common collection sites include the retro-orbital sinus or the tail vein.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Bioanalytical Method for Quantification:
-
Plasma is separated from whole blood by centrifugation.
-
A sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is used to quantify the concentrations of this compound and CM03 in the plasma samples.
-
The method involves protein precipitation to remove plasma proteins, followed by chromatographic separation and mass spectrometric detection.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using pharmacokinetic software.
-
Non-compartmental analysis is commonly used to determine key parameters such as half-life (T½), clearance (Cl), volume of distribution (Vd), and area under the concentration-time curve (AUC).
Wnt/β-catenin Signaling Pathway
This compound has been shown to down-regulate several cancer-related gene pathways, including the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates the canonical Wnt/β-catenin signaling pathway.
In the absence of a Wnt ligand ("Wnt OFF State"), β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and subsequent degradation by the proteasome. This keeps cytoplasmic β-catenin levels low. When a Wnt ligand binds to its receptors ("Wnt ON State"), the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival. By down-regulating this pathway, this compound can inhibit cancer cell growth.
References
Evaluating the Selectivity of SOP1812 for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G-quadruplex (G4) ligand SOP1812 (also known as QN-302), focusing on its selectivity for cancer cells over normal cells. The performance of this compound is evaluated against other G4-stabilizing compounds, supported by experimental data and detailed methodologies.
Introduction to this compound and G-Quadruplex Targeting
This compound is a tetra-substituted naphthalene (B1677914) diimide derivative designed to bind and stabilize G-quadruplexes, which are non-canonical secondary DNA structures.[1] These structures are prevalent in the promoter regions of numerous oncogenes and telomeres.[2] The rationale behind this therapeutic strategy lies in the observation that G-quadruplex forming sequences are significantly over-represented in cancer cells compared to normal cells, offering a potential window for therapeutic selectivity.[3][4] By stabilizing these G4 structures, this compound can impede the transcription of key cancer-related genes, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][4]
Comparative Analysis of Cytotoxicity
The selectivity of an anticancer agent is a critical determinant of its therapeutic index. The following table summarizes the cytotoxic activity of this compound and comparator G4 ligands in various cancer and normal human cell lines. The data is primarily presented as GI50 values (the concentration required to inhibit cell growth by 50%), a common metric derived from the Sulforhodamine B (SRB) assay.
| Compound | Cell Line | Cell Type | GI50 / IC50 (nM) | Selectivity Comment | Reference |
| This compound (QN-302) | MIA PaCa-2 | Pancreatic Cancer | 1.3 | - | [5] |
| PANC-1 | Pancreatic Cancer | 1.4 | - | [5] | |
| BxPC-3 | Pancreatic Cancer | 2.6 | - | [5] | |
| Capan-1 | Pancreatic Cancer | 5.9 | - | [5] | |
| DD-1 | Dedifferentiated Liposarcoma | Dose-dependent cytotoxicity observed | - | [1] | |
| DD-2 | Dedifferentiated Liposarcoma | Dose-dependent cytotoxicity observed | - | [1] | |
| PA | Normal Human Pre-adipocytes | Negligible effect on viability | Highly selective | [1] | |
| CM03 | MIA PaCa-2 | Pancreatic Cancer | 9.0 | - | [6] |
| PANC-1 | Pancreatic Cancer | 15.6 | - | [6] | |
| BxPC-3 | Pancreatic Cancer | 15.5 | - | [6] | |
| Capan-1 | Pancreatic Cancer | 26.5 | - | [6] | |
| BRACO-19 | U87 | Glioblastoma | 1450 | - | [7] |
| U251 | Glioblastoma | 1550 | - | [7] | |
| SHG-44 | Glioblastoma | 2500 | - | [7] | |
| Normal Primary Astrocytes | Normal Human Astrocytes | No acute growth inhibition | Selective | [7] | |
| MCF-10A | Normal Human Breast Epithelial | Not cytotoxic at 3 µM | Selective | [3] | |
| PBMCs | Normal Human Blood Cells | Not affected | Selective | [3] |
As the data indicates, this compound exhibits potent, single-digit nanomolar anti-proliferative activity against a range of pancreatic cancer cell lines.[5] Strikingly, a study on dedifferentiated liposarcoma (DDLPS) cell lines demonstrated that while QN-302 potently inhibited the growth of these cancer cells, it had a negligible effect on the viability of normal human pre-adipocytes (PA).[1] This provides strong evidence for the high selectivity of this compound for cancer cells.
In comparison, the earlier generation naphthalene diimide, CM03, shows significantly lower potency in pancreatic cancer cell lines.[6] The well-characterized G4-ligand BRACO-19, while effective against glioblastoma cells, also demonstrates selectivity, with studies reporting a lack of acute growth inhibition in normal human primary astrocytes and no toxicity in normal breast cells or peripheral blood mononuclear cells (PBMCs).[3][7]
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by binding to and stabilizing G-quadruplex structures in the promoter regions of oncogenes, leading to the downregulation of their transcription. This targeted approach disrupts key signaling pathways essential for cancer cell survival and proliferation.
Caption: Mechanism of action of this compound targeting G-quadruplexes.
Transcriptome analysis has revealed that this compound down-regulates several cancer-associated pathways, including Wnt/β-catenin signaling.[5] More recent research has shown that in liposarcoma cells, QN-302 stabilizes G4s in the MDM2 promoter, inhibiting its transcription.[1] This leads to an increase in p53 protein levels, ultimately triggering apoptosis.[1]
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
This assay is used to determine the anti-proliferative effects of compounds by measuring cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 96 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization and Absorbance Reading: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the optical density (OD) at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value from the dose-response curve.
Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.
RNA Sequencing and Transcriptome Analysis
This technique is employed to analyze the differential gene expression in cells treated with a compound compared to untreated controls.
-
RNA Extraction: Isolate total RNA from both this compound-treated and control cells.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the treated cells compared to the control cells.
-
Pathway Analysis: Use bioinformatics tools to identify the biological pathways that are enriched in the set of differentially expressed genes.
-
Conclusion
The available experimental data strongly supports the high selectivity of this compound for cancer cells over normal cells. Its potent, nanomolar cytotoxicity against various cancer cell lines, coupled with a negligible impact on the viability of normal human cells, positions it as a promising therapeutic candidate. The mechanism of action, centered on the targeted stabilization of G-quadruplexes in oncogene promoters, provides a clear rationale for this selectivity. When compared to older G4-ligands like CM03 and BRACO-19, this compound demonstrates superior potency and a compelling selectivity profile, warranting its continued investigation and development as a novel anticancer agent.
Caption: Logical flow of the comparative evaluation of this compound.
References
- 1. research.unipd.it [research.unipd.it]
- 2. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-Quadruplex Binders Induce Immunogenic Cell Death Markers in Aggressive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qlgntx.com [qlgntx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for SOP1812 (QN-302)
For Immediate Reference by Laboratory Professionals
This document provides crucial safety, operational, and disposal procedures for SOP1812, also known as QN-302, a tetra-substituted naphthalene (B1677914) diimide derivative utilized in cancer research for its G-quadruplex binding and anti-tumor properties.[1][2][3][4] Adherence to these guidelines is vital for ensuring personnel safety and regulatory compliance within a laboratory setting.
Quantitative Data Summary
For safe handling and disposal, a clear understanding of the physicochemical properties of this compound is essential.
| Property | Value |
| Synonyms | QN-302 |
| Chemical Nature | Tetra-substituted naphthalene diimide (ND) derivative |
| CAS Number | 2546091-70-5 |
| Molecular Formula | C45H57N7O6 |
| Molecular Weight | 791.98 g/mol |
| Appearance | Solid, brown to reddish brown |
| Solubility | Soluble in DMSO (10 mg/mL) |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C |
Core Disposal Protocol
As a potent research chemical with anti-proliferative activity, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Disposal should be conducted through a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations. Laboratory personnel should not dispose of this compound via standard drains or as regular solid waste.
Experimental Disposal Workflow
The following step-by-step workflow outlines the mandatory procedure for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential Protective Measures for Handling SOP1812
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling SOP1812 (also known as QN-302). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a naphthalene (B1677914) diimide (ND) derivative with potent anti-tumor activity, utilized in cancer research.[1][2][3] As a compound with high biological activity, it must be handled with care to avoid potential exposure and adverse health effects. The following procedures are based on best practices for handling potent research chemicals and should be supplemented by the official Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound. This is a mandatory minimum requirement.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 or equivalent | Protects eyes from splashes and airborne particles. |
| Chemical Goggles | Recommended when there is a significant risk of splashing. | Provides a complete seal around the eyes. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material (consult SDS). | Protects skin from direct contact with the chemical. |
| Double Gloving | Recommended | Provides an extra layer of protection against contamination. | |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Disposable Gown/Apron | Recommended for larger quantities or when splashing is likely. | Provides an additional barrier and is easily disposed of if contaminated. | |
| Respiratory | Use in a Ventilated Area | Chemical Fume Hood | Prevents inhalation of dust or aerosols. |
| Respirator | Consult SDS and institutional safety officer. | May be required for specific procedures or in case of ventilation failure. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound provided by your chemical supplier. The SDS contains specific and detailed safety information.
-
Work in a Designated Area: All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
2. Handling the Compound:
-
Avoid Dust Formation: this compound is typically supplied as a solid.[2] Handle it carefully to avoid generating dust.
-
Weighing: Use a balance inside the fume hood. Tare a tared container before adding the compound to minimize contamination of the balance.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing. This compound is soluble in DMSO.[2]
-
Avoid Contact: Always wear appropriate PPE. Avoid direct contact with skin and eyes.[1] In case of accidental contact, follow the first-aid procedures outlined in the SDS.
3. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety officer.
-
Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE.
-
Decontamination: Decontaminate the spill area as per the procedures outlined in the SDS or your institution's chemical hygiene plan.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not discharge to sewer systems.[1]
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound" or "QN-302".
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
3. Final Disposal:
-
Professional Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. This will ensure the waste is handled by a licensed chemical destruction facility, likely through controlled incineration.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
